S-(-)-Eticlopride hydrochloride
Beschreibung
BenchChem offers high-quality S-(-)-Eticlopride hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(-)-Eticlopride hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C17H26Cl2N2O3 |
|---|---|
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1 |
InChI-Schlüssel |
RDZXYWICCLALQM-MERQFXBCSA-N |
Isomerische SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl |
Kanonische SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: S-(-)-Eticlopride Hydrochloride
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of S-(-)-Eticlopride hydrochloride.
Mechanism of Action, Selectivity Profile, and Experimental Protocols
Executive Summary
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist of dopamine
Its primary utility in research stems from its picomolar affinity (
Molecular Pharmacology
Stereochemistry and Active Form
Eticlopride exists as a chiral molecule. The biological activity resides almost exclusively in the S-(-)-enantiomer .
-
S-(-)-Eticlopride: High-affinity antagonist (
nM). -
R-(+)-Eticlopride: Significantly lower affinity (inactive at physiological concentrations).
-
Salt Form: The hydrochloride salt is utilized to ensure aqueous solubility and stability in physiological buffers.
Mechanism of Action: GPCR Antagonism
The dopamine
Eticlopride functions as a competitive orthosteric antagonist.
-
Binding: It occupies the orthosteric binding pocket (transmembrane domains 3, 5, and 6), preventing endogenous dopamine from binding.
-
Blockade: By sterically hindering agonist access, it prevents the conformational change required for
protein activation. -
Physiological Outcome: The inhibition of Adenylyl Cyclase is lifted, preventing the agonist-induced decrease in cAMP and downstream phosphorylation events (e.g., DARPP-32).
Visualization:
Receptor Signaling Blockade
The following diagram illustrates the signaling cascade where Eticlopride intervenes.
Selectivity Profile
Eticlopride is distinguished by its "clean" pharmacological profile compared to typical antipsychotics like haloperidol (which affects Sigma and NMDA receptors).
Table 1: Binding Affinity (
| Receptor Target | Affinity ( | Selectivity Ratio (vs |
| Dopamine | 0.02 – 0.09 nM | 1x (Primary Target) |
| Dopamine | 0.16 – 0.40 nM | ~2-4x |
| Dopamine | > 100 nM | > 1,000x |
| Dopamine | > 10,000 nM | > 100,000x |
| 5-HT | 830 nM | ~10,000x |
| 112 nM | ~1,000x |
Data aggregated from Martelle et al. (2008) and Tocris Bioscience technical data.
Experimental Protocols
In Vitro Radioligand Binding Assay
The high affinity of
Objective: Determine
Reagents
-
Ligand:
-Eticlopride (Specific Activity: 60-80 Ci/mmol). -
Displacer (Non-specific): 10
M (+)-Butaclamol or 1 M Haloperidol. -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4.
Workflow Logic
-
Membrane Prep: Tissue must be homogenized and washed to remove endogenous dopamine, which would compete with the radioligand and skew
calculations. -
Equilibrium: Eticlopride has a slow dissociation rate (
). Incubation time must be sufficient (typically 60-90 mins at 25°C) to reach true equilibrium. -
Separation: Rapid filtration is critical to prevent dissociation of the bound ligand during the wash step.
Step-by-Step Protocol
-
Preparation: Thaw striatal membrane homogenates and resuspend in Assay Buffer to a concentration of 5-10
g protein/well. -
Plating: In a 96-well plate, add:
-
50
L Total Binding (Buffer).[2] -
50
L Non-Specific Binding (10 M (+)-Butaclamol). -
50
L -Eticlopride (Series: 0.05 nM to 2.0 nM). -
100
L Membrane Suspension (Start reaction).
-
-
Incubation: Incubate for 90 minutes at 25°C . Note: Shorter times may underestimate affinity due to slow association kinetics.
-
Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces filter binding of the positively charged eticlopride.
-
Wash: Wash filters
with 4 mL ice-cold Tris-HCl buffer. -
Quantification: Transfer filters to vials, add scintillation cocktail, and count via liquid scintillation spectrometry.
Visualization: Binding Assay Workflow
In Vivo PET Imaging Considerations
Eticlopride can be labeled with Carbon-11 (
-
Kinetic Modeling: Due to its extremely high affinity, Eticlopride kinetics are often "quasi-irreversible" within the timeframe of a standard PET scan (60-90 min).
-
Model Choice: A 2-Tissue Compartment Model (2TCM) is required.[3] In some cases, reference tissue models (SRTM) using the cerebellum (devoid of
) are applicable. -
Caution: Because
is very low, equilibrium may not be achieved during the scan. Bolus-plus-constant-infusion protocols are often preferred over bolus injection to establish true equilibrium for estimation.
References
-
Martelle, J. L., et al. (2008).[4][5] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[4][6][7] CNS Neuroscience & Therapeutics. Link
-
Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. European Journal of Pharmacology. Link
-
Tocris Bioscience. (n.d.). Eticlopride hydrochloride Product Information.[8][2][4][9]Link
-
Cayman Chemical. (2025).[8] Eticlopride (hydrochloride) Product Data Sheet.[8]Link
-
BindingDB. (n.d.). Assay Description: [3H]-Raclopride/Eticlopride binding affinities.Link
Sources
- 1. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Tracer Kinetic Modelling | Radiology Key [radiologykey.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
S-(-)-Eticlopride Hydrochloride: D2/D3 Receptor Affinity & Technical Profile
Topic: S-(-)-Eticlopride Hydrochloride: D2 vs. D3 Receptor Affinity & Technical Profiling Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Technical Summary
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist of the dopamine D2-like receptor subfamily. Unlike typical antipsychotics that often display broad "dirty" binding profiles across serotonergic and adrenergic systems, eticlopride is highly specific to dopamine receptors.
Its utility in research stems from its picomolar to low-nanomolar affinity for both D2 and D3 subtypes. While historically classified as a D2-selective antagonist, contemporary structural biology and radioligand binding data reveal a more complex profile where eticlopride acts as a potent antagonist (and often inverse agonist) at both D2 and D3 receptors with negligible selectivity between them in many cellular contexts. This makes it an ideal "pan-D2/D3" tool compound for total receptor occupancy studies and PET imaging tracer development (
Physicochemical & Structural Profile
Understanding the structural basis of eticlopride's binding is critical for experimental design, particularly in structure-based drug design (SBDD).
-
Chemical Name: (S)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride[1]
-
Stereochemistry: The (S)-enantiomer is the active eutomer, significantly more potent than the (R)-enantiomer.
-
Structural Biology: Eticlopride was the co-crystallized ligand in the landmark resolution of the Dopamine D3 Receptor structure (PDB: 3PBL) .[2] It binds in the orthosteric site, stabilizing the receptor in an inactive conformation distinct from that stabilized by other antagonists like risperidone.
| Property | Specification |
| CAS Number | 97612-24-3 |
| Molecular Formula | |
| Molecular Weight | 377.31 g/mol |
| Solubility | Water (50 mM), DMSO (100 mM), Ethanol (25 mM) |
| pKa | ~6.93 (Phenolic group) |
| Appearance | White to off-white crystalline solid |
Receptor Affinity Analysis: D2 vs. D3
The "selectivity" of eticlopride is a subject of nuance. While it is highly selective for D2-like (D2, D3, D4) over D1-like receptors, its discrimination between D2 and D3 is minimal compared to modern specific antagonists (e.g., SB-277011-A for D3).
Comparative Affinity Data ( )
The following table synthesizes binding affinity data from multiple cell lines and assay conditions. Note the overlapping ranges, indicating functional equipotency in many physiological buffers.
| Receptor Subtype | Cell Line / Tissue | Ligand Used for Displacement | Selectivity Ratio | Reference | |
| Dopamine D2 | MN9D Cells | 0.23 ± 0.05 | Reference | [1] | |
| Dopamine D3 | MN9D Cells | 0.78 ± 0.36 | ~3.4-fold (D2 pref) | [1] | |
| Dopamine D2 | CCL1.3 Cells | 0.26 ± 0.12 | Reference | [1] | |
| Dopamine D3 | CCL1.3 Cells | 1.5 ± 0.6 | ~5.7-fold (D2 pref) | [1] | |
| Dopamine D2 | CHO Cells | 0.09 | Reference | [2] | |
| Dopamine D3 | CHO Cells | 0.40 | ~4.4-fold (D2 pref) | [2] | |
| Dopamine D2 | Rat Striatum | 0.16 | -- | [3] |
Technical Insight: The slight preference for D2 observed in some assays (3-6 fold) is generally insufficient for pharmacological isolation of D2 receptors in tissues co-expressing D3. Researchers must assume simultaneous blockade of both subtypes when using eticlopride at saturating concentrations.
Mechanism of Action & Signaling Pathway
Eticlopride functions as an orthosteric antagonist and, in systems with high constitutive activity, an inverse agonist .
-
G-Protein Blockade: D2 and D3 receptors couple to
proteins. Agonist binding leads to the inhibition of Adenylyl Cyclase (AC) and a decrease in cAMP. Eticlopride prevents thisngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> coupling. -
Inverse Agonism: In the absence of dopamine, D2/D3 receptors can exhibit basal activity. Eticlopride stabilizes the receptor in a specific inactive conformation (involving TM5 and TM6 movements) that reduces this basal signaling below constitutive levels.
Pathway Visualization
The following diagram illustrates the signal transduction pathway blocked by Eticlopride.
Figure 1: Mechanism of Action.[1][3][4] Eticlopride competes with dopamine, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.
Experimental Protocol: Competition Radioligand Binding
This protocol is the gold standard for determining the
Objective: Determine the affinity of S-(-)-Eticlopride for D2 receptors by displacing a known radioligand (e.g.,
Materials
-
Membrane Prep: CHO-D2 cells or Rat Striatal homogenate.
-
Radioligand:
-Spiperone (0.2 - 0.5 nM final conc). -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4. -
Non-specific Control: 10
M (+)-Butaclamol or Haloperidol. -
Test Compound: S-(-)-Eticlopride HCl (10 concentrations,
M to M).
Workflow Diagram
Figure 2: Step-by-step workflow for a competitive radioligand binding assay.[5]
Step-by-Step Methodology
-
Preparation: Thaw membrane aliquots and re-suspend in Assay Buffer. Homogenize gently (Polytron) to ensure uniform suspension.
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Radioligand + Vehicle.[6]
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Butaclamol. -
Experimental: Membrane + Radioligand + Eticlopride (varying concentrations).
-
-
Incubation: Incubate plates at 25°C for 60–90 minutes to reach equilibrium.
-
Note: D3 receptors may require shorter incubation times or lower temperatures (30°C) depending on the specific cell line stability.
-
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry filters, add scintillation cocktail, and count CPM (Counts Per Minute) in a beta-counter.
-
Analysis: Calculate
using non-linear regression (4-parameter logistic fit). Convert to using the Cheng-Prusoff equation: Where is radioligand concentration and is the dissociation constant of the radioligand.
Handling & Stability
-
Storage: Store solid powder at -20°C. It is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution Stability: Stock solutions (10-100 mM) in water or DMSO are stable for up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: While not as sensitive as some fluorophores, benzamides can degrade under intense UV. Protect stock solutions from light.[5]
References
-
Tang, L., et al. (1994). "Characterization of the dopamine D3 receptor expressed in a clonal cell line." Journal of Pharmacology and Experimental Therapeutics, 268(1), 495-502. Link
-
Levant, B. (1997). "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews, 49(3), 231-252. Link
-
Chien, E. Y., et al. (2010).[2] "Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist." Science, 330(6007), 1091-1095. Link
-
Cayman Chemical.[1] "Eticlopride (hydrochloride) Product Information." Link
-
Tocris Bioscience. "Eticlopride hydrochloride Product Information." Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
S-(-)-Eticlopride hydrochloride off-target receptor binding profile.
Technical Whitepaper: The Selectivity and Off-Target Profile of S-(-)-Eticlopride Hydrochloride
Executive Summary
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for dopamine D2-like receptors (D2, D3).[1] Unlike typical antipsychotics (e.g., haloperidol) which exhibit "promiscuous" binding profiles involving sigma, serotonergic, and adrenergic receptors, Eticlopride is frequently utilized as a chemical probe to isolate D2/D3-mediated signaling.
However, "selective" is a relative term in pharmacology. While Eticlopride is highly specific for D2/D3 receptors over D1, it possesses a distinct off-target footprint—specifically at
Primary Pharmacology: The On-Target Profile
Eticlopride functions as a potent antagonist (and inverse agonist in constitutive systems) at D2-like receptors.[2] Its high affinity allows for nanomolar dosing, which is critical for minimizing non-specific interactions.
-
Dopamine D2 Receptor:
. -
Dopamine D3 Receptor:
. -
Selectivity Mechanism: The molecule binds within the orthosteric binding site (OBS) of the D2/D3 receptor.[2] Crystal structure analysis reveals that the ethyl-pyrrolidine moiety is critical for this high-affinity interaction.
Note on D2 vs. D3 Selectivity: Eticlopride is not effective at distinguishing between D2 and D3 subtypes. It binds both with sub-nanomolar affinity.[3][4][5][6] For D3-specific isolation, highly selective antagonists like SB-277011-A are required.
Off-Target Receptor Profiling
To ensure data integrity, researchers must recognize the thresholds where Eticlopride begins to engage non-dopaminergic targets.
Adrenergic Cross-Reactivity ( -AR)
The most significant off-target liability for Eticlopride is the
-
Affinity (
): .[3] -
Selectivity Ratio (D2 :
): . -
Implication: In in vitro assays using concentrations
, Eticlopride may block receptors, potentially confounding results related to vasoconstriction or arousal. In in vivo models, high doses could induce hypotension independent of dopamine blockade.
Serotonergic Receptors (5-HT)
-
5-HT2 Family:
.[3][5] -
5-HT1 Family:
(Negligible).[3] -
Implication: The affinity for 5-HT2 is weak but measurable. At micromolar concentrations (often used in "non-specific binding" controls), Eticlopride will occupy 5-HT2 receptors.
Sigma ( ) Receptors
-
Profile: Low/Negligible affinity.
-
Comparative Insight: This is a critical advantage over haloperidol , which has high affinity for sigma receptors. If a phenotype is observed with haloperidol but absent with Eticlopride, the effect is likely sigma-mediated rather than D2-mediated.
Quantitative Data Summary
The following table synthesizes binding affinity data (
| Target Receptor | Affinity ( | Classification | Potential Experimental Artifact |
| Dopamine D2 | 0.09 nM | Primary Target | N/A |
| Dopamine D3 | 0.16 nM | Primary Target | Cannot distinguish from D2 |
| 112 nM | Moderate Off-Target | Vasodilation, sedation at high doses | |
| 699 nM | Weak Off-Target | Negligible at physiological doses | |
| 5-HT2 (General) | 830 nM | Weak Off-Target | 5-HT blockade at |
| 5-HT1 (General) | 6,220 nM | Negligible | None |
| Dopamine D1 | > 10,000 nM | None | None |
| > 10,000 nM | None | None |
Visualization: Selectivity Landscape
The following diagram visualizes the "Selectivity Window"—the concentration range where Eticlopride is selective for D2/D3 before hitting off-targets.
Figure 1: The "Selectivity Window" of Eticlopride. Note the ~1,200-fold concentration gap between D2 binding and the first significant off-target (
Experimental Protocol: Radioligand Binding Validation
To validate the off-target profile in your specific cell line or tissue preparation, use the following competitive binding protocol. This protocol uses [³H]-Spiperone (a D2/5-HT2 antagonist) or [³H]-Raclopride (highly D2 selective) to measure displacement.
Protocol: Competitive Binding Assay (Membrane Prep)
Objective: Determine
Reagents:
-
Buffer A (Lysis): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4.
-
Buffer B (Binding): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (0.2 - 0.5 nM).
-
Non-Specific Control: 10
M Haloperidol (blocks D2 + others) or 10 M Prazosin (blocks ).
Workflow:
-
Membrane Preparation:
-
Homogenize tissue/cells in ice-cold Buffer A.
-
Centrifuge at 48,000
for 20 min at 4°C. -
Resuspend pellet in Buffer A and repeat centrifugation (Wash step).
-
Resuspend final pellet in Buffer B.
-
-
Incubation:
-
Total Binding: Membrane + [³H]-Ligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10
M Blocker. -
Experimental: Membrane + [³H]-Ligand + Eticlopride (
M to M). -
Incubate for 60 min at 25°C (equilibrium).
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce filter binding).
-
Wash
with ice-cold Buffer B.
-
-
Analysis:
-
Count radioactivity via liquid scintillation.
-
Calculate
using non-linear regression (One-site competition). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Visualizing the Assay Workflow
Figure 2: Step-by-step workflow for the radioligand competitive binding assay.
References
-
Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain." European Journal of Pharmacology. Link
-
Martelle, J.L., & Nader, M.A. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." CNS Neuroscience & Therapeutics. Link
-
Tang, L., et al. (1994).[4] "Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines." Journal of Pharmacology and Experimental Therapeutics. Link
- PDSP Database. (N.D.). "Psychoactive Drug Screening Program (PDSP) Ki Database." University of North Carolina.
-
Cayman Chemical. (2024). "Eticlopride (hydrochloride) Product Information & Binding Profile." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
S-(-)-Eticlopride hydrochloride structure-activity relationship studies.
Executive Summary
S-(-)-Eticlopride hydrochloride is a highly potent, selective dopamine D2-like receptor antagonist belonging to the substituted benzamide class.[1] Unlike phenothiazines (e.g., chlorpromazine) or butyrophenones (e.g., haloperidol), eticlopride exhibits high specificity for D2 and D3 receptors with negligible affinity for D1, histamine, or adrenergic receptors.
This guide analyzes the Structure-Activity Relationship (SAR) of eticlopride, detailing the molecular determinants of its picomolar affinity (
Chemical Architecture & Pharmacophore
The pharmacophore of S-(-)-Eticlopride is defined by two distinct domains connected by a methylene bridge: the substituted salicylamide core and the basic pyrrolidine side chain .
The Benzamide "Pseudo-Ring"
A defining feature of high-affinity benzamides is the formation of a planar, 6-membered pseudo-ring via an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen at the 2-position (or hydroxyl/methoxy at the 6-position).
-
Mechanism: This locks the aromatic ring and the amide bond into a coplanar conformation, mimicking the rigid structure of tricyclic neuroleptics.
-
Critical Substituents:
-
2-Methoxy (-OCH3): Essential for H-bond acceptance.
-
6-Hydroxy (-OH): Often forms a second H-bond with the carbonyl oxygen, further rigidifying the structure.
-
3-Chloro (-Cl) & 5-Ethyl (-C2H5): Provide lipophilic bulk that interacts with hydrophobic pockets (e.g., Phe3.28, Val3.33) in the Orthosteric Binding Site (OBS).
-
The Pyrrolidine Side Chain[2][3]
-
Nitrogen (Basic Center): Protonated at physiological pH. It forms a critical salt bridge with the conserved Asp3.32 (Asp110) residue in the receptor's transmembrane domain III.
-
N-Ethyl Group: Fits into a specific hydrophobic sub-pocket. Removal (nor-eticlopride) or bulkier substitution (N-benzyl) drastically reduces affinity.[2]
-
Stereochemistry: The (S)-enantiomer is the eutomer (active form). The (R)-enantiomer exhibits significantly reduced affinity due to steric clash within the chiral binding pocket.
Visualization: Pharmacophore Map
Figure 1: Pharmacophore map highlighting the structural elements governing Eticlopride's high affinity binding.
SAR Analysis & Mechanistic Insights
Stereochemical Dependence
The binding pocket of D2-like receptors is highly stereoselective.
-
S-(-)-Eticlopride:
nM. -
R-(+)-Eticlopride:
nM (typically 200-fold lower affinity). -
Causality: The (S)-configuration orients the N-ethyl group towards a hydrophobic cavity formed by transmembrane helices, whereas the (R)-configuration forces the ethyl group into a sterically restricted zone, preventing the formation of the essential salt bridge with Asp3.32.
N-Substituent Effects (The "Goldilocks" Zone)
Modifications to the nitrogen on the pyrrolidine ring reveal a strict steric tolerance in the Orthosteric Binding Site (OBS).
| Compound Variant | Substitution (N-R) | D2 Affinity ( | D3 Affinity ( | SAR Insight |
| S-(-)-Eticlopride | -Ethyl | 0.50 nM | 0.16 nM | Optimal fit for hydrophobic sub-pocket. |
| Nor-eticlopride | -H | ~19 nM | ~4 nM | Loss of hydrophobic interaction (19-fold drop). |
| N-Propyl Analog | -Propyl | ~3.0 nM | ~0.4 nM | Slight steric clash; reduced D2 affinity. |
| N-Benzyl Analog | -Benzyl | >900 nM | >40 nM | Massive steric hindrance; pocket cannot accommodate bulky aryl groups. |
Bitopic Ligand Design (D3 Selectivity)
Recent studies utilize eticlopride as a "primary pharmacophore" (PP) anchor. By attaching a linker to the pyrrolidine ring (specifically at the 4-position via O-alkylation), researchers can extend the molecule into a "Secondary Binding Pocket" (SBP).
-
Strategy: Attach an arylpiperazine or indole moiety via a butyl linker.
-
Result: Maintains high affinity (
nM) but dramatically improves selectivity for D3 over D2 (up to 100-fold) by exploiting subtle differences in the extracellular loops of D3R versus D2R.
Experimental Protocol: Radioligand Competition Binding
To validate SAR modifications, the Competition Binding Assay is the industry standard. This protocol measures the ability of a test compound (e.g., an eticlopride analog) to displace a known radioligand (e.g.,
Mechanistic Logic
-
Equilibrium: The assay assumes reversible binding.
-
Non-Specific Binding (NSB): Defined using a saturating concentration of a known antagonist (e.g., 10 µM (+)-Butaclamol or Haloperidol) to block all specific sites.
-
Readout: The
is converted to using the Cheng-Prusoff equation: .
Step-by-Step Workflow
-
Membrane Preparation:
-
Source: CHO or HEK293 cells stably expressing human D2L or D3 receptors.
-
Lysis: Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000
to pellet membranes.
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane + Radioligand (
-Raclopride, ~2 nM). -
Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.
-
Test: Membrane + Radioligand + Eticlopride Analog (
M to M).
-
-
Incubation:
-
60 minutes at 25°C (equilibrium reached).
-
-
Termination:
-
Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).
-
Wash
with ice-cold buffer.[4]
-
-
Quantification:
-
Liquid scintillation counting (LSC).
-
Visualization: Assay Workflow
Figure 2: Workflow for radioligand competition binding assay to determine Ki values.
Synthesis Pathway (Core Coupling)
The synthesis of S-(-)-Eticlopride relies on the amide coupling of a specific benzoic acid derivative with a chiral pyrrolidine amine.
-
Precursor 1: 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid.
-
Synthesized from ethyl-2,4-dimethoxybenzene via lithiation, carboxylation, and chlorination.[3]
-
-
Precursor 2: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine.
-
Source of the critical stereocenter.
-
-
Coupling Reaction:
-
Activation: The benzoic acid is converted to an acid chloride (using
) or activated ester (using EDC/HOBt). -
Amidation: Reacted with the pyrrolidine amine in the presence of a base (TEA or DIPEA) in DCM or DMF.
-
Deprotection/Salt Formation: Treatment with HCl gas in ether yields the hydrochloride salt.
-
References
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic Ligands. Source: Journal of Medicinal Chemistry (2021).[5][6] URL:[Link][5]
-
Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. Source: European Journal of Pharmacology (Hall et al., 1985).[7] URL:[Link]
-
Crystal structure of the dopamine D3 receptor in complex with eticlopride. Source: Nature (Chien et al., 2010). URL:[Link]
-
A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. Source: CNS Neuroscience & Therapeutics (2010). URL:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eticlopride hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
S-(-)-Eticlopride Hydrochloride: A Comprehensive Technical Guide for the Neuroscientist
Abstract
S-(-)-Eticlopride hydrochloride stands as a cornerstone pharmacological tool in the field of neuroscience, prized for its high affinity and selectivity as an antagonist for the D2 and D3 dopamine receptors. This technical guide provides an in-depth exploration of its core attributes, from fundamental physicochemical properties to its nuanced mechanism of action and its application in sophisticated preclinical research models. We will delve into detailed experimental protocols, offering not just procedural steps but also the scientific rationale that underpins methodological choices. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the precision of S-(-)-Eticlopride hydrochloride to interrogate the complexities of the dopaminergic system.
Introduction
Section 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical and chemical characteristics are prerequisites for sound experimental design. S-(-)-Eticlopride hydrochloride is commercially available as an off-white, crystalline solid, and its properties are well-documented.[3][4][5]
| Property | Data | Source(s) |
| CAS Number | 97612-24-3 | [3][4][6][7] |
| IUPAC Name | 3-chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-6-hydroxy-2-methoxy-benzamide, monohydrochloride | [3][8] |
| Synonyms | (-)-Eticlopride, S-(-)-Eticlopride | [3][5] |
| Molecular Formula | C₁₇H₂₅ClN₂O₃ • HCl | [3][4][6] |
| Molecular Weight | 377.31 g/mol | [4][6] |
| Appearance | A crystalline solid; off-white powder | [3][4][5] |
| Solubility | DMF: ~25 mg/mLDMSO: ~25 mg/mLEthanol: ~30 mg/mLWater: >10 mg/mL | [3][4][5] |
| Storage | Store at -20°C for long-term stability (≥4 years). Can be desiccated at room temperature for short-term storage. | [3][5] |
Section 2: Pharmacology and Mechanism of Action
S-(-)-Eticlopride's primary mechanism of action is the competitive antagonism of D2-like dopamine receptors. It exhibits nanomolar and sub-nanomolar affinity for both D2 and D3 subtypes, making it one of the most potent antagonists available for research.[3] Its selectivity is a key experimental advantage; it has significantly lower affinity for D1-like receptors and other neurotransmitter systems, such as serotonin (5-HT), adrenergic, and muscarinic receptors.[3] This allows for the specific interrogation of D2/D3 receptor-mediated pathways.
| Receptor Target | Binding Affinity (Ki) / Potency (IC50) | Source(s) |
| Dopamine D2 | Ki: 0.029 - 0.50 nM | [3] |
| Dopamine D3 | Ki: 0.16 - 0.46 nM | [3] |
| Dopamine D1 | IC50: 700 nM | [3] |
| α1-Adrenergic | IC50: 110 nM | [3] |
| 5-HT2 (Serotonin) | IC50: 830 nM | [3] |
| 5-HT1 (Serotonin) | IC50: 6,200 nM | [3] |
Dopamine D2 receptors are canonical G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. S-(-)-Eticlopride physically blocks the dopamine binding site on the receptor, preventing this downstream signaling cascade.
Caption: S-(-)-Eticlopride blockade of the D2 receptor signaling cascade.
Section 3: Key Applications in Preclinical Research
The high selectivity of S-(-)-Eticlopride has made it an indispensable tool across a range of research paradigms.
-
Models of Psychosis: Eticlopride effectively inhibits stereotyped behaviors in rodents induced by dopamine agonists like apomorphine or 7-OH-DPAT, a classic preclinical screen for antipsychotic-like activity.[3]
-
Neurobiology of Addiction: It is widely used to study the role of D2 receptors in the reinforcing properties of drugs of abuse. For example, it can inhibit cocaine-induced hypermotility and reduce the self-administration of drugs like cotinine (a nicotine metabolite) in rats.[3][9] Its ability to accelerate the extinction of drug-seeking behavior and delay its reacquisition provides strong evidence for the central role of D2 receptors in relapse.[2]
-
Imaging and Receptor Occupancy: Radiolabeled versions of Eticlopride are used in positron emission tomography (PET) and autoradiography to visualize and quantify D2/D3 receptor density in the brain, providing critical insights into neurological disorders.[1]
-
Cellular and Network Function: It has been used in astrocyte-neuron cocultures and to study how dopamine-dependent mechanisms shape the activity of neuronal networks, for instance, among striatal cholinergic interneurons.
Section 4: Experimental Design and Protocols
The transition from understanding a compound's properties to using it effectively in an experiment requires meticulous attention to protocol. The following sections provide not just methods, but the rationale behind them.
Protocol 1: Preparation of Stock and Working Solutions
Scientific Rationale: S-(-)-Eticlopride is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions. However, for high-concentration stock solutions, organic solvents are often necessary. The choice of solvent must be compatible with the experimental system (i.e., non-toxic to cells or animals at the final concentration). DMSO is a common choice for its excellent solvating power, but care must be taken to ensure the final concentration in the assay or administered to the animal is well below toxic levels (typically <0.5-1%).
Materials:
-
S-(-)-Eticlopride hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of S-(-)-Eticlopride HCl needed to make a stock solution of desired concentration (e.g., 1 mg/mL). Remember to use the full molecular weight of the hydrochloride salt (377.31 g/mol ) for molar calculations.
-
Prepare High-Concentration Stock (e.g., 1 mg/mL in DMSO):
-
Aseptically weigh the calculated mass of the powder and place it in a sterile vial.
-
Add the required volume of DMSO to achieve the target concentration.
-
Vortex or sonicate gently until the solid is completely dissolved. A clear solution should be observed.
-
This stock can be aliquoted and stored at -20°C for several months.
-
-
Prepare Working Solution for In Vivo Administration (e.g., 0.03 mg/kg dose in a 1 mL/kg injection volume):
-
Causality: For animal studies, the final solution should be as close to physiologically neutral as possible. Therefore, the DMSO stock is diluted into sterile saline.
-
Thaw an aliquot of the DMSO stock solution.
-
Calculate the final concentration needed in the injection solution. For a 0.03 mg/kg dose at a 1 mL/kg volume, the final concentration is 0.03 mg/mL.
-
Perform a serial dilution. For example, dilute the 1 mg/mL DMSO stock into sterile saline to reach the final concentration of 0.03 mg/mL. Ensure the final percentage of DMSO is low (e.g., if diluting 1:33, the final DMSO concentration is ~3%).
-
Self-Validation: The working solution should be prepared fresh on the day of the experiment to ensure stability and prevent precipitation. Visually inspect the solution for clarity before drawing it into the syringe.
-
Protocol 2: In Vivo Rodent Self-Administration Study
Scientific Rationale: This protocol is designed to assess how D2 receptor blockade affects the motivation to seek a reward (in this case, food), modeling aspects of addiction-related behaviors. The use of distinct acquisition, extinction, and reacquisition phases allows for the dissection of the drug's effect on learning, motivation, and relapse-like behavior. A subcutaneous (s.c.) route of administration is chosen for its slow, sustained release profile compared to an intraperitoneal (i.p.) injection.
Caption: Experimental workflow for a food self-administration study.
Step-by-Step Methodology:
-
Subjects and Housing: Use adult male Sprague-Dawley rats, housed individually to monitor food intake. Maintain them on a restricted diet to ensure motivation for the food reward.[10]
-
Apparatus: Standard operant conditioning chambers with an active and inactive lever, a food pellet dispenser, and cue lights.[10]
-
Acquisition Phase (~7 days):
-
Train rats to press the "active" lever to receive a 45 mg food pellet on a Fixed-Ratio 1 (FR1) schedule (one press = one pellet). The "inactive" lever has no consequence.
-
Continue daily 1-hour sessions until a stable baseline of responding is achieved.
-
-
Extinction Phase (~7 days):
-
Divide rats into balanced groups.
-
15 minutes prior to each session, administer either saline (vehicle control) or S-(-)-Eticlopride (e.g., 0.03 mg/kg, s.c.).[2][10]
-
During the session, presses on the active lever no longer result in food delivery.
-
Record the number of presses on both levers. The expected outcome is that the Eticlopride group will cease pressing the lever more quickly than the saline group.[2]
-
-
Reacquisition Phase (~7 days):
-
Active lever pressing is once again reinforced with food pellets.
-
Continue the pre-session injections as in the extinction phase.
-
Self-Validation & Expected Outcome: The primary endpoint is the rate of responding. It is hypothesized that rats treated with Eticlopride will be slower to reacquire the lever-pressing behavior, demonstrating that D2 blockade can reduce the motivational salience of reward-associated cues.[2] Inactive lever presses should remain low throughout all phases, indicating the behavior is specific and not due to generalized motor effects.
-
Section 5: Safety and Handling
While S-(-)-Eticlopride is not classified as acutely hazardous under GHS, it is a potent, biologically active compound and should be handled with appropriate care.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder or solutions. Use a dust mask or work in a ventilated hood when weighing the powder.[4]
-
Handling: Avoid ingestion, inhalation, and contact with skin or eyes. Wash hands thoroughly after handling.[5]
-
First Aid:
-
Storage: For maximum stability, store the solid compound at -20°C, protected from light.[3][5][12] Solutions may be stored at 4°C for several days, but fresh preparation is recommended for in vivo work.
Conclusion
S-(-)-Eticlopride hydrochloride is more than just a chemical; it is a precision instrument for the modern neuroscientist. Its well-characterized profile as a potent and selective D2/D3 receptor antagonist provides a reliable means to investigate the fundamental roles of dopamine in health and disease. By understanding its chemical properties, mechanism of action, and the rationale behind its use in established experimental paradigms, researchers can confidently generate robust and interpretable data, ultimately advancing our understanding of the brain.
References
- Eticlopride (hydrochloride) - Cayman Chemical. [URL: https://www.caymanchem.com/product/29112/eticlopride-(hydrochloride)]
- S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/e101]
- Eticlopride hydrochloride | CAS 97612-24-3 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/eticlopride-hydrochloride-97612-24-3]
- S-(-)-Eticlopride hydrochloride | C17H26Cl2N2O3 | CID 11973707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/S----Eticlopride-hydrochloride]
- S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich (Biochem/physiol Actions). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/e101/e101-ms.pdf]
- S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 - Sigma-Aldrich (Application). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/e101]
- Safety Data Sheet - Cayman Chemical. [URL: https://www.caymanchem.com/msdss/29112m.pdf]
- Eticlopride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Eticlopride]
- Eticlopride hydrochloride | Non-selective Dopamine - Tocris Bioscience. [URL: https://www.tocris.com/products/eticlopride-hydrochloride_0966]
- PRODUCT INFORMATION - Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/29112.pdf]
- The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844061/]
- SAFETY DATA SHEET - TCI. [URL: https://www.tcichemicals.com/JP/en/assets/sds/T3110_JP_EN.pdf]
- Eticlopride hydrochloride | D2 Receptor Antagonist | MedChemExpress. [URL: https://www.medchemexpress.com/eticlopride-hydrochloride.html]
- Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience - R&D Systems. [URL: https://www.rndsystems.com/products/eticlopride-hydrochloride_0966]
- Application Notes and Protocols for Eticlopride in Rat Self-Administration Studies - Benchchem. [URL: https://www.benchchem.
- The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835154/]
- Safety data sheet - Caesar & Loretz GmbH. [URL: https://www.caelo.de/assets/Downloads/SDB/2224_Ephedrin-hydrochlorid-Ph.Eur.-BP-USP_SDB_EN.pdf]
- A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6494032/]
Sources
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Eticlopride hydrochloride | CAS 97612-24-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Eticlopride - Wikipedia [en.wikipedia.org]
- 8. S-(-)-Eticlopride hydrochloride | C17H26Cl2N2O3 | CID 11973707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caelo.de [caelo.de]
Technical Whitepaper: Solubilization and Handling of S-(-)-Eticlopride Hydrochloride
[1]
Executive Summary
S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2/D3 receptor antagonist widely utilized in neuropharmacology.[1] Its utility spans from in vitro receptor binding assays to in vivo behavioral studies (e.g., blockade of psychostimulant-induced hypermotility).[1]
This technical guide addresses the critical challenge of reproducible solubilization . While the compound is chemically stable, improper solvent selection or storage conditions can lead to silent experimental failure—specifically through precipitation at physiological pH or hydrolytic degradation.[1] This document provides validated protocols for preparing stock solutions in DMSO and working solutions in saline, emphasizing the physicochemical rationale behind every step.
Physicochemical Profile
Understanding the ionic nature of the compound is the first step to successful handling.[1] The hydrochloride salt form confers significant aqueous solubility, distinguishing it from the free base.[1]
| Parameter | Specification |
| Compound Name | S-(-)-Eticlopride hydrochloride |
| CAS Number | 97612-24-3 |
| Molecular Formula | C₁₇H₂₅ClN₂O₃[1][2][][4] • HCl |
| Molecular Weight | 377.31 g/mol |
| Physical State | Off-white crystalline solid |
| pKa Values | 6.93 (phenolic), 9.67 (amino) |
| Isoelectric Point | 8.30 |
| Primary Target | Dopamine D2/D3 Receptors (Ki ~0.03–0.5 nM) |
Solubility & Stability Matrix
The following data aggregates solubility limits from major suppliers (Tocris, Cayman, Sigma) to establish safe working ranges.
| Solvent | Solubility Limit (Max) | Recommended Stock Conc. | Storage Stability (-20°C) | Application Context |
| Water / Saline | ~37.7 mg/mL (100 mM) | 10 mM | < 1 Month (Hydrolysis risk) | Direct In Vivo Injection |
| DMSO | ~25 mg/mL (66 mM) | 10–50 mM | 1–6 Months | Frozen Stock / In Vitro |
| Ethanol | ~25–30 mg/mL | Not Recommended | Variable | Avoid (Evaporation issues) |
Critical Insight: While DMSO allows for high-concentration stocks, Water/Saline is the superior choice for in vivo working solutions because the HCl salt dissociates readily.[1] Using DMSO for in vivo delivery is often unnecessary and introduces vehicle toxicity variables.[1]
Workflow Decision Matrix (Visualized)
The following diagram illustrates the logical flow for selecting the correct solubilization pathway based on your experimental endpoint.
Figure 1: Decision tree for S-(-)-Eticlopride HCl preparation. Green path denotes the preferred method for animal studies to minimize vehicle interference.[1]
Protocol A: DMSO Stock Preparation (For In Vitro / Storage)
Purpose: To create a stable, high-concentration master stock (e.g., 50 mM) that can be aliquoted and frozen.
Materials:
-
Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity[1]
-
Vortex mixer[1]
-
Amber microcentrifuge tubes (Light protection)[1]
Methodology:
-
Calculation: Calculate the volume of DMSO required to achieve 50 mM.
-
Solubilization: Add the calculated volume of DMSO directly to the vial containing the powder.
-
Agitation: Vortex vigorously for 30–60 seconds. The solution should be completely clear and colorless.
-
Inspection: Hold the vial against a light source. If particulates remain, sonicate for 5 minutes (water bath).[1]
-
Aliquot: Dispense into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stability: ~6 months.
Validation Check: When diluting this stock into aqueous buffer (e.g., PBS) for an assay, ensure the final DMSO concentration is <0.1% to prevent solvent artifacts on receptor binding.[1]
Protocol B: Saline Preparation (For In Vivo Administration)
Purpose: To prepare a fresh, isotonic working solution for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]
Materials:
Methodology:
-
Dose Calculation: Determine the required concentration based on animal weight and target dose (typically 10–50 µg/kg).[1]
-
Target: A concentration of 0.1 mg/mL is standard for rodent dosing (allows accurate volume injection).[1]
-
-
Direct Dissolution:
-
Mixing: Vortex until dissolved. This typically occurs instantly.[1]
-
pH Check (Self-Validating Step):
-
Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.
-
Usage: Use immediately. Do not store aqueous solutions for >24 hours at room temperature.
Pharmacological Mechanism & Context[1][3][9][10]
S-(-)-Eticlopride is defined by its high specificity for D2-like receptors.[1] The diagram below details the signaling blockade mechanism.
Figure 2: Mechanistic pathway.[1] Eticlopride prevents Dopamine-mediated Gi/o activation, thereby modulating downstream cAMP levels and behavioral output.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | "Salting out" effect or pH shock.[1] | Ensure the working concentration is <5 mg/mL in high-salt buffers.[1] Check that pH is not >8.5 (approaching pKa of amino group).[1] |
| Yellowing of Solution | Oxidation / Photodegradation.[1] | Discard immediately. Store solid and stocks in amber vials, desiccated, at -20°C. |
| Inconsistent In Vivo Data | Vehicle effects (if DMSO used). | Switch to Protocol B (Pure Saline).[1] DMSO can modulate membrane permeability and alter behavioral baselines.[1] |
References
Technical Guide: Stability Profile & Storage Protocols for S-(-)-Eticlopride Hydrochloride
Executive Summary
S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3) is a high-affinity, selective dopamine D2/D3 receptor antagonist widely used in neuropharmacology.[1] Its stability is governed by its status as a substituted benzamide salt. While chemically robust in its solid state under desiccation, it exhibits specific sensitivities to moisture (hygroscopicity) and oxidation when in solution.
This guide provides a standardized technical framework for the storage, handling, and solubilization of S-(-)-Eticlopride HCl to ensure experimental reproducibility.
Quick Reference Data
| Parameter | Specification |
| Molecular Weight | 377.31 g/mol |
| Physical State | Off-white crystalline solid |
| Primary Hazard | Potent Dopamine Antagonist (Handle with PPE) |
| Storage (Solid) | -20°C (Preferred) or RT (Desiccated); Protect from light |
| Storage (Solution) | -80°C (6 months) or -20°C (1 month); Do not store at 4°C >1 week |
| Solubility | Water (~37 mg/mL), DMSO (~25 mg/mL), Ethanol (~30 mg/mL) |
Physicochemical Profile & Stability Factors
The Hygroscopic Challenge
As a hydrochloride salt, S-(-)-Eticlopride is inherently hygroscopic .[1] Exposure to ambient humidity facilitates the formation of hydrates, which alters the effective molecular weight and can lead to dosing errors.
-
Mechanism: Water molecules coordinate with the chloride ion and the polar amide moiety.
-
Impact: Moisture uptake accelerates hydrolytic degradation and causes "caking" of the powder, making weighing inaccurate.
-
Mitigation: Always equilibrate the vial to room temperature before opening to prevent condensation. Store with active desiccants (e.g., silica gel).
Chemical Degradation Pathways
Understanding the molecular vulnerabilities allows for better preventive measures.[1]
-
Amide Hydrolysis: The benzamide linkage is susceptible to acid/base-catalyzed hydrolysis, splitting the molecule into the substituted salicylic acid derivative and the pyrrolidine amine.[1] This is negligible at neutral pH but accelerates in strong acidic or basic solutions.
-
Oxidative Instability: The ethyl-pyrrolidine ring contains tertiary amines prone to N-oxidation over extended periods, particularly in the presence of light and oxygen.[1]
Storage Protocols
Solid State Storage
While some suppliers list "Room Temperature" (RT) for shipping, long-term stability is strictly dependent on temperature and humidity control.[1]
-
Gold Standard: Store at -20°C .
-
Environment: Sealed container within a secondary desiccated box.
-
Light: Protect from light (amber vials or foil-wrapped).
Solution Storage
Once reconstituted, the kinetic stability drops significantly.[1]
-
Short-term (Days): 4°C is acceptable for <5 days if the solvent is sterile water or saline.
-
Medium-term (Weeks): -20°C is required.
-
Long-term (Months): -80°C is mandatory to arrest hydrolysis rates.[1]
Critical Rule: Avoid freeze-thaw cycles. The expansion/contraction of ice crystals and transient pH shifts during freezing can degrade the compound. Always aliquot.
Visualization: Storage Decision Logic
Caption: Decision matrix for optimal storage based on physical state and usage timeline.
Preparation & Handling SOP
Solvent Selection
-
In Vitro (Cell Culture): DMSO is preferred for stock solutions (up to 25 mg/mL). It is bacteriostatic and prevents hydrolysis better than water. Dilute into media so final DMSO < 0.1%.
-
In Vivo (Animal Models): Saline (0.9% NaCl) or Sterile Water . Solubility is high (~37 mg/mL), but solutions in saline are less stable long-term than in DMSO. Prepare fresh or freeze immediately.
Reconstitution Workflow
This protocol ensures sterility and concentration accuracy.[1]
-
Equilibration: Remove vial from -20°C. Let stand at RT for 30 mins unopened . (Prevents moisture condensation inside).
-
Weighing: Rapidly weigh the required amount. Close stock vial immediately.
-
Dissolution: Add solvent.[2] Vortex for 30 seconds.
-
Note: If using DMSO, the solution may generate slight heat (exothermic).
-
-
Purging (Optional but Recommended): For stocks >1 month, gently blow inert gas (Nitrogen/Argon) into the headspace before capping to displace oxygen.[1]
-
Filtration: For biological use, pass through a 0.22 µm PVDF or PES filter.
-
Aliquot & Freeze: Dispense into light-protective microcentrifuge tubes.
Visualization: Reconstitution Workflow
Caption: Step-by-step workflow for preparing sterile stock solutions.
Quality Control & Verification
If the compound has been stored for >1 year or subjected to temperature excursions, verify purity before use.
-
HPLC Method:
References
Sources
Technical Guide: S-(-)-Eticlopride Hydrochloride for Dopaminergic Pathway Analysis
Executive Summary
S-(-)-Eticlopride hydrochloride (hereafter Eticlopride) is a substituted benzamide and a high-affinity, selective antagonist for dopamine
This physicochemical profile renders it a critical tool for two specific high-value applications:
-
Extrastriatal Imaging: Visualizing
receptors in regions with low receptor density (e.g., cortex, thalamus) where lower-affinity ligands fail to provide sufficient signal-to-noise ratios. -
In Vivo Blockade: Studying the behavioral and physiological consequences of specific
pathway inhibition without significant off-target binding to or serotonergic receptors.
Pharmacological Profile & Mechanism
Receptor Selectivity
Eticlopride functions as an inverse agonist/antagonist at the
| Receptor Target | Affinity ( | Comparative Note |
| Dopamine | 0.02 – 0.09 nM | ~10-50x higher affinity than Raclopride. |
| Dopamine | 0.16 – 0.40 nM | High affinity; non-selective between |
| Dopamine | > 10,000 nM | Negligible binding. |
| 5-HT | > 1,000 nM | Low cross-reactivity (unlike atypical antipsychotics). |
Signal Transduction Blockade
The
Visualization: Signaling & Eticlopride Blockade
The following diagram illustrates the mechanistic interruption of the dopaminergic cascade by Eticlopride.
Figure 1: Mechanism of Action. Eticlopride competes with Dopamine, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.
Technical Specifications & Handling
For reproducible in vitro and in vivo results, strict adherence to solubility and stability protocols is required.
Physicochemical Properties
-
Chemical Name: S-(-)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide hydrochloride.[1][2][3]
-
Molecular Weight: 377.31 g/mol .[1]
-
Appearance: White to off-white crystalline solid.
-
Storage: -20°C (Desiccated). Hydroscopic in solution.
Solubility & Reconstitution Table
| Solvent | Max Solubility | Preparation Notes |
| Water | ~50 mg/mL | May require mild ultrasonication. pH dependent. |
| DMSO | ~50 mg/mL | Recommended for high-concentration stock. |
| Ethanol | ~30 mg/mL | Evaporate before in vivo use if concentration is high. |
| Saline (0.9%) | ~10 mg/mL | Preferred for animal injection. |
Experimental Protocols
Protocol A: Preparation for In Vivo Injection (Rodent)
Objective: Prepare a 0.2 mg/mL solution for intraperitoneal (i.p.) administration. Target Dose: 0.02 – 1.0 mg/kg (dependent on behavioral assay).
-
Weighing: Accurately weigh 2.0 mg of S-(-)-Eticlopride HCl in a microcentrifuge tube.
-
Dissolution: Add 50
L of DMSO. Vortex for 30 seconds until fully dissolved (clear solution). -
Dilution: Slowly add 9.95 mL of sterile 0.9% saline while vortexing.
-
Final Concentration: 0.2 mg/mL.
-
Final DMSO content: 0.5% (well within physiological tolerance).
-
-
Filtration: Pass solution through a 0.22
m syringe filter for sterilization. -
Validation: Verify pH is near neutral (6.5–7.5).
Protocol B: [11C]Eticlopride PET Imaging Workflow
Objective: Quantification of
1. Synthesis & QC
-
Precursor: S-(-)-Desmethyleticlopride.
-
Radiolabeling: Reaction with [11C]Methyl Iodide or [11C]Methyl Triflate.
-
Purification: Semi-preparative HPLC (Reverse phase).
-
Specific Activity Requirement: > 30 GBq/
mol (Critical for receptor occupancy studies to avoid mass effect).
2. Imaging Sequence (Primate/Human)
-
Pre-block (Optional): If determining specific binding, perform a baseline scan followed by a scan after cold eticlopride or raclopride administration.
-
Injection: Bolus i.v. injection of 300–500 MBq [11C]Eticlopride.
-
Acquisition: Dynamic PET acquisition for 90 minutes.
-
Frames: 4x15s, 4x30s, 3x1min, 2x2min, 5x5min, remainder 10min frames.
-
3. Data Analysis (Kinetic Modeling)
Because Eticlopride does not cross the blood-brain barrier as freely as Raclopride and has slower kinetics due to high affinity, the Simplified Reference Tissue Model (SRTM) is the standard, using the Cerebellum as the reference region (devoid of
Equation for Binding Potential (
Visualization: PET Imaging Workflow
The following workflow details the critical path from cyclotron to data quantification.
Figure 2: [11C]Eticlopride PET Imaging Workflow from synthesis to kinetic modeling.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Specific Binding | Low Specific Activity (SA) of tracer. | Ensure SA > 30 GBq/ |
| Precipitation in Injection | High salt concentration or pH shock. | Dissolve in DMSO first, then dilute. Ensure pH is 7.4. |
| No Behavioral Effect | Dose too low or incorrect timing. | Peak effect is typically 30-60 min post-IP. Titrate dose up to 1 mg/kg. |
| High Cerebellar Signal | Non-specific binding or spillover. | Check ROI masks. Eticlopride has low non-specific binding, so high signal suggests ROI error or head motion. |
References
-
Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." CNS Neuroscience & Therapeutics.
-
Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain." European Journal of Pharmacology.
-
Kessler, R. M., et al. (1991). "High affinity dopamine D2 receptor radioligands. 1. Regional rat brain analysis of [125I]epidepride and [125I]eticlopride." Life Sciences.
-
Kohler, C., et al. (1986). "Specific in vitro and in vivo binding of 3H-raclopride. A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain." Biochemical Pharmacology. (Comparative reference for Raclopride vs Eticlopride).
-
Reimold, M., et al. (2006). "Central D2-receptor occupancy of the novel antipsychotic ziprasidone... A PET study with [18F]fallypride and [11C]raclopride." International Journal of Neuropsychopharmacology. (Demonstrates extrastriatal limitations of raclopride vs high affinity ligands).
Sources
- 1. S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457 | bioRxiv [biorxiv.org]
- 5. Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: A PET study of within-subject correlations with [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: S-(-)-Eticlopride Hydrochloride in Schizophrenia Preclinical Models
Executive Summary
S-(-)-Eticlopride hydrochloride (hereafter Eticlopride) is a substituted benzamide and a high-affinity, highly selective antagonist of dopamine
This guide details the deployment of Eticlopride in preclinical schizophrenia models, focusing on validating dopaminergic hypotheses, screening for antipsychotic efficacy, and mapping receptor occupancy.
Pharmacological Profile & Mechanistic Basis[2][3][4]
Binding Affinity and Selectivity
Eticlopride exhibits picomolar affinity for
| Receptor Subtype | Selectivity Ratio (vs. | Significance | |
| Dopamine | 0.16 – 0.50 | 1.0 | Primary target for antipsychotic efficacy. |
| Dopamine | 0.16 – 0.44 | ~0.3 – 1.0 | Implicated in negative symptoms and cognition; Eticlopride is often equipotent at |
| Dopamine | > 10,000 | > 20,000 | Negligible binding; critical for distinguishing |
| 5-HT | > 1,000 | > 2,000 | Minimal serotonergic interference (unlike Clozapine/Risperidone). |
Data aggregated from Hall et al. (1985) and Martelle & Nader (2008).
Mechanism of Action: D2 Receptor Blockade
In schizophrenia pathology, striatal hyperdopaminergia leads to excessive inhibition of the cAMP pathway via
Figure 1: Eticlopride restores cAMP signaling by blocking Dopamine-mediated Gi inhibition.
Preclinical Application I: Behavioral Pharmacology
Amphetamine-Induced Hyperlocomotion (Positive Symptom Model)
This assay validates the ability of a compound to antagonize mesolimbic dopamine transmission, a proxy for positive symptoms (psychosis).
Experimental Protocol:
-
Subjects: Adult male Sprague-Dawley rats (250–300g).
-
Habituation: Acclimatize animals to the open-field chambers (40x40cm) for 60 minutes on two consecutive days prior to testing to establish baseline activity.
-
Drug Administration (Test Day):
-
T = -30 min: Administer Eticlopride (0.01 – 0.03 mg/kg, s.c.) or Vehicle (Saline).
-
Note: Doses > 0.1 mg/kg may induce catalepsy, confounding locomotor data.
-
T = 0 min: Administer D-Amphetamine (1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
-
Data Acquisition: Record horizontal distance traveled (cm) and stereotypic movements in 5-minute bins for 90 minutes.
-
Validation Criteria:
-
Amphetamine-only group must show >300% increase in locomotion vs. baseline.
-
Eticlopride + Amphetamine group should show dose-dependent attenuation of this increase.
-
Catalepsy (EPS Liability Screening)
Because Eticlopride is a potent
-
Bar Test: Place the rat's forepaws on a horizontal bar 9 cm above the floor.
-
Scoring: Measure latency to remove paws. Latency > 30 seconds indicates catalepsy.
-
Threshold: Significant catalepsy typically emerges at doses
0.1 mg/kg (s.c.).
Preclinical Application II: Radioligand & Occupancy Studies
Eticlopride is widely used in PET (
The Occupancy-Efficacy Rule:
-
65–75% RO: Antipsychotic efficacy (suppression of Conditioned Avoidance Response).
-
>80% RO: Onset of Extrapyramidal Side Effects (Catalepsy).[1]
Workflow for Receptor Occupancy Assay:
Figure 2: Ex vivo receptor occupancy workflow using [3H]-Eticlopride as the tracer.
Technical Considerations & Troubleshooting
Solubility and Stability
-
Solvent: Freely soluble in water or physiological saline. No DMSO required for standard doses.
-
Stability: Aqueous solutions are stable at 4°C for 1 week. For long-term storage, freeze aliquots at -20°C.
-
Light Sensitivity: Protect from light; use amber vials.
Dosing Windows
| Application | Recommended Dose (Rat, s.c.)[2][3] | Outcome Measure |
| PET Tracer | < 1 | Receptor Binding Potential ( |
| Behavioral Antagonism | 0.01 – 0.03 mg/kg | Blockade of agonist effects without sedation |
| Catalepsy Positive Control | 0.1 – 0.5 mg/kg | Rigid immobility (EPS model) |
Common Pitfalls
-
Sedation vs. Specific Blockade: At doses >0.05 mg/kg, Eticlopride reduces spontaneous locomotion. Always run a "Drug Only" control group to distinguish between specific anti-amphetamine effects and general motor suppression.
-
Strain Differences: Wistar rats may be more sensitive to catalepsy than Sprague-Dawley rats; titrate doses accordingly.
References
-
Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain. European Journal of Pharmacology.
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[4] CNS Neuroscience & Therapeutics.
-
Wetsel, W. C., et al. (2017). Therapeutic Potential of 5-HT2C Receptor Agonists for Schizophrenia.[5] Neuropsychopharmacology.[5]
-
Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat.[2] Life Sciences.[2]
-
Tocris Bioscience. Eticlopride hydrochloride Product Information.
Sources
- 1. Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
Technical Guide: S-(-)-Eticlopride Hydrochloride in Parkinson's Disease Research
Executive Summary
S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2-like receptor antagonist (substituted benzamide class). In Parkinson’s disease (PD) research, it serves as a critical tool for mapping receptor density changes, validating dopaminergic denervation models, and dissecting the contributions of the striatal indirect pathway to motor dysfunction. Unlike non-selective neuroleptics, its high specificity for D2 and D3 receptors (
Chemical & Pharmacological Profile
S-(-)-Eticlopride is distinct from other D2 antagonists (e.g., Raclopride) due to its extremely low dissociation rate and high affinity, allowing for stable receptor labeling even in low-density regions.
Table 1: Physicochemical and Binding Properties
| Property | Value / Characteristic | Context in PD Research |
| Chemical Name | S-(-)-3-Chloro-5-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide HCl | Active enantiomer is S-(-).[1][2][3] |
| Receptor Affinity ( | D2: ~0.09 nM D3: ~0.16–0.40 nM D1: >10,000 nM | >100-fold selectivity for D2/D3 over D1. Higher affinity than Raclopride ( |
| Bioavailability | Crosses Blood-Brain Barrier (BBB) | Suitable for in vivo CNS studies. |
| Solubility | Water (>10 mg/mL), Ethanol, DMSO | High aqueous solubility facilitates injectable saline prep. |
| Radioisotopes |
Mechanistic Role: The Indirect Pathway
In the striatum, Dopamine (DA) regulates motor control via two pathways. D2 receptors are located primarily on Medium Spiny Neurons (MSNs) of the indirect pathway .
-
Normal State: DA binds D2 (Gi-coupled)
Inhibits Adenylyl Cyclase Reduces neuronal firing Facilitates movement. -
Eticlopride Action: Blocks D2
Prevents DA-mediated inhibition MSNs become overactive Increased inhibition of Thalamus Suppression of Movement (Catalepsy/Parkinsonism).
Visualization: D2 Signaling & Eticlopride Blockade
The following diagram illustrates how Eticlopride induces a "Parkinson-like" state by disinhibiting the indirect pathway.
Caption: Eticlopride blocks D2-mediated inhibition, causing indirect pathway overactivity and motor suppression.
Experimental Applications & Protocols
Application A: In Vivo PET Imaging (Receptor Occupancy)
Researchers use
Why Eticlopride over Raclopride?
Eticlopride has a lower
Protocol:
C-Eticlopride PET Workflow
-
Tracer Synthesis:
C-methylation of S-(-)-desmethyleticlopride using [ C]methyl iodide.-
QC Requirement: Radiochemical purity >98%; Specific activity >30 GBq/µmol.
-
-
Subject Prep: Anesthetize animal (Isoflurane 1.5-2%). Cannulate tail vein.
-
Injection: Bolus injection of ~10–20 MBq (rat) or ~185 MBq (primate).
-
Acquisition: Dynamic PET scan for 60–90 minutes.
-
Kinetic Modeling:
-
Use Cerebellum as the reference region (devoid of D2 receptors).
-
Calculate Binding Potential (
) using the Simplified Reference Tissue Model (SRTM).
-
Application B: Behavioral Modeling (Catalepsy Induction)
Eticlopride induces catalepsy (muscular rigidity) in rodents, serving as a model to screen potential anti-parkinsonian drugs (e.g., Adenosine A2A antagonists).
Protocol: Bar Test for Catalepsy
Objective: Quantify the intensity of motor blockade.[4] Reagents: S-(-)-Eticlopride HCl dissolved in 0.9% saline.
-
Habituation: Handle rats for 3 days prior to testing to reduce stress-induced immobility.
-
Dosing: Administer Eticlopride IP.
-
Dose Range: 0.05 – 0.2 mg/kg (Rat). Note: Eticlopride is potent; doses >0.5 mg/kg may cause complete immobility.
-
-
Testing (Bar Test):
-
Place the rat's forepaws on a horizontal bar (9 cm height).
-
Measurement: Record latency to remove both paws.
-
Cut-off: 180 seconds (to prevent fatigue).
-
-
Timepoints: Measure at 30, 60, and 90 minutes post-injection.
-
Validation: A valid parkinsonian model should show dose-dependent increases in latency, reversible by L-DOPA or D2 agonists.
Application C: In Vitro Binding Assay (Receptor Density )
Used to validate receptor density in tissue homogenates from PD models.
Protocol: Saturation Binding
-
Tissue Prep: Homogenize striatal tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge (20,000 x g) to isolate membranes.
-
Incubation:
-
Radioligand: [
H]-Eticlopride (0.05 – 2.0 nM). -
Non-specific Binding: Define using 1 µM (+)-Butaclamol or 10 µM Sulpiride.
-
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (physiological ions are crucial for benzamide binding).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Scatchard plot to determine
and .
Workflow Visualization: Binding Assay Logic
This workflow ensures data integrity when determining if a new drug competes with Eticlopride at the D2 site.
Caption: Step-by-step workflow for competitive binding assays using [3H]-Eticlopride.
References
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. Psychopharmacology, 199(4), 605–624. Link
-
Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[3] European Journal of Pharmacology, 111(2), 191-199.[3] Link
-
Billard, W., et al. (1984). Characterization of the binding of [3H]eticlopride to dopamine D2 receptors in rat striatum. Life Sciences, 35(18), 1885-1893. Link
-
Zhang, Y., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry, 64(15), 15313–15333.[5] Link
-
Cayman Chemical. Eticlopride (hydrochloride) Product Information & Safety Data Sheet. Link
Sources
Methodological & Application
Application Note: S-(-)-Eticlopride Hydrochloride In Vivo Microdialysis
[1]
Abstract & Scope
This application note details the protocol for using S-(-)-Eticlopride hydrochloride , a highly selective and potent dopamine D2/D3 receptor antagonist, in in vivo microdialysis studies. Eticlopride is widely utilized to investigate dopaminergic signaling dynamics, specifically the autoreceptor-mediated regulation of dopamine release.
This guide covers probe preparation, stereotaxic surgery, drug administration (systemic vs. retrodialysis), and HPLC-ECD analysis. It is designed to ensure high scientific rigor, reproducibility, and optimal analyte recovery.
Pharmacological Mechanism
Understanding the mechanism of action is critical for interpreting microdialysis data. Eticlopride acts primarily as an antagonist at:
-
Presynaptic D2 Autoreceptors: Under basal conditions, extracellular dopamine binds to these receptors to inhibit further dopamine release (negative feedback). Eticlopride blocks this feedback, resulting in a net increase in extracellular dopamine levels.
-
Postsynaptic D2 Receptors: Blockade prevents downstream G-protein signaling (Gi/o pathway), often analyzed via downstream molecular assays rather than microdialysis alone.
Mechanism of Action Diagram
Caption: Eticlopride blocks the presynaptic D2 autoreceptor, preventing the negative feedback loop and causing a surge in extracellular dopamine release.[1]
Pre-Experimental Planning
Reagent Preparation
Compound: S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3) Storage: Desiccate at RT or +4°C. Protect from light.
Table 1: Solution Preparation
| Solution Type | Concentration | Vehicle/Solvent | Preparation Notes |
| Stock Solution | 10 mM | Sterile Water or Saline (0.9%) | Stable at -20°C for 1 month. Aliquot to avoid freeze-thaw cycles. |
| Systemic Injection | 0.03 – 0.5 mg/kg | Sterile Saline (0.9%) | Prepare fresh daily. Inject i.p. or s.c. Volume: 1–2 mL/kg. |
| Retrodialysis | 10 – 50 µM | aCSF | Dilute stock directly into perfusion fluid (aCSF). Filter (0.22 µm) before use.[2] |
Note: 20 µM is a validated concentration for local perfusion in the striatum to elicit robust dopamine release without causing excitotoxicity [1].
Artificial Cerebrospinal Fluid (aCSF)
The perfusion fluid must mimic the ionic balance of the brain to maintain cell viability.
Composition (pH 7.4):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
Optional: Ascorbic acid (0.2 mM) to prevent dopamine oxidation in the tubing, though this may interfere with some electrochemical detectors.
Surgical Protocol (Stereotaxic Implantation)
Subject: Adult Male Sprague-Dawley Rats (250–350g) or C57BL/6 Mice (20–30g). Target Region: Dorsal Striatum (CPu) or Nucleus Accumbens (NAc).
Step-by-Step Implantation
-
Anesthesia: Induce with Isoflurane (5%) and maintain (1.5–2.5%). Ensure lack of pedal reflex.
-
Stereotaxic Alignment: Fix head in frame. Level the skull (Bregma and Lambda within 0.1 mm DV).
-
Coordinates (Rat, relative to Bregma):
-
Striatum: AP +1.0 mm; ML ±3.0 mm; DV -6.0 mm (from skull surface).
-
Nucleus Accumbens: AP +1.7 mm; ML ±1.5 mm; DV -7.0 mm.
-
-
Anchor Screws: Place 2-3 stainless steel screws into the skull to anchor the cement.
-
Probe Insertion:
-
Acute: Insert guide cannula 2 mm dorsal to target. Insert probe immediately before experiment.[3]
-
Chronic: Insert guide cannula and secure with dental acrylic. Allow 5-7 days recovery.
-
-
Closure: Secure cannula with dental cement. Suture skin. Administer post-op analgesia (e.g., Meloxicam).
Microdialysis Experimental Workflow
Experimental Timeline
The experiment is divided into three phases: Stabilization, Baseline, and Treatment.
Caption: Standard workflow for assessing Eticlopride-induced changes in extracellular dopamine.
Protocol Steps
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe (e.g., CMA 12, 4mm membrane for striatum).
-
Perfusion: Connect tubing to a microinfusion pump. Perfuse aCSF at 1.0 – 2.0 µL/min .
-
Critical: Allow at least 90 minutes of equilibration. The "trauma release" of dopamine occurs immediately after insertion; data collected here is artifactual.
-
-
Baseline Collection: Collect 3-4 samples (20 min intervals) to establish a stable baseline (<10% variation).
-
Drug Administration:
-
Method A (Systemic): Inject S-(-)-Eticlopride (0.1 – 0.3 mg/kg, i.p. or s.c.) [2]. Continue aCSF perfusion.
-
Method B (Reverse Microdialysis): Switch syringe to aCSF + Eticlopride (20 µM). Account for the "dead volume" of the tubing (lag time) when calculating the start of drug delivery.
-
-
Sample Storage: Collect dialysates into vials containing 5 µL of antioxidant (0.1 M perchloric acid or acetic acid) to preserve dopamine. Freeze at -80°C immediately if not analyzing online.
Analytical Method: HPLC-ECD
Dopamine is detected using High-Performance Liquid Chromatography with Electrochemical Detection (ECD).[4][5][6]
System Parameters[3][7][8][9][10][11][12][13][14]
-
Column: C18 Reverse Phase (e.g., 3 µm, 3.0 x 100 mm).
-
Mobile Phase:
-
75 mM Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
1.7 mM 1-Octanesulfonic Acid (OSA) - Ion pairing agent for retention
-
100 µL/L Triethylamine (TEA)
-
25 µM EDTA
-
10% Acetonitrile (v/v)
-
pH adjusted to 3.0 with Phosphoric Acid.
-
-
Flow Rate: 0.5 mL/min (adjust based on column pressure).
-
Detector: Glassy Carbon Working Electrode.
-
Applied Potential: +250 mV to +400 mV vs. Ag/AgCl reference electrode.
-
Limit of Detection (LOD): Typically < 0.5 nM (approx. 50-100 femtomoles on column).
Data Analysis & Expected Results
Data Calculation
-
Raw Data: Integrate peak area for Dopamine (DA).
-
Quantification: Compare sample peak area to a standard curve (1 nM – 100 nM).
-
Normalization: Express data as % of Baseline .
Expected Outcomes[3][13][15][16]
-
Systemic Administration (0.1 mg/kg): Expect a gradual increase in extracellular DA, peaking at 150–250% of baseline within 40–60 minutes post-injection [3].
-
Reverse Microdialysis (20 µM): Expect a rapid, sustained increase in DA (potentially 300–400% of baseline ) as the drug directly saturates local autoreceptors without systemic pharmacokinetic delays [1].
Troubleshooting
-
Low Baseline DA: Check probe recovery in vitro before implantation. Ensure animal is not hypothermic.
-
No Drug Effect: Verify drug solubility and concentration. Confirm probe placement histologically (missed striatum = low/no DA response).
-
High Noise: Passivate the ECD system with nitric acid if the background current is high. Re-prepare mobile phase with fresh water (18.2 MΩ).
References
-
Moore, H., et al. (2002). Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies Combining In Vivo Intracellular Recordings and Reverse Microdialysis.[7][8] Journal of Neuroscience, 22(7), 2963-2973. Link
-
Barrett, S. L., et al. (2004). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Psychopharmacology, 175(3), 297-304. Link
-
Zhang, J., et al. (2009). Eticlopride: A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist. CNS Neuroscience & Therapeutics, 14(3), 248-262.[9] Link
-
Tocris Bioscience. Eticlopride hydrochloride Product Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 3. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
- 6. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: S-(-)-Eticlopride for PET Imaging of D2/D3 Receptors
This Application Note is structured as a comprehensive technical guide for the use of S-(-)-Eticlopride in Positron Emission Tomography (PET). It moves beyond basic product descriptions to provide actionable protocols for radiosynthesis, in vivo imaging, and kinetic modeling.
Executive Summary & Mechanistic Rationale
S-(-)-Eticlopride is a substituted benzamide with ultra-high affinity and selectivity for dopamine D2-like receptors (D2, D3).[1] Unlike the widely used [¹¹C]Raclopride, which has moderate affinity (
Why use [¹¹C]Eticlopride?
-
Low-Density Region Imaging: Its high affinity allows for the visualization of D2 receptors in extrastriatal regions (e.g., thalamus, cortex) where receptor density (
) is too low for [¹¹C]Raclopride. -
High Specific Binding: It exhibits very low non-specific binding, providing exceptional signal-to-noise ratios in the striatum.
-
Tracer vs. Blocker: The S-(-)-Eticlopride Hydrochloride salt is primarily used as the "cold" reference standard for quality control (QC) and as a blocking agent to validate the specificity of novel D2 radiotracers. The [¹¹C]Eticlopride radiotracer is synthesized from the desmethyl precursor.
Pharmacological Profile
| Parameter | Value | Context |
| Target | Dopamine D2 / D3 Receptors | Antagonist |
| Affinity ( | 0.02 – 0.5 nM | Ultra-high affinity (approx.[1] 10x > Raclopride) |
| Selectivity | D2/D3 > D1, 5-HT, | Highly selective |
| Lipophilicity (LogP) | ~2.3 | Ideal for Blood-Brain Barrier (BBB) penetration |
| Metabolism | Moderate | Main metabolites are polar and do not cross BBB |
Radiochemistry: Synthesis of [¹¹C]Eticlopride
The synthesis relies on O-methylation of the phenolic precursor (S-(-)-Desmethyl-eticlopride) using [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).
Radiosynthesis Workflow (DOT Visualization)
Figure 1: Automated radiosynthesis workflow for [¹¹C]Eticlopride via O-methylation.
Detailed Protocol
Pre-requisites:
-
Precursor: S-(-)-Desmethyl-eticlopride (1.0 mg).
-
Solvent: Dimethylformamide (DMF) or DMSO (anhydrous, 300 µL).
-
Base: 0.5 M NaOH (3-5 µL) or Tetrabutylammonium hydroxide (TBAOH).
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve 1 mg of desmethyl-eticlopride in 300 µL anhydrous DMF. Add 3 µL of 0.5 M NaOH to deprotonate the phenol group (forming the phenoxide ion).
-
Trapping: Transfer [¹¹C]Methyl Iodide (or Triflate) from the gas module into the reaction vessel containing the precursor at room temperature.
-
Reaction: Heat the sealed vessel to 80°C for 3–5 minutes . (Note: If using [¹¹C]MeOTf via the "loop method," reaction can occur at room temperature in <1 min).
-
Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.
-
Purification: Inject the mixture onto a semi-preparative HPLC column (e.g., chemically bonded C18).
-
Mobile Phase: Acetonitrile:0.1M Ammonium Formate (40:60 v/v).
-
Flow Rate: 4–6 mL/min.
-
Detection: UV at 254 nm and Radiometric detector.
-
-
Formulation: Collect the radioactive product peak (retention time ~8-10 min). Evaporate organic solvent (if necessary) and reconstitute in sterile physiological saline containing <10% Ethanol. Pass through a 0.22 µm sterile filter.
Quality Control (QC) Criteria:
-
Radiochemical Purity: >98%[2]
-
Molar Activity (Specific Activity): >37 GBq/µmol (>1000 mCi/µmol) at End of Synthesis (EOS).[3] Critical for high-affinity ligands to avoid mass effects.
-
Identity: Retention time must match the cold S-(-)-Eticlopride HCl standard.
In Vivo Imaging Protocol (Preclinical/Clinical)
This protocol is calibrated for a generic primate/human scan. For rodents, scale injected volume and mass down appropriately.
Subject Preparation
-
Anesthesia: Isoflurane (1.5–2%) is preferred over ketamine/xylazine as it has minimal impact on dopaminergic binding.
-
Catheterization: Insert venous catheter for tracer injection and (optional) arterial line for metabolite analysis.
-
Head Fixation: Use a stereotactic frame (animals) or thermoplastic mask (humans) to prevent motion artifacts.
Injection & Acquisition Parameters
| Parameter | Specification | Notes |
| Injected Dose | 185–370 MBq (5–10 mCi) | Humans/Primates |
| Mass Limit | < 1.5 µg total mass | Critical: High mass occupies receptors, altering |
| Injection Type | Bolus IV (< 20 sec) | Follow with 10 mL saline flush. |
| Scan Duration | 90 minutes | Dynamic list-mode acquisition.[4][5] |
| Framing | 6x30s, 4x60s, 5x120s, remaining x 300s | Capture rapid wash-in and slow washout. |
Blocking Studies (Validation)
To confirm specific binding, perform a blocking scan on a separate day or via displacement:
-
Blocker: Cold S-(-)-Eticlopride Hydrochloride.
-
Dose: 1.0 mg/kg (IV) administered 10 minutes prior to tracer injection.
-
Expected Result: >90% reduction in striatal uptake; Cerebellum uptake should remain unchanged (non-specific binding only).
Kinetic Modeling & Data Analysis
Because [¹¹C]Eticlopride binds reversibly but with high affinity, equilibrium may not be reached quickly. The Simplified Reference Tissue Model (SRTM) is the gold standard for quantification without arterial blood sampling.
Compartmental Model (DOT Visualization)
Figure 2: Two-Tissue Compartment Model (2TCM). For SRTM, the Cerebellum (Ref) is used to estimate non-specific kinetics (K1/k2).
Analysis Steps
-
Motion Correction: Realign dynamic frames to the first minute average.
-
Coregistration: Fuse PET data with structural MRI (T1-weighted) for anatomical ROI definition.
-
ROI Definition:
-
Target: Striatum (Caudate, Putamen), Thalamus.
-
Reference: Cerebellum (assumed negligible D2 density).
-
-
Modeling (SRTM): Fit the Time-Activity Curves (TACs) using the equation:
-
Output: Binding Potential (
), which represents the ratio of specifically bound to non-displaceable tracer at equilibrium ( ).
-
Interpretation
-
High
(3.0 – 5.0): Striatum (High D2 density). -
Low
(0.5 – 1.0): Extrastriatal regions (Thalamus, Cortex). -
Occupancy Calculation: If a drug is tested, Occupancy (%) =
.
Troubleshooting & Pitfalls
-
Mass Effect: If specific activity is low (<18 GBq/µmol), the "tracer dose" contains enough cold eticlopride to partially block receptors, artificially lowering
. Action: Always verify specific activity. -
Slow Kinetics: [¹¹C]Eticlopride washes out very slowly from the striatum. Scan times <90 min may result in unstable
estimates. Action: Ensure full 90-120 min acquisition. -
Cerebellar Signal: If the subject has moved, striatal spill-over into the cerebellum can contaminate the reference region. Action: Use strict mask erosion on the cerebellar ROI.
References
-
Comparison of [¹¹C]Eticlopride and [¹¹C]Raclopride
- Title: Comparison of three PET dopamine D2-like receptor ligands, [¹¹C]raclopride, [¹¹C]nemonapride and [¹¹C]N-methylspiperone, in r
- Source:Annals of Nuclear Medicine (2000).
-
Link: (Contextual validation of high-affinity ligands).
-
Radiosynthesis Methodology
-
Pharmacological Characterization
- Title: A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride.
- Source:CNS Neuroscience & Therapeutics (2008).
-
Link:
-
Kinetic Modeling (SRTM)
- Title: Simplified reference tissue model for PET receptor studies.
- Source:NeuroImage (1996).
-
Link:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. PET Imaging of [11C]MPC-6827, a Microtubule-Based Radiotracer in Non-Human Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An alternative synthesis of [11C]raclopride for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. semanticscholar.org [semanticscholar.org]
Topic: Preparation of S-(−)-Eticlopride Hydrochloride Stock Solutions for In Vitro Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of S-(−)-Eticlopride hydrochloride stock solutions for in vitro applications. S-(−)-Eticlopride is a potent and selective antagonist of the dopamine D2 and D3 receptors, making it an indispensable pharmacological tool for studying dopaminergic signaling and for screening potential antipsychotic agents.[1][2] This guide moves beyond a simple recitation of steps, delving into the physicochemical rationale behind solvent selection, dissolution techniques, and storage conditions to ensure experimental reproducibility and data integrity. We present detailed, validated protocols for preparing both aqueous and organic-based stock solutions, supported by technical data, safety information, and a discussion of the underlying biochemical pathways.
Introduction to S-(−)-Eticlopride Hydrochloride
S-(−)-Eticlopride is a substituted benzamide that exhibits high affinity and selectivity for D2-like dopamine receptors.[2] Specifically, it acts as a potent antagonist at D2 and D3 receptors, with reported Ki values in the low nanomolar and sub-nanomolar range (Ki ≈ 0.09-0.50 nM for D2, ≈ 0.16-0.46 nM for D3).[3][4] Its selectivity over D1-like receptors and other neurotransmitter receptors makes it a precise tool for isolating and studying D2/D3 receptor function in various experimental systems.[2][4] Understanding its mechanism is key to its application. Eticlopride blocks the canonical signaling pathway of D2 receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[][6] D2 receptor signaling can also modulate other pathways, including MAPK and CREB phosphorylation, through mechanisms dependent on protein kinase C (PKC) and intracellular calcium.[7] By antagonizing these receptors, eticlopride prevents these downstream effects, making it invaluable for assays studying neuropsychiatric disorders like schizophrenia and Parkinson's disease.
Physicochemical Properties & Safe Handling
Before any bench work commences, a thorough understanding of the reagent's properties is paramount. The hydrochloride salt form of S-(−)-Eticlopride enhances its aqueous solubility compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | 3-Chloro-5-ethyl-N-[[(2S)-1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxy-benzamide hydrochloride | [8] |
| Molecular Formula | C₁₇H₂₅ClN₂O₃ · HCl | [3][8] |
| Molecular Weight | 377.31 g/mol | [9] |
| CAS Number | 97612-24-3 | [10] |
| Appearance | Off-white to white crystalline solid/powder | [3] |
| Storage (Solid) | Desiccate at Room Temperature or -20°C for long-term (≥4 years) | [3][8][11] |
Safety & Handling Precautions
S-(−)-Eticlopride hydrochloride is considered a hazardous chemical and should be handled with care.
-
Hazard: Harmful if swallowed.[12] The full toxicological properties have not been exhaustively investigated.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses (eyeshields), and chemical-resistant gloves.[12]
-
Handling: Avoid creating and inhaling dust.[12] Weigh the compound in a ventilated enclosure if possible. Wash hands thoroughly after handling.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Action: D₂ Receptor Antagonism
To effectively use eticlopride, one must appreciate the signaling cascade it inhibits. D₂-like receptors are coupled to inhibitory G-proteins (Gαi/o). Eticlopride, as a competitive antagonist, binds to the receptor but does not elicit a response, thereby blocking the binding of dopamine and subsequent downstream signaling.
Caption: D₂ Receptor signaling pathway and the inhibitory action of S-(−)-Eticlopride.
Guiding Principles for Stock Solution Preparation
The reliability of in vitro data begins with the stock solution. The primary decision is the choice of solvent, which is dictated by the compound's solubility and the tolerance of the specific assay system to that solvent.
The Challenge of Solvent Selection
A survey of supplier datasheets reveals variability in the reported solubility of S-(−)-Eticlopride hydrochloride, which is common for complex organic molecules. This can be due to differences in the crystalline form, degree of hydration of a specific batch, or the precise conditions of measurement.
-
Water: Reported solubility ranges from >10 mg/mL (~26.5 mM) to lower values of 2-5 mg/mL.[13] Tocris reports a maximum concentration of 100 mM (37.73 mg/mL) in water.
-
DMSO & DMF: Solubility is consistently reported to be high, around 25 mg/mL (~66 mM).[3][4]
-
Ethanol: Solubility is reported at ~30 mg/mL (~79.5 mM) by one source and a more modest 2.6 mg/mL (~6.9 mM) by another.[3][13]
Expert Recommendation: For maximum concentration and stability, DMSO is the recommended primary solvent for creating a high-concentration master stock (e.g., 10-50 mM). For assays that are sensitive to DMSO, sterile, purified water (Milli-Q® or equivalent) is the preferred solvent, though you may be limited to a lower stock concentration. Always verify the batch-specific molecular weight from the Certificate of Analysis to ensure accurate molarity calculations.[8]
Experimental Protocols
The following protocols provide step-by-step instructions for preparing robust and reliable stock solutions.
Caption: General workflow for preparing S-(−)-Eticlopride hydrochloride stock solutions.
Protocol 1: High-Concentration Stock in DMSO (10 mM)
This protocol is ideal for creating a master stock that can be serially diluted for most in vitro assays.
Materials:
-
S-(−)-Eticlopride hydrochloride (MW: 377.31 g/mol , adjust based on CoA)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette tips
Procedure:
-
Calculation: Determine the mass of eticlopride needed. For 1 mL of a 10 mM stock: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 377.31 g/mol × 1000 = 3.773 mg
-
Weighing: Carefully weigh out 3.77 mg of S-(−)-Eticlopride HCl powder and place it into a sterile vial.
-
Solubilization: Add 1.0 mL of high-purity DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.[14]
-
Quality Control: Visually inspect the solution against a light source to ensure it is clear, colorless, and free of any particulate matter.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[14] Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months).[14]
Protocol 2: Aqueous Stock in Purified Water (1 mM)
This protocol is for assays where DMSO may interfere with the biological system. The lower concentration accounts for the potentially lower solubility in water.
Materials:
-
S-(−)-Eticlopride hydrochloride (MW: 377.31 g/mol , adjust based on CoA)
-
Sterile, purified water (e.g., Milli-Q® or WFI)
-
Calibrated analytical balance
-
Sterile conical or microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Calculation: For 5 mL of a 1 mM stock: Mass (mg) = 0.001 mol/L × 0.005 L × 377.31 g/mol × 1000 = 1.887 mg
-
Weighing: Weigh 1.89 mg of S-(−)-Eticlopride HCl powder into a sterile tube.
-
Solubilization: Add 5.0 mL of sterile, purified water.
-
Dissolution: Cap the tube and vortex vigorously. Use a sonicating water bath to aid dissolution. Gentle warming may also be effective.[13]
-
Quality Control: Ensure the final solution is completely clear and free of precipitates. If particulates remain, the concentration may exceed the solubility limit for your specific batch; consider preparing a more dilute stock.
-
Aliquoting & Storage: Aqueous solutions can be more prone to degradation and contamination. Aliquot into sterile, single-use tubes and store at -20°C or -80°C. It is often recommended to prepare aqueous solutions fresh or use them within a shorter timeframe.[11] Some sources suggest storage at 4°C is possible for several days, but freezing is preferable for long-term integrity.
Validating and Using Stock Solutions
Self-Validation: The primary validation in a standard research lab is ensuring complete dissolution, resulting in a clear, particulate-free solution. This is a critical self-validating step; if the compound does not fully dissolve, the actual concentration will be lower than the calculated concentration.
Assay Preparation: When preparing working solutions, dilute the high-concentration stock into the final assay buffer. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.1% - 0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (assay buffer containing the same final concentration of the solvent) to account for any effects of the solvent itself.
Conclusion
The careful and informed preparation of S-(−)-Eticlopride hydrochloride stock solutions is a foundational step for generating high-quality, reproducible data in dopaminergic research. By understanding the compound's physicochemical properties, selecting the appropriate solvent, and adhering to meticulous preparation and storage protocols, researchers can confidently utilize this potent D₂/D₃ antagonist to its full potential. Trustworthiness in experimental results is built upon the integrity of every reagent, starting with the stock solution.
References
-
Hasbi, A., Perreault, M. L., Shen, M. Y., Fan, T., & George, S. R. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and Cellular Endocrinology, 343(1-2), 1–10. [Link]
-
Consensus. (n.d.). Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons. Retrieved February 17, 2026, from [Link]
-
Yan, Z., Feng, J., Fienberg, A. A., & Greengard, P. (1999). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 96(20), 11607-11612. [Link]
-
Psychopharmacology Institute. (2016, July 10). D2 Receptors in Psychopharmacology. Retrieved February 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11973707, S-(−)-Eticlopride hydrochloride. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Eticlopride. Retrieved February 17, 2026, from [Link]
-
Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. [Link]6494008/)
Sources
- 1. Eticlopride - Wikipedia [en.wikipedia.org]
- 2. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. pnas.org [pnas.org]
- 8. rndsystems.com [rndsystems.com]
- 9. S-(-)-Eticlopride hydrochloride | C17H26Cl2N2O3 | CID 11973707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]
- 12. fishersci.com [fishersci.com]
- 13. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
Using S-(-)-Eticlopride hydrochloride in conditioned avoidance response tasks
Application Note: Pharmacological Evaluation of S-(-)-Eticlopride Hydrochloride in Conditioned Avoidance Response (CAR) Models
Abstract
This guide details the protocol for utilizing S-(-)-Eticlopride hydrochloride , a highly potent and selective dopamine D2-like receptor antagonist, in Conditioned Avoidance Response (CAR) tasks. The CAR model is the "gold standard" behavioral assay for predictive antipsychotic validity. Unlike non-selective neuroleptics (e.g., haloperidol), S-(-)-Eticlopride’s high specificity (Ki ≈ 0.09 nM for D2) allows researchers to isolate D2-mediated behavioral suppression from off-target adrenergic or cholinergic effects. This protocol focuses on distinguishing true antipsychotic-like activity (avoidance suppression) from motor impairment (escape failure/catalepsy).
Compound Information & Handling
Compound: S-(-)-Eticlopride hydrochloride CAS: 97612-24-3 Mechanism: Selective antagonist at Dopamine D2 and D3 receptors.[1] Key Advantage: High affinity (picomolar range) and selectivity over D1 receptors (>10,000-fold selective), enabling precise dissection of D2 signaling pathways.
Preparation & Solubility
-
Vehicle: 0.9% Physiological Saline (sterile).
-
Solubility: Highly soluble in water/saline (>10 mg/mL).[2] No DMSO or complex surfactants are typically required for behavioral doses.
-
Storage: Store solid powder desiccated at +4°C or -20°C.
-
Solution Stability: Prepare fresh daily. If necessary, stock solutions can be stored at -20°C for up to 1 month.[3][4]
Dosing Table (Rat & Mouse)
| Parameter | Specification | Notes |
|---|---|---|
| Route | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | s.c. is preferred for stable pharmacokinetics in behavioral tasks. |
| Effective Dose Range | 0.01 – 0.1 mg/kg | Warning: Doses >0.1 mg/kg often induce catalepsy, confounding CAR results. |
| Pretreatment Time | 30 minutes | Peak behavioral effect typically occurs 30–60 mins post-injection. |
| Injection Volume | 1 mL/kg (Rat) / 10 mL/kg (Mouse) | Standardize volume to prevent stress-induced confounds. |
Mechanism of Action
S-(-)-Eticlopride exerts its effects by blocking postsynaptic D2 receptors in the mesolimbic pathway (nucleus accumbens), which dampens the motivational salience of the Conditioned Stimulus (CS).
Figure 1: S-(-)-Eticlopride blocks D2 receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase. In CAR, this blockade disrupts the motivational link between the warning signal (CS) and the avoidance behavior.
Experimental Protocol: Two-Way Active Avoidance (Shuttle Box)
Apparatus
A standard Shuttle Box with two compartments separated by a guillotine door or hurdle.
-
CS (Conditioned Stimulus): Auditory tone (80 dB) or Light.
-
US (Unconditioned Stimulus): Foot shock (0.5 – 0.8 mA).
Phase 1: Habituation (Day 1)
-
Place animal in the shuttle box for 10 minutes.
-
No CS or US presentation.
-
Allow free exploration to reduce anxiety-related freezing.
Phase 2: Conditioning / Training (Days 2–7)
Goal: Train animals until they achieve >80% avoidance baseline.
-
Trial Structure:
-
CS On (0–10s): Tone/Light active. If animal crosses, shock is avoided (Recorded as AVOIDANCE ).
-
US On (10–20s): If no crossing during CS, Shock is delivered. If animal crosses now, shock ends (Recorded as ESCAPE ).
-
Escape Failure: If animal does not cross by 20s (Recorded as FAILURE ).
-
ITI (Inter-Trial Interval): 20–40 seconds (randomized).
-
-
Session: 20–30 trials per day.
-
Criterion: Proceed to drug testing only when the animal makes >80% Avoidance responses for 2 consecutive days.
Phase 3: Drug Testing (Day 8)
Design: Within-subject (crossover) or Between-subject design.
-
Baseline Check: Run 10 trials without drug to ensure retention of criteria.
-
Administration: Inject Vehicle or S-(-)-Eticlopride (e.g., 0.03 mg/kg s.c.).[5]
-
Wait Period: Return to home cage for 30 minutes .
-
Test Session: Run 20–30 trials.
-
Washout (if crossover): Allow 48–72 hours between drug sessions.
Data Analysis & Interpretation
The core objective is to identify a dose that reduces Avoidance without reducing Escape .
| Metric | Calculation | Interpretation of Eticlopride Effect |
| % Avoidance | Decrease indicates antipsychotic potential. | |
| % Escape | No Change indicates specific effect. Decrease indicates sedation/motor impairment. | |
| Escape Latency | Time to cross after Shock starts | Should remain comparable to Vehicle. |
| Escape Failures | Count of trials with no crossing | High count = Catalepsy/Toxicity (Dose too high). |
Experimental Workflow Diagram
Figure 2: Chronological workflow for CAR testing. Strict adherence to the >80% training criterion is essential for valid data.
Troubleshooting & Validation
Issue: High Escape Failures (Pseudo-positive)
-
Cause: The dose is too high, causing catalepsy (extrapyramidal side effects) rather than specific antipsychotic activity.
-
Solution: Perform a "Bar Test" or "Grid Test" for catalepsy immediately after the CAR session. If the animal remains immobile in an awkward posture, reduce the dose. S-(-)-Eticlopride is extremely potent; 0.1 mg/kg is often the ceiling for specific behavioral effects.
Issue: Variable Baseline
-
Cause: Insufficient training or stress.
-
Solution: Ensure randomized Inter-Trial Intervals (ITI). Fixed ITIs allow animals to predict the trial start, relying on timing rather than the CS.
References
-
Martelle, J. L., et al. (2008).[3][6] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3][7] CNS Neuroscience & Therapeutics.[3] Link
-
Wadenberg, M. L. (2010). Conditioned avoidance response in the development of new antipsychotics.[6][8] Current Pharmaceutical Design. Link
-
Koerber, J., et al. (2013).[2] The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats.[2][5][9] Behavioural Pharmacology.[2][7][9][10] Link
-
Ferrari, F., & Giuliani, D. (1994). Behavioural assessment in rats of the antipsychotic potential of the potent dopamine D2 receptor antagonist, (-)eticlopride.[7] Pharmacology Biochemistry and Behavior.[7][9] Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]
- 5. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Note & Protocol: S-(-)-Eticlopride Hydrochloride for Locomotor Activity Assessment
This guide provides a comprehensive overview and detailed protocol for utilizing S-(-)-Eticlopride hydrochloride in the assessment of locomotor activity in preclinical research. It is intended for researchers, scientists, and drug development professionals investigating the role of the dopaminergic system in motor control, psychiatric disorders, and the effects of novel psychoactive compounds.
Introduction: The Significance of Dopamine D2/D3 Receptor Antagonism in Locomotor Control
Spontaneous locomotor activity is a fundamental behavior that provides a window into the functional state of the central nervous system (CNS). It is particularly sensitive to modulation by the neurotransmitter dopamine. The dopamine D2 and D3 receptors, members of the D2-like receptor family, are critical regulators of motor function. S-(-)-Eticlopride hydrochloride is a potent and selective antagonist of these receptors, making it an invaluable tool for dissecting the role of D2/D3 receptor signaling in locomotor behavior.[1][2] By observing how eticlopride alters spontaneous or drug-induced movement, researchers can infer the involvement of these specific dopamine receptors in the underlying neural circuits. This application note will detail the mechanism of action of S-(-)-Eticlopride and provide a robust protocol for its use in locomotor activity assessment using the open field test.
Mechanism of Action: How S-(-)-Eticlopride Modulates Dopaminergic Signaling
S-(-)-Eticlopride hydrochloride exerts its effects by competitively binding to and blocking dopamine D2 and D3 receptors.[1] It displays high affinity for both receptor subtypes, with Ki values of approximately 0.50 nM for D2 and 0.16 nM for D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that ultimately modulate neuronal excitability and gene expression.
By antagonizing these receptors, S-(-)-Eticlopride prevents the inhibitory effects of dopamine, thereby altering the firing patterns of neurons in key motor circuits, most notably the basal ganglia. This mechanism is fundamental to its ability to reduce locomotor activity and to counteract the hyperlocomotor effects of psychostimulants that increase dopamine levels in the synapse.[1][3]
Below is a diagram illustrating the signaling pathway affected by S-(-)-Eticlopride.
Caption: S-(-)-Eticlopride blocks dopamine's inhibitory effect on adenylyl cyclase via D2/D3 receptors.
Experimental Protocol: Locomotor Activity Assessment in Rodents Using the Open Field Test
The open field test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[4][5][6] The protocol below outlines the steps for assessing the effect of S-(-)-Eticlopride on spontaneous locomotor activity.
Materials and Equipment
-
S-(-)-Eticlopride hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Rodent subjects (mice or rats)
-
Open field arena (a square or circular enclosure with high walls)[7]
-
Automated activity monitoring system with infrared beams or video tracking software[4][8]
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Experimental Workflow
The following diagram provides a high-level overview of the experimental procedure.
Caption: Workflow for assessing locomotor activity with S-(-)-Eticlopride.
Step-by-Step Procedure
-
Animal Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[4][6][7] Ensure consistent lighting and minimal noise.[7]
-
Drug Preparation: Prepare fresh solutions of S-(-)-Eticlopride hydrochloride in the chosen vehicle on the day of the experiment. A range of doses should be selected based on literature review and the specific research question. For rodents, doses typically range from 0.01 to 0.1 mg/kg, administered subcutaneously (s.c.) or intraperitoneally (i.p.).[9][10]
-
Drug Administration: Administer the prepared S-(-)-Eticlopride solution or vehicle to the animals. The time between administration and placing the animal in the open field arena should be consistent across all subjects and is dependent on the route of administration (e.g., 15-30 minutes for i.p. injection).
-
Open Field Test:
-
Data Collection: The tracking software will record various parameters. Key measures for locomotor activity include:
-
Cleaning: After each animal is tested, thoroughly clean the arena with a suitable disinfectant to remove any olfactory cues that could influence the behavior of the next animal.[4][7]
Data Interpretation and Expected Outcomes
Administration of S-(-)-Eticlopride is expected to cause a dose-dependent decrease in spontaneous locomotor activity.[9] This is observed as a reduction in the total distance traveled, less time spent in ambulatory movement, and potentially a decrease in rearing behavior.
When used to counteract a psychostimulant-induced hyperlocomotion (e.g., caused by amphetamine or cocaine), S-(-)-Eticlopride is expected to attenuate the increase in locomotor activity.[1][10]
Table 1: Hypothetical Dose-Response Data for S-(-)-Eticlopride on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) (Mean ± SEM) | Rearing Frequency (counts) (Mean ± SEM) |
| Vehicle | 0 | 150.5 ± 12.3 | 85.2 ± 7.8 |
| S-(-)-Eticlopride | 0.01 | 115.2 ± 10.1 | 65.7 ± 6.2 |
| S-(-)-Eticlopride | 0.03 | 75.8 ± 8.5 | 40.1 ± 5.1 |
| S-(-)-Eticlopride | 0.1 | 40.3 ± 5.2 | 20.9 ± 3.5 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. |
Troubleshooting and Considerations
-
High Variability: Locomotor activity can be inherently variable. Ensure consistent handling, environmental conditions, and time of day for testing to minimize this.
-
No Effect Observed: If no effect is seen, consider the dose range and the route of administration. The bioavailability and time to peak effect can vary. It is also crucial to confirm the activity of the compound.
-
Sedation vs. Specific Locomotor Suppression: At higher doses, it is important to distinguish between a specific effect on locomotor activity and general sedation. Observing other behaviors, such as righting reflex, can help in this differentiation.
Conclusion
S-(-)-Eticlopride hydrochloride is a powerful pharmacological tool for investigating the role of dopamine D2 and D3 receptors in locomotor control. The protocol outlined in this application note provides a reliable framework for assessing its effects on rodent behavior. Careful experimental design and data interpretation are crucial for obtaining meaningful and reproducible results that can advance our understanding of the dopaminergic system in health and disease.
References
- IACUC - Locomotor Activity/Open Field Test. (n.d.).
- Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (2025, July 8). Anilocus.
- Open Field Test. (n.d.). BehaviorCloud Protocols.
- Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. (2025, July 8). JoVE.
- LAB_072 Open Field Test for Rodents. (2026, March). Research Support, The University of Queensland.
- Eticlopride hydrochloride. (n.d.). Tocris Bioscience.
- A-D Effect of varying doses of SCH-23390 or eticlopride on locomotor... (n.d.). ResearchGate.
- Eticlopride (hydrochloride). (n.d.). Cayman Chemical.
- Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262.
- Eticlopride hydrochloride. (n.d.). MedChemExpress.
- Eticlopride hydrochloride. (2019, January 22). R&D Systems.
- Koerber, J., et al. (2013). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology, 24(8), 633-643.
- S-(-)-Eticlopride hydrochloride. (n.d.). Sigma-Aldrich.
- Ferrari, F., & Giuliani, D. (1997). Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice. Journal of Psychopharmacology, 11(4), 339-344.
- Collins, S. L., et al. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 72(1-2), 221-229.
- Locomotor activity levels in Sprague-Dawley rats (A) and Swiss- Webster... (n.d.). ResearchGate.
- Dose–response curve for the locomotor activity assay in mice. Data are... (n.d.). ResearchGate.
- Collins, G. T., et al. (2019). Effects of the selective dopamine D3 receptor antagonist PG01037 on morphine-induced hyperactivity and antinociception in mice. European Journal of Pharmacology, 859, 172522.
- Locomotor activity. (n.d.). In Wikipedia.
- Tolu, S., et al. (2018). Acetylcholine-dependent phasic dopamine activity signals exploratory locomotion and choices. bioRxiv, 243424.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience [rndsystems.com]
- 3. Locomotor activity - Wikipedia [en.wikipedia.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. jove.com [jove.com]
- 9. Effects of (-)eticlopride and 7-OH-DPAT on the tail-suspension test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: [11C]Eticlopride for In Vivo Dopamine Receptor Occupancy Studies
[1]
Executive Summary
[11C]Eticlopride is a high-affinity, selective dopamine D2/D3 receptor antagonist radioligand used in Positron Emission Tomography (PET).[1] Unlike [11C]Raclopride, which is the gold standard for imaging the striatum (high receptor density), [11C]Eticlopride’s sub-nanomolar affinity (
Key Differentiators
| Feature | [11C]Raclopride | [11C]Eticlopride |
| Affinity ( | ~1.8 nM (Moderate) | ~0.1–0.2 nM (High) |
| Primary Target | Striatum (Caudate, Putamen) | Extrastriatal regions + Striatum |
| Reversibility | Rapid | Slower kinetics (requires longer scan) |
| Selectivity | D2/D3 Antagonist | D2/D3 Antagonist (Slight D3 preference) |
Radiochemistry & Quality Control
Successful occupancy studies depend on high specific activity to prevent "mass effect," where the tracer itself occupies a significant fraction of receptors, confounding RO calculations.
Synthesis Pathway
[11C]Eticlopride is typically synthesized via O-alkylation of the desmethyl precursor using [11C]methyl iodide ([11C]CH
-
Precursor: Desmethyl-eticlopride ((-)-(S)-5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-hydroxysalicylamide).[1]
-
Radionuclide: Carbon-11 (
min).[1] -
Reaction: [11C]Methylation at the phenolic oxygen.[1]
Critical QC Parameters
| Parameter | Specification | Rationale |
| Radiochemical Purity | > 95% | Impurities alter kinetic modeling accuracy. |
| Molar Activity ( | > 37 GBq/ | Critical for extrastriatal imaging.[1][2] Low |
| Injected Mass | < 1.0 | Mass > 1 |
Experimental Protocol: Human Receptor Occupancy
This protocol uses a within-subject design : a baseline scan followed by a post-dose scan after administration of the challenge drug.[1]
Phase 1: Subject Preparation
-
Exclusion Criteria: History of neurological disorder (unless target population), pregnancy.[1]
-
Restrictions: No caffeine, nicotine, or alcohol for 12 hours prior to scan (stimulants alter endogenous dopamine levels).[1]
-
MRI: Acquire a high-resolution T1-weighted MRI (e.g., MPRAGE) for anatomical coregistration.[1]
Phase 2: Image Acquisition[1]
-
Scanner: High-resolution PET/CT or PET/MR.[1]
-
Head Fixation: Thermoplastic mask to minimize motion.[1]
-
Injection: Intravenous bolus of [11C]Eticlopride over 10–20 seconds, followed by 10 mL saline flush.[1]
Scan Parameters
| Parameter | Setting | Notes |
| Dose | 200–370 MBq (5–10 mCi) | Adjusted for body mass; ensure mass limit < 1 |
| Acquisition Mode | 3D List Mode | Allows flexible framing during reconstruction.[1] |
| Duration | 90 Minutes | Slower kinetics of Eticlopride require 90 min for stable equilibrium estimates.[1] |
| Framing | Dynamic Sequence | e.g., 6x30s, 4x60s, 4x120s, remaining x 300s. |
Phase 3: Drug Challenge (Post-Dose Scan)[1]
-
Administer the study drug (antipsychotic/agonist) after the baseline scan.[1]
-
Wait for
(time to peak plasma concentration) of the study drug.[1] -
Repeat the PET acquisition protocol exactly as performed in Phase 2.
-
Blood Sampling: Collect venous blood samples during the scan to measure plasma concentration of the study drug (for PK/RO modeling).
Data Analysis & Kinetic Modeling
Workflow Diagram
The following diagram illustrates the data processing pipeline from raw PET data to Occupancy calculation.
Caption: Workflow for processing [11C]Eticlopride PET data from acquisition to receptor occupancy calculation.
Kinetic Model Selection
For [11C]Eticlopride, the Simplified Reference Tissue Model (SRTM) is the standard choice. It avoids arterial cannulation by using a reference region devoid of specific binding.[1]
-
Model Equation:
[1]
Why SRTM? Eticlopride kinetics in the cerebellum are well-described by a single tissue compartment, and the specific binding in the target equilibrates within the 90-minute scan window, satisfying SRTM assumptions.
Receptor Occupancy Calculation
Receptor Occupancy (RO) represents the percentage of receptors blocked by the drug.
Formula
1Relationship to Plasma Concentration
To determine the affinity of the drug in vivo, plot RO against plasma concentration (
Troubleshooting & Critical Parameters
The "Mass Effect"
Issue: Injecting too much cold (non-radioactive) Eticlopride reduces the apparent
-
Calculation: If injected activity is 370 MBq and Specific Activity is 37 GBq/
mol, mass is 10 nmol (~3.7 g).[1] This is too high . -
Target: Aim for > 74 GBq/
mol (>2000 mCi/ mol) to keep mass < 1 g.
Slow Kinetics
Issue:
Motion Artifacts
Issue: 90 minutes is a long time for patients to lie still. Solution: Use frame-by-frame motion correction (e.g., realignment in SPM or FSL) before extracting TACs.[1]
References
-
Halldin, C., et al. (1990). Carbon-11 labelling of eticlopride in two different positions--a selective high-affinity ligand for the study of dopamine D-2 receptors using PET.[1] International Journal of Radiation Applications and Instrumentation.[1] Part A, 41(7), 669-674.[1] Link
-
Lammertsma, A. A., & Hume, S. P. (1996). Simplified reference tissue model for PET receptor studies.[1][3][4][5] NeuroImage, 4(3), 153-158.[1][4] Link
-
Farde, L., et al. (1988). Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and clozapine.[1] Archives of General Psychiatry, 45(6), 533-538.[1] Link
-
Kapur, S., et al. (1999). Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia. American Journal of Psychiatry, 156(2), 286-293.[1] Link
-
Svensson, J., et al. (2019). Mapping the landscape of human dopamine D2/3 receptors with [11C]raclopride and [11C]FLB457.[1] Brain Structure and Function, 224, 2871–2882.[4] (Contextual comparison for extrastriatal limits). Link
Sources
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 4. medrxiv.org [medrxiv.org]
- 5. martinos.org [martinos.org]
Application Note: S-(-)-Eticlopride Hydrochloride in Rodent Models of Addiction
Abstract & Mechanistic Grounding
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a highly selective antagonist for dopamine D2-like receptors (D2, D3, D4). Unlike non-selective neuroleptics (e.g., haloperidol) that carry broad off-target effects, S-(-)-Eticlopride exhibits picomolar affinity (
In addiction modeling, this compound is the gold standard for isolating the specific contribution of D2/D3 receptors in the Nucleus Accumbens (NAc) and Ventral Tegmental Area (VTA) regarding reward reinforcement, motivation (breakpoints), and cue-induced reinstatement (relapse).
Mechanism of Action
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) linked to
Figure 1: Mechanism of Action. S-(-)-Eticlopride competitively blocks the D2 receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream neuronal excitability.
Preparation & Handling
Critical Note on Stereochemistry: Ensure you are using the S-(-) enantiomer. The R-(+) form is significantly less active.
Solubility and Vehicle[1]
-
Solubility: Soluble in water (>10 mg/mL), physiological saline (0.9%), and ethanol.
-
Preferred Vehicle: 0.9% Sterile Saline.
-
Stability: The hydrochloride salt is stable at room temperature if desiccated.[1] Solutions should be prepared fresh daily to prevent oxidation. Protect from light.
Preparation Protocol (10 mL Stock @ 1 mg/mL)
-
Weigh 10 mg of S-(-)-Eticlopride HCl.
-
Dissolve in 10 mL of 0.9% sterile saline.
-
Vortex for 30 seconds until clear (no heating required).
-
Filter sterilize (0.22 µm syringe filter) if using for intracranial injection.
Dosing Guidelines (Rat & Mouse)
Doses vary significantly based on the route of administration and the behavioral endpoint. High systemic doses (>0.5 mg/kg in rats) can induce catalepsy, confounding reward-seeking data.
| Species | Route | Dose Range | Application | Key Reference |
| Rat | IP / SC | 0.01 – 0.03 mg/kg | Low dose (Autoreceptor pref.) | [1] |
| Rat | IP / SC | 0.03 – 0.3 mg/kg | Self-Administration / Reinstatement | [2, 3] |
| Rat | Intra-NAc | 1.0 – 10.0 µ g/side | Microinjection (Shell/Core) | [4] |
| Mouse | IP | 0.1 – 1.0 mg/kg | Locomotor / CPP | [5] |
Experimental Workflow: Intracranial Microinjection
Systemic administration affects D2 receptors in the dorsal striatum (motor control) and pituitary (prolactin). To isolate addiction circuitry, intracranial microinjection into the Nucleus Accumbens (NAc) is the superior method.
Protocol: Intra-NAc Microinjection in Rats
Objective: Assess D2 blockade effect on Cocaine-Primed Reinstatement.
Phase 1: Stereotaxic Cannulation
-
Anesthesia: Isoflurane (2-3%).
-
Coordinates (Rat, relative to Bregma):
-
NAc Shell: AP +1.7 mm; ML ±0.8 mm; DV -7.0 mm.
-
NAc Core: AP +1.2 mm; ML ±1.5 mm; DV -7.0 mm.
-
-
Implantation: Implant bilateral guide cannulas (22-26 gauge) 2 mm above the target. Secure with dental cement.
-
Recovery: Allow 5–7 days recovery before behavioral training.
Phase 2: Behavioral Timeline (Reinstatement)
Figure 2: Reinstatement Protocol Workflow. Eticlopride is administered intracranially 15 minutes prior to the cocaine priming injection to block the reinstatement of drug-seeking behavior.
Phase 3: Microinjection Procedure[2]
-
Preparation: Load injectors (extending 2 mm beyond guide cannula) with S-(-)-Eticlopride solution (e.g., 3.0 µg in 0.5 µL saline).
-
Infusion: Insert injectors into awake, gently restrained rats.
-
Rate: Infuse 0.5 µL/side over 60–90 seconds using a syringe pump.
-
Diffusion: Leave injectors in place for 60 seconds post-infusion to prevent backflow.
-
Testing: Place animal in operant chamber 15 minutes post-infusion.
Data Interpretation & Troubleshooting
The "Rightward Shift" vs. Suppression
When analyzing Self-Administration (SA) data under a Fixed Ratio (FR) schedule:
-
Competitive Antagonism: Moderate doses of Eticlopride often cause a compensatory increase in cocaine intake (rightward shift of the dose-response curve). The animal self-administers more to overcome the D2 blockade.
-
Insurmountable Blockade/Sedation: High doses will decrease responding. To distinguish this from "loss of reward," you must run a Locomotor Control or a Food Reinforcement Control . If Eticlopride blocks food intake at the same dose, the effect is likely motoric or general motivational, not specific to the drug reward.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Catalepsy / Frozen Posture | Dose too high (>0.5 mg/kg IP). | Reduce dose; switch to local microinjection. |
| No Effect on Reinstatement | Incorrect timing or degradation. | Ensure injection is 15-20 min pre-test. Prepare fresh solution. |
| High Variability (Microinjection) | Missed target site. | Verify cannula placement with Cresyl Violet staining post-mortem. |
References
-
Martelle, J. L., et al. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3][4] CNS Neuroscience & Therapeutics.
-
Anderson, S. M., et al. (2003). Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats.[5] Psychopharmacology.
-
Anderson, S. M., et al. (2006).[6] D1-like and D2 dopamine receptor antagonists administered into the shell subregion of the rat nucleus accumbens decrease cocaine, but not food, reinforcement.[7] Neuroscience.
-
Platt, D. M., et al. (2004). Effects of dopamine indirect agonists and selective D1-like and D2-like agonists and antagonists on cocaine self-administration and food maintained responding in rats.[8] Neuropharmacology.
-
Manzanedo, C., et al. (2001). Effects of dopamine D2 antagonists on the conditioning and extinction of cocaine-induced conditioned place preference in mice. European Journal of Pharmacology.
Sources
- 1. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of SCH 23390 and eticlopride on cocaine-seeking produced by cocaine and WIN 35,428 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eticlopride - Wikipedia [en.wikipedia.org]
- 7. D1-like and D2 dopamine receptor antagonists administered into the shell subregion of the rat nucleus accumbens decrease cocaine, but not food, reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of dopamine indirect agonists and selective D1-like and D2-like agonists and antagonists on cocaine self-administration and food maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing S-(-)-Eticlopride hydrochloride dose to avoid motor side effects.
S-(-)-Eticlopride Hydrochloride Technical Support Center
A Guide for Researchers on Dose Optimization to Mitigate Motor Side Effects
Welcome to the technical support center for S-(-)-Eticlopride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this potent and selective D2/D3 receptor antagonist. As Senior Application Scientists, we understand the critical need to balance efficacy with minimizing confounding motor side effects. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your experimental design and achieve reliable, reproducible results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments with S-(-)-Eticlopride hydrochloride, offering insights into the underlying causes and providing actionable solutions.
Problem: Excessive Motor Side Effects (e.g., Catalepsy, Parkinsonism-like Behavior) Observed at Seemingly Low Doses.
Question: My subjects are exhibiting severe catalepsy and profound motor inhibition even at doses I expected to be well-tolerated. What could be causing this, and how can I rectify it?
Answer:
This is a common and critical issue when working with potent D2 receptor antagonists like eticlopride. The extrapyramidal symptoms (EPS) you are observing are a direct consequence of high D2 receptor blockade in the nigrostriatal pathway, a key motor control circuit.[1][2][3] While eticlopride is a valuable research tool, its high affinity for D2 receptors necessitates careful dose selection.[4][5] Here’s a breakdown of potential causes and a systematic approach to troubleshooting:
-
Causality behind the Side Effects: The therapeutic window for D2 antagonists is often narrow. Efficacy is achieved at a certain level of receptor occupancy (typically around 65-80%), but exceeding this threshold (often >80%) can lead to significant motor side effects.[1] Eticlopride's high potency means this threshold can be crossed with very small changes in dose.[4]
-
Troubleshooting Steps:
-
Verify Dose Calculations and Solution Concentration: Double-check all calculations for dose per body weight and the concentration of your final solution. A simple decimal error can lead to a tenfold overdose.
-
Consider the Route of Administration: The route of administration significantly impacts bioavailability and the peak plasma concentration. Intravenous (IV) and intraperitoneal (i.p.) injections lead to rapid and high peak concentrations, increasing the risk of acute motor effects.[6][7] Subcutaneous (s.c.) injection provides a slower absorption and a more sustained, lower peak concentration, which can often mitigate severe EPS.[8][9] If you are using i.p. or i.v. routes, consider switching to s.c. administration.
-
Conduct a Dose-Response Study: It is crucial to establish a dose-response curve in your specific animal model, strain, and experimental conditions. A starting dose reported in the literature is just that—a starting point. Genetic differences between rodent strains can influence drug metabolism and sensitivity.
-
Recommendation: Start with a very low dose (e.g., 0.001 mg/kg) and incrementally increase it in different cohorts of animals. This will allow you to identify the dose that provides the desired D2 receptor antagonism without inducing unacceptable motor side effects. See Protocol 1: Dose-Response Assessment for S-(-)-Eticlopride Hydrochloride for a detailed methodology.
-
-
Assess Motor Function Systematically: Use standardized behavioral tests to quantify motor side effects at each dose. This provides objective data to determine your optimal dose. Refer to Table 2: Behavioral Assays for Assessing Motor Side Effects for a selection of appropriate tests.[10][11][12][13][14]
-
Problem: Lack of Efficacy at Standard Doses.
Question: I am not observing the expected antagonism of D2/D3 receptor-mediated behavior, even when using doses reported in the literature. Could my S-(-)-Eticlopride be inactive?
Answer:
While compound degradation is a possibility, several other factors should be investigated before concluding that the compound is inactive.
-
Compound Solubility and Stability: S-(-)-Eticlopride hydrochloride is soluble in water and ethanol.[15] However, it is recommended to prepare fresh solutions daily.[16] If solutions are stored, they should be kept at -20°C for no longer than a month.[16] Before use, ensure the solution is fully thawed, vortexed, and free of any precipitate.
-
See Protocol 2: Preparation of S-(-)-Eticlopride Hydrochloride for In Vivo Administration for best practices.
-
-
Administration Timing: The timing of eticlopride administration relative to the behavioral test is critical. The onset and duration of action will depend on the administration route. For i.p. and s.c. injections, pre-treatment times of 15-30 minutes are common.[7][8] Ensure your pre-treatment window aligns with the expected peak effect of the drug.
-
Behavioral Paradigm Sensitivity: The behavioral assay you are using must be sensitive to D2/D3 receptor antagonism. For example, if you are trying to block the effects of a D2 agonist, ensure the agonist dose is appropriate to see a clear behavioral effect that can then be blocked.
-
Supplier and Purity: Ensure you are using a high-purity S-(-)-Eticlopride hydrochloride from a reputable supplier. Check the certificate of analysis for your specific lot.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of S-(-)-Eticlopride hydrochloride?
S-(-)-Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for dopamine D2 and D3 receptors.[5][17][18] It has a very high affinity for these receptors (in the nanomolar and sub-nanomolar range) and significantly lower affinity for D1, adrenergic, serotonergic, histaminergic, and muscarinic receptors.[4][5][19] Its antagonism of D2 receptors in the central nervous system is responsible for both its therapeutic potential (as an antipsychotic) and its motor side effects.[4][20][21]
Q2: What are the common motor side effects of S-(-)-Eticlopride and why do they occur?
The primary motor side effects are extrapyramidal symptoms (EPS), which can manifest as:
-
Catalepsy: A state of immobility and muscular rigidity.
-
Parkinsonism-like behaviors: Tremors, bradykinesia (slowness of movement), and postural instability.
-
Dystonia: Sustained muscle contractions causing twisting and repetitive movements.
These side effects occur because S-(-)-Eticlopride blocks D2 receptors in the nigrostriatal dopamine pathway, a critical circuit for motor control.[2][3] This blockade disrupts the normal balance of dopamine and acetylcholine neurotransmission in the basal ganglia, leading to impaired motor function.[2]
Q3: What are some recommended starting doses for in vivo studies in rodents?
Starting doses can vary significantly based on the research question, animal species/strain, and administration route. The following table provides a general guideline based on literature. A dose-response study is always recommended.
| Animal Model | Route of Administration | Recommended Starting Dose Range (mg/kg) | Primary Application |
| Rat | s.c. | 0.01 - 0.05 | Blocking drug-induced behaviors[4] |
| Rat | i.p. | 0.01 - 0.03 | Cognitive studies, blocking hypermotility[5][19] |
| Mouse | i.p. | 0.05 - 0.5 | Blocking hypermotility[7] |
Q4: How should I prepare and store S-(-)-Eticlopride hydrochloride solutions?
-
Solvents: S-(-)-Eticlopride hydrochloride is soluble in water, 0.9% saline, and ethanol.[4][15] For in vivo use, sterile 0.9% saline is the most common vehicle.
-
Preparation: Always use sterile technique. It is recommended to prepare solutions fresh on the day of use.[16]
-
Storage: If short-term storage is necessary, solutions can be stored at -20°C for up to one month.[16] Avoid repeated freeze-thaw cycles.
Q5: What behavioral tests are suitable for assessing motor side effects?
Several validated tests can be used to quantify motor function and side effects in rodents. The choice of test depends on the specific aspect of motor function you wish to assess.
| Behavioral Test | Primary Measure | Species |
| Rotarod Test | Motor coordination and balance[10][11][12][14] | Mice, Rats |
| Open Field Test | General locomotor activity, exploration[10][11][14] | Mice, Rats |
| Balance Beam Walking Test | Fine motor coordination and balance[14] | Mice, Rats |
| Wire Hanging Test | Grip strength and endurance[12] | Mice |
| Catalepsy Test (Bar Test) | Immobility and muscular rigidity | Mice, Rats |
Protocols and Data
Protocol 1: Dose-Response Assessment for S-(-)-Eticlopride Hydrochloride
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., Vehicle, 0.001, 0.01, 0.05, 0.1 mg/kg eticlopride). A group size of 8-10 animals is typically sufficient.
-
Drug Preparation: Prepare fresh solutions of S-(-)-Eticlopride hydrochloride in sterile 0.9% saline on the day of the experiment.
-
Administration: Administer the assigned dose via the chosen route (e.g., s.c. or i.p.).
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 15-30 minutes) before behavioral testing.
-
Behavioral Assessment:
-
Efficacy Assessment: Conduct your primary behavioral test to assess the antagonism of the D2/D3 receptor-mediated effect.
-
Motor Side Effect Assessment: Subsequently, perform a battery of motor function tests (e.g., Open Field, Rotarod, Catalepsy Test) to quantify any motor impairments.
-
-
Data Analysis: Analyze the data for both efficacy and motor side effects for each dose group. Plot the dose-response curves to identify the optimal dose that provides the desired efficacy with minimal motor side effects.
Protocol 2: Preparation of S-(-)-Eticlopride Hydrochloride for In Vivo Administration
-
Calculate Required Amount: Determine the total amount of S-(-)-Eticlopride hydrochloride needed based on the highest dose and the number of animals.
-
Weighing: Accurately weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Solubilization: Add a small volume of the vehicle (e.g., sterile 0.9% saline) to the tube. Vortex thoroughly to ensure complete dissolution. The hydrochloride salt is generally soluble in aqueous solutions.[4]
-
Dilution: Bring the solution to the final desired concentration by adding the remaining vehicle.
-
Sterilization: If necessary, filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Storage: Use the solution immediately. If storage is unavoidable, aliquot and store at -20°C.[16]
Visual Guides
Caption: S-(-)-Eticlopride blocks dopamine D2 receptors, impacting motor output.
Caption: Workflow for optimizing S-(-)-Eticlopride dose.
References
- MuriPhys. (2025, January 8). Behavioral Assays.
- NEUROFIT. (n.d.). Rodent behavioural test - Side effects.
-
Martelle, J. L., & Nader, M. A. (2008). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neuroscience & Therapeutics, 14(3), 248–262. Retrieved from [Link]
- Shan, H., et al. (2021). Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage. Frontiers in Neurology.
- Charles River Laboratories. (n.d.). Rodent Behavior Testing.
- Hello Bio. (n.d.). Eticlopride hydrochloride | D2 receptor Antagonist.
- González-Maeso, J., & Ang, R. L. (2021). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI.
- Tocris Bioscience. (n.d.). Eticlopride hydrochloride | Non-selective Dopamine.
- Cayman Chemical. (n.d.). Eticlopride (hydrochloride).
- Spandidos Publications. (2022, March 28). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
- Cayman Chemical. (2025, June 26). PRODUCT INFORMATION - Eticlopride (hydrochloride).
- ResearchGate. (n.d.). Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors.
- PubMed. (n.d.). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.
- ResearchGate. (2025, August 6). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride | Request PDF.
- Walsh Medical Media. (2017, May 10). Extrapyramidal Symptoms in Patients Treated with Antipsychotic Drugs.
-
Barrett, A. C., et al. (2009). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Pharmacology Biochemistry and Behavior, 94(1), 43-48. Retrieved from [Link]
- MedChemExpress. (n.d.). Eticlopride hydrochloride | D2 Receptor Antagonist.
- R&D Systems. (2019, January 22). Eticlopride hydrochloride | Non-selective Dopamine Receptor Antagonists: Tocris Bioscience.
- BenchChem. (2025, December). Application Notes and Protocols for Eticlopride in Rat Self-Administration Studies.
- Sigma-Aldrich. (n.d.). S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3.
-
Sykes, D. A., et al. (2017). Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors. Nature Communications, 8(1), 763. Retrieved from [Link]
- PubMed. (n.d.). Extrapyramidal side effects during chronic combined dopamine D1 and D2 antagonist treatment in Cebus apella monkeys.
- Wikipedia. (n.d.). Eticlopride.
- Wikipedia. (n.d.). Dopamine antagonist.
-
Re, S., et al. (2020). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry, 63(15), 8279–8295. Retrieved from [Link]
-
Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat. Life Sciences, 55(14), 1155–1162. Retrieved from [Link]
- RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats.
- ResearchGate. (n.d.). The D2 receptor antagonist, eticlopride, blocks the cocaine-induced....
-
Huhn, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3469–3480. Retrieved from [Link]
- O'Neill, J., et al. (2024). Analysis of Antipsychotic Dose-Response Prompts Proposal to Reduce Maximum Doses. Psychiatric Times.
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. researchgate.net [researchgate.net]
- 8. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. muriphys.com [muriphys.com]
- 11. Rodent behavioural test - Side effects - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Frontiers | Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage [frontiersin.org]
- 13. criver.com [criver.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]
- 17. Eticlopride - Wikipedia [en.wikipedia.org]
- 18. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting S-(-)-Eticlopride hydrochloride solubility issues in buffers
Technical Support Center: S-(-)-Eticlopride Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for S-(-)-Eticlopride hydrochloride. This guide is designed to provide in-depth, experience-based answers to common challenges encountered when working with this potent and selective D2/D3 dopamine receptor antagonist. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Foundational Knowledge & Key Properties
This section addresses the fundamental properties of S-(-)-Eticlopride hydrochloride that govern its behavior in solution.
Q1: What are the critical chemical properties of S-(-)-Eticlopride hydrochloride that influence its solubility?
Understanding the chemical nature of S-(-)-Eticlopride hydrochloride is the first step to mastering its use. It is a substituted benzamide supplied as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its freebase form.[1] The two most critical factors are its salt form and its pKa values.
-
Hydrochloride Salt: The molecule has a basic pyrrolidinyl nitrogen that is protonated and paired with a chloride ion (HCl). This salt form is generally crystalline and readily dissolves in water.[2][3]
-
pKa Values: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (unprotonated or freebase) form. S-(-)-Eticlopride has a phenolic group with a pKa of 6.93 .[1] This is critically important because at physiological pH (~7.4), a significant portion of the compound will deprotonate, converting to a less soluble zwitterionic or freebase form, which can lead to precipitation.[1]
Q2: What is the expected solubility of S-(-)-Eticlopride hydrochloride in common laboratory solvents?
Different experimental needs require different solvents. It is crucial to start with a concentrated stock solution in a solvent where the compound is highly soluble. The data below is compiled from leading suppliers and provides a reliable starting point.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | ~37.7 mg/mL | ~100 mM | Tocris Bioscience[4] |
| 0.1 M HCl | 7 mg/mL | ~18.5 mM | Sigma-Aldrich[2][3] |
| DMSO | 25 mg/mL | ~66.2 mM | Cayman Chemical[5][6] |
| Ethanol | 30 mg/mL | ~79.5 mM | Cayman Chemical[5][6] |
| DMF | 25 mg/mL | ~66.2 mM | Cayman Chemical[5] |
Note: The molecular weight of S-(-)-Eticlopride hydrochloride is 377.31 g/mol .[2][3] Solubility can vary slightly between batches.
Section 2: Troubleshooting Common Solubility Scenarios
This section provides a logical, step-by-step approach to resolving the most frequent solubility challenges.
Q3: My S-(-)-Eticlopride hydrochloride isn't dissolving in my physiological buffer (e.g., PBS, aCSF at pH 7.4). The solution is cloudy. What is happening?
This is the most common issue researchers face and it stems directly from the compound's pKa of 6.93.[1]
The Cause (The "Why"): Phosphate-Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF) are typically buffered to a physiological pH of ~7.4. This pH is higher than the pKa of eticlopride's phenolic group (6.93). According to the Henderson-Hasselbalch equation, at a pH above the pKa, the compound will be predominantly in its deprotonated, less soluble freebase or zwitterionic form.[1] The cloudiness you observe is the precipitation of this less soluble species.
The Solution Workflow:
Q4: My solution was clear initially but precipitated after storage or a freeze-thaw cycle. Why?
The Cause (The "Why"): Even if you successfully prepare a clear solution, it exists in a state of metastable equilibrium. Over time, especially with temperature changes, the dissolved freebase molecules can nucleate and aggregate, leading to visible precipitation. The stability of aqueous solutions is limited.
Prevention & Best Practices:
-
Prepare Fresh: The most reliable practice is to prepare working dilutions from your stock solution on the day of the experiment.[7]
-
Storage: If short-term storage is necessary, some suppliers note that aqueous solutions may be stored at 4°C for several days. For longer-term storage of stock solutions (especially organic stocks), aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][8]
-
Re-equilibration: Before using a stored solution, always bring it to room temperature and visually inspect for any precipitate. If particulates are seen, you may try gentle warming and vortexing to redissolve them, but preparing a fresh solution is preferable to ensure accurate concentration.[7]
Q5: What is the best formulation strategy for in vivo experiments where pH must be physiological?
For in vivo applications, maintaining a physiological pH is non-negotiable. The strategy involves keeping the final concentration low and sometimes using formulation aids.
-
Primary Method: Prepare a concentrated stock in sterile water or 0.9% saline. The acidic nature of the hydrochloride salt will keep the pH low in this stock, ensuring solubility.
-
Dilution: Dilute this stock into sterile physiological buffer (like saline or aCSF) immediately before use. The key is that the final concentration in the animal is typically very low (e.g., doses of 10-50 µg/kg), which is usually below the solubility limit even at pH 7.4.[5][6]
-
Co-solvents/Surfactants: If higher concentrations are absolutely required, formulation strategies may be necessary, though these must be validated for their effects on the experiment. This can include using a small percentage of a biocompatible co-solvent (like PEG400) or a surfactant (like Tween® 80).[9] This approach reduces the "water activity," making it more favorable for the hydrophobic compound to remain in solution.
Section 3: Standardized Protocols
Follow these validated protocols to minimize solubility issues from the start.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol is ideal for experiments where any amount of organic solvent is unacceptable.
-
Weigh Compound: Accurately weigh out 3.77 mg of S-(-)-Eticlopride hydrochloride (MW = 377.31 g/mol ).
-
Add Solvent: Add 1 mL of sterile, deionized water to the vial.
-
Dissolve: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[9]
-
Verify: Ensure the solution is completely clear with no visible particulates.
-
Store: Use immediately or store in aliquots at -20°C for up to one month.[7]
Protocol 2: Preparation of a 25 mM DMSO Stock Solution & Dilution
This is the most common method, as the high concentration stock allows for minimal solvent carryover into the final assay.
-
Weigh Compound: Accurately weigh out S-(-)-Eticlopride hydrochloride.
-
Calculate & Add Solvent: Calculate the required volume of high-purity DMSO to achieve 25 mM (or your desired concentration). For example, for 5 mg of compound:
-
Volume (L) = (0.005 g / 377.31 g/mol ) / 0.025 mol/L = 0.00053 L = 530 µL.
-
-
Dissolve: Add 530 µL of DMSO. Vortex until fully dissolved.
-
Store: Aliquot and store at -20°C or -80°C for up to 6 months.[8]
-
Working Dilution: To prepare a working solution, add the stock dropwise to your vigorously vortexing aqueous buffer. This rapid mixing is critical to prevent localized high concentrations that can cause immediate precipitation.
References
-
PubChem Compound Summary for CID 11973707, S-(-)-Eticlopride hydrochloride. National Center for Biotechnology Information. [Link]
-
A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. U.S. National Library of Medicine. [Link]
-
S-(-)-Eticlopride hydrochloride China Product Page. Sigma-Aldrich. [Link]
-
Solubility vs Dissolution in Physiological Bicarbonate Buffer. U.S. National Library of Medicine. [Link]
-
Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. ACS Publications. [Link]
-
Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs (DOI). ACS Publications. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. The Pharma Innovation Journal. [Link]
-
Eticlopride. Wikipedia. [Link]
Sources
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Eticlopride hydrochloride | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Eticlopride hydrochloride | D2 receptor Antagonist | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
S-(-)-Eticlopride hydrochloride stability in physiological solutions over time
Technical Support Center: S-(-)-Eticlopride Hydrochloride Stability & Handling
Executive Summary
S-(-)-Eticlopride hydrochloride is a high-affinity, selective dopamine D2/D3 receptor antagonist (
The Critical Directive: While the lyophilized powder is stable for years, S-(-)-Eticlopride HCl in physiological solution (pH 7.4) is thermodynamically restless. At physiological pH, the molecule exists largely in a zwitterionic state, which alters its solubility profile compared to its acidic stock form.[1]
This guide provides the definitive protocols to maintain compound integrity from the balance to the biological interface.
Stability & Solubility Data Matrix
The following data aggregates internal stability testing standards and manufacturer specifications (Cayman, Sigma, Tocris).
Table 1: Solubility Limits & Storage Windows
| Solvent System | Max Solubility | Stability (Storage Temp) | Notes |
| Water (Milli-Q) | ~37 mg/mL (100 mM) | 1 Month (-20°C) | Acidic pH stabilizes the salt form.[1] |
| DMSO | ~25 mg/mL | 6 Months (-80°C) | Recommended for Stock. Avoid freeze-thaw cycles.[1] |
| Ethanol | ~30 mg/mL | 1 Month (-20°C) | Rapid evaporation risk; seal tightly.[1] |
| Physiological Saline (0.9%) | < 10 mg/mL | < 24 Hours (4°C) | Prepare FRESH. Risk of "salting out" at high conc.[1] |
| PBS (pH 7.4) | < 5 mg/mL | < 12 Hours (RT) | Zwitterion formation reduces solubility.[1] |
Critical Warning: Do not store S-(-)-Eticlopride in physiological buffers (PBS, aCSF, culture media) at -20°C. The freeze-thaw process in high-salt buffers often leads to irreversible precipitation of the free base.[1]
Standardized Preparation Workflow
To ensure reproducibility, follow this "Self-Validating" protocol. This workflow minimizes hydrolysis risks and adsorption losses.[1]
Step-by-Step Protocol
-
Primary Stock Preparation (The "Master" Stock):
-
Dissolve the lyophilized powder in 100% DMSO to a concentration of 10 mM .
-
Why? DMSO prevents hydrolysis and microbial growth.[1]
-
Aliquot into light-protective amber vials (20-50 µL per vial) to avoid freeze-thaw cycles.
-
Store at -80°C .
-
-
Working Solution (Day of Experiment):
-
Thaw one aliquot of Master Stock.
-
Dilute slowly into your physiological buffer (PBS, Saline, or Media) while vortexing .[1]
-
Target: Final concentration should rarely exceed 100 µM for in vitro work.[1]
-
Validation: Inspect for cloudiness.[1] If the solution is not crystal clear, sonicate for 10 seconds.
-
-
The "Plastic Trap":
Visual Workflows (Graphviz)
Diagram 1: Preparation & Storage Decision Tree
Caption: Optimal workflow for solubilization and storage to maximize shelf-life and experimental reproducibility.
Troubleshooting Guide (Q&A)
Q1: My solution turned cloudy upon dilution into aCSF (Artificial Cerebrospinal Fluid). Why?
-
The Science: This is likely the "Salting Out" effect.[1] S-(-)-Eticlopride HCl is a salt.[1][2][3] When you introduce it to aCSF (high Na+, K+, Ca2+), the common ion effect can reduce solubility.[1] Furthermore, at pH 7.4, the molecule shifts toward its zwitterionic form, which is less soluble than the cationic form found in water/DMSO.[1]
-
The Fix:
Q2: I see a loss of potency in my receptor binding assay (Ki is shifting).
-
The Science: If your drug is old or stored in dilute aqueous solution, two things happen:
-
The Fix:
Q3: Can I autoclave S-(-)-Eticlopride solutions?
-
Absolute NO.
-
The Science: The amide bond and the substituted aromatic ring are thermally sensitive.[1] Autoclaving (121°C) will hydrolyze the molecule.[1]
-
The Fix: Sterilize by filtration using a 0.22 µm PVDF or PES membrane .[1] Note: Discard the first 0.5 mL of filtrate, as the filter membrane itself can bind the drug.[1]
Mechanism of Instability (Visualized)
Understanding why the drug degrades helps you prevent it.[1]
Diagram 2: Degradation & Loss Pathways
Caption: Primary pathways leading to loss of effective concentration in experimental settings.
References
-
Cayman Chemical. Eticlopride (hydrochloride) Product Information & Stability Data.[1][2] Item No. 29112.[1][2][4]
-
Sigma-Aldrich. S-(-)-Eticlopride hydrochloride Datasheet.[1][5] Product No. E101.
-
Tocris Bioscience. Eticlopride hydrochloride: Solubility and Stock Solution Preparation.
-
Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride."[1] CNS Neuroscience & Therapeutics.[1]
-
Jensen, R. (2015). "Effects of Dopamine D2-Like Receptor Antagonists on Light Responses of Ganglion Cells."[1][6] PLOS ONE. (Demonstrates usage in physiological retinal explants). [1][6]
Sources
- 1. ≥98% (HPLC), D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Dopamine D2-Like Receptor Antagonists on Light Responses of Ganglion Cells in Wild-Type and P23H Rat Retinas | PLOS One [journals.plos.org]
Minimizing off-target effects of S-(-)-Eticlopride hydrochloride in vivo.
Topic: Minimizing Off-Target Effects in In Vivo Systems
Status: Operational | Lead Scientist: Dr. A. Vance | Updated: 2026-02-17[1]
Welcome to the Technical Support Hub
You are likely here because your behavioral data is noisy, your animals are immobile, or you are questioning the receptor specificity of your observed phenotype. S-(-)-Eticlopride is a powerful tool, but it is often misused.[1] Unlike "dirty" antipsychotics (e.g., haloperidol), Eticlopride offers high D2/D3 selectivity, but it possesses a steep dose-response curve that punishes imprecision.[1]
This guide is structured to troubleshoot your specific experimental failures.
Module 1: The "Goldilocks" Dosing Protocol
Issue: “My animals are showing gross motor deficits (catalepsy) that mask the cognitive/behavioral readout I’m trying to measure.”
Root Cause: You have exceeded the catalepsy threshold .
While S-(-)-Eticlopride is selective for D2/D3 over D1 receptors (
The Solution: Titration Logic
You must operate in the window between Receptor Occupancy (RO) required for behavioral efficacy (~50-60%) and the RO that triggers extrapyramidal side effects.
Quantitative Reference Table: Binding Affinities (
| Receptor Target | Affinity ( | Selectivity Note |
| Dopamine D2 | ~0.09 - 0.5 nM | Primary Target (High Affinity) |
| Dopamine D3 | ~0.16 - 0.4 nM | Co-Target (High Affinity) |
| Dopamine D1 | > 10,000 nM | Negligible binding (Safe) |
| 5-HT (Serotonin) | > 1,000 nM | Low risk at physiological doses |
| > 100 nM | Moderate risk only at high doses |
(Data aggregated from Hall et al., 1985; Martelle & Nader, 2008) [1, 2][1]
Troubleshooting Workflow: Dose Optimization
Use this decision tree to correct your dosing regimen.
Figure 1: Dose Optimization Logic. Use this flow to distinguish between molecular efficacy and functional toxicity.
Scientist’s Protocol Note: For cognitive tasks (e.g., working memory, reinstatement), the effective dose is often 0.01 – 0.03 mg/kg s.c. At 0.16 mg/kg , significant catalepsy is observed in rodents [3].[1] Do not equate "more drug" with "better blockade."[1]
Module 2: Temporal Dynamics (The "Phantom" Failure)
Issue: “I injected the animal, waited 60 minutes to ensure absorption, and saw absolutely no effect.”
Root Cause: You missed the Pharmacokinetic (PK) window. S-(-)-Eticlopride has a relatively short half-life in rodents compared to other antipsychotics.[1]
-
Half-life (
): Approximately 1.0 hour in rats [4].[1] -
Peak Plasma Levels: ~15–30 minutes post-injection (s.c. or i.p.).[1]
If you wait 60+ minutes to start testing, plasma levels are already declining, and receptor occupancy may drop below the threshold for behavioral modification.
Corrected Experimental Timeline
Figure 2: Optimal Testing Window. Testing must align with peak plasma concentration to ensure valid D2 blockade.[1]
Protocol Adjustment:
-
Inject S-(-)-Eticlopride (s.c.[1] preferred for stable release).
-
Wait exactly 20 minutes.
-
Run Assay immediately (Assay duration should ideally be <30 mins).
-
Reference: Studies showing extinction acceleration utilized a 15-minute pretreatment window [4].[1]
Module 3: Specificity & Controls
Issue: “How do I prove the effect is D2-mediated and not an off-target interaction with 5-HT or adrenergic receptors?”
Root Cause: Lack of stereochemical control. S-(-)-Eticlopride is the active enantiomer.[1] The R-(+)-enantiomer is significantly less active (often >100-fold lower affinity).[1]
The Self-Validating Control System
To rigorously prove your effect is "on-target," you cannot simply use Saline as your only control.[1] Saline controls for the injection stress, but not for non-specific molecular binding.
Recommended Control Groups:
-
Vehicle (Saline): Basal behavior.[1]
-
R-(+)-Eticlopride (Inactive): If this group shows the same effect as the S-(-) group, your effect is off-target (likely non-specific binding or toxicity) [5].[1]
FAQ: What about D3 Receptors?
-
Question: Can I use Eticlopride to distinguish between D2 and D3?
-
Answer: No. Eticlopride binds D2 and D3 with nearly equal high affinity (
~0.5 nM vs 0.16 nM) [1, 6].[1][4]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solution: If D2 vs. D3 distinction is critical, you must use a highly selective D3 antagonist (e.g., SB-277011-A) alongside Eticlopride to mathematically isolate the D2 contribution, or use knockout models.[1]
-
Module 4: Physiological Confounders
Issue: “My animals are not freezing, but they stopped performing the task (e.g., lever pressing). Is this anhedonia or motor suppression?”
Root Cause: The "Microcatalepsy" Phenomenon.[5] Even at sub-cataleptic doses (0.02 - 0.05 mg/kg), Eticlopride can induce "microcatalepsy"—brief pauses in motor initiation that look like cognitive disengagement [3].[1]
Diagnostic Test: If you observe a drop in operant responding:
-
Check Latency: Is the animal taking longer to start moving (initiation deficit = D2 motor effect)?
-
Check Consumption: If you place the reward directly in the mouth, do they eat it?
References
-
Hall, H., Köhler, C., & Gawell, L. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics.[1]
-
Fowler, S. C., & Liou, J. R. (1994). Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not.[1] Psychopharmacology.
-
Sutton, G. M., & Beninger, R. J. (1999). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats.[1] Behavioral Pharmacology.
-
Hogberg, T., et al. (1987). Potential antipsychotic agents.[1] 3. Chemistry and antidopaminergic properties of substituted 6-hydroxy-2-methoxybenzamides. Journal of Medicinal Chemistry.
-
Tang, L., et al. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines.[1] Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Pharmacokinetics & Metabolism Guide
Topic: How to account for S-(-)-Eticlopride hydrochloride metabolism in vivo
Product: S-(-)-Eticlopride Hydrochloride (Dopamine D2/D3 Antagonist) Application: In Vivo Pharmacokinetics, Receptor Occupancy, and Behavioral Pharmacology Document ID: TS-ETI-PK-001
Introduction
S-(-)-Eticlopride is a high-affinity substituted benzamide antagonist selective for dopamine D2 and D3 receptors. While widely used for its potent receptor blockade, its in vivo utility is frequently complicated by its pharmacokinetic (PK) profile, specifically its relatively short half-life (~1 hour in rodents) and rapid hepatic metabolism.
This guide addresses the technical challenges of accounting for Eticlopride metabolism in animal models. It is designed to help you distinguish between genuine receptor-mediated effects and artifacts caused by metabolic clearance or blood-brain barrier (BBB) transport issues.
Section 1: Experimental Design & Dosing Strategy
Q: My behavioral effects disappear faster than expected. Is this due to metabolism?
A: Likely, yes. S-(-)-Eticlopride has a rapid clearance rate in rodents.
-
Mechanism: The drug undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (likely CYP2D6/CYP3A4 analogs in rodents), leading to N-dealkylation and hydroxylation.[1]
-
Impact: The plasma half-life (
) in rats is approximately 1.0 – 1.5 hours . Consequently, a single bolus injection (i.p. or s.c.) will only provide high receptor occupancy for a short window (2–4 hours). -
Solution:
-
Dose Fractionation: Split the total daily dose into injections every 4 hours.
-
Continuous Infusion: For chronic studies, use osmotic minipumps (e.g., Alzet) to maintain steady-state plasma levels (
). -
PK/PD Modeling: Do not assume linear kinetics at high doses; saturation of metabolic enzymes can lead to non-linear accumulation.
-
Q: How do I calculate the correct dose to achieve >80% D2 receptor occupancy?
A: You must account for the Free Fraction in Brain (
Table 1: Estimated Dosing Parameters for Rodents
| Parameter | Value (Rat) | Notes |
| Plasma Half-life ( | ~1.0 hour | Rapid clearance requires frequent dosing. |
| Brain | 20–40 min | Rapid BBB penetration; peak effect occurs quickly. |
| Effective Dose ( | 0.02 – 0.05 mg/kg (s.c.) | For behavioral inhibition (e.g., suppression of lever pressing). |
| Receptor Affinity ( | 0.16 nM (D2) / 0.50 nM (D3) | Extremely potent; nanomolar brain concentrations are sufficient. |
Section 2: Sample Collection & Metabolic Quenching
Q: I am seeing high variability in my LC-MS/MS results. How do I stabilize the samples?
A: Eticlopride is chemically stable in acidic solution but biologically unstable in the presence of active enzymes.
-
The Issue: Post-mortem metabolism continues in liver and brain homogenates if enzymes are not quenched immediately.
-
Protocol:
-
Rapid Harvest: Harvest brain tissue within <2 minutes of sacrifice.
-
Cold Ischemia: Immediately snap-freeze tissue in liquid nitrogen or on dry ice.
-
Homogenization: Homogenize tissues in ice-cold acidified methanol (e.g., MeOH + 0.1% Formic Acid). The acidity stabilizes the amine and precipitates enzymes.
-
Avoid PBS: Do not homogenate in neutral PBS without inhibitors, as esterases and oxidases remain active.
-
Section 3: Analytical Quantification (LC-MS/MS)
Q: How do I distinguish the parent compound from metabolites?
A: You must separate them chromatographically.[2] The primary metabolic pathways (N-dealkylation) produce metabolites with different masses, but hydroxylation (+16 Da) can sometimes co-elute if the gradient is too shallow.
Predicted Metabolic Pathway & Mass Transitions:
-
Parent (Eticlopride): MW ~340.8 (Free Base). Precursor Ion
. -
Metabolite M1 (N-dealkylation): Loss of ethyl group (-28 Da).
. -
Metabolite M2 (O-demethylation): Loss of methyl from methoxy group (-14 Da).
.
Recommended LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50mm, 2.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 4 minutes |
| Ionization | ESI Positive Mode |
| Internal Standard | Raclopride (structural analog) or Eticlopride-d5 |
Q: Why is my Brain-to-Plasma ratio lower than literature values?
A: This is often a perfusion artifact.
-
Troubleshooting: If you do not perfuse the animal with saline before brain harvest, the blood remaining in the brain capillaries (which has lower drug concentration due to clearance) will dilute your tissue measurement.
-
Correction: Calculate the Kp,uu (unbound partition coefficient) by performing equilibrium dialysis on the brain homogenate to determine the fraction unbound.
Section 4: Visualizing the Metabolic Workflow
The following diagram illustrates the kinetic fate of S-(-)-Eticlopride and the critical decision points for researchers.
Figure 1: Pharmacokinetic pathway of S-(-)-Eticlopride showing rapid hepatic clearance and reversible BBB transport.
Section 5: Troubleshooting "Low Efficacy"
Q: I injected the published dose, but I see no D2 blockade effects. Why?
A: This is likely a Timing vs. Metabolism mismatch. Consult the decision tree below to diagnose the failure.
Figure 2: Troubleshooting logic for unexpected lack of efficacy in behavioral trials.
References
-
Norman, A. B., et al. (2011).[3] The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology. Link
-
Martelle, J. L., & Nader, M. A. (2008).[4][5] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS Neuroscience & Therapeutics.[5] Link
-
Benoit-Marand, M., et al. (2011). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry. Link
-
Cayman Chemical. (2025).[6] Eticlopride (hydrochloride) Product Information & Stability. Link
-
Thermo Fisher Scientific. (2025). LC-MS/MS method for the quantification of drugs in human plasma. Link
Sources
- 1. longdom.org [longdom.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing S-(-)-Eticlopride hydrochloride precipitation in stock solutions
Welcome to the Eticlopride Stability Hub. This guide addresses the physicochemical challenges of maintaining S-(-)-Eticlopride hydrochloride in solution. As a Senior Application Scientist, I have structured this resource to move beyond generic advice, focusing on the thermodynamic and kinetic factors that drive precipitation in this specific D2/D3 receptor antagonist.
Part 1: The Mechanistic "Why" (Root Cause Analysis)
Before troubleshooting, you must understand the forces driving your compound out of solution. S-(-)-Eticlopride is supplied as a hydrochloride salt .[1] Its solubility is governed by three critical factors often overlooked in standard protocols:
-
The pH-Solubility Profile (The Free Base Trap): Eticlopride HCl is highly soluble in water (~100 mM) because the protonated amine interacts favorably with water dipoles. However, if you dilute this stock into a buffer with a pH > 7.4 (or even slightly basic physiological buffers), you risk deprotonating the amine. The resulting free base is hydrophobic and will precipitate immediately.
-
Key Insight: Never dilute the stock directly into a basic buffer without intermediate steps.
-
-
The Hydration Variable (Stoichiometric Error): Commercial batches of Eticlopride HCl vary in hydration (water content). If you calculate molarity based on the anhydrous molecular weight (377.31 g/mol ) but your batch is a dihydrate, you are effectively weighing less active compound than intended. Conversely, if you use a hydrated MW for an anhydrous batch, you may unknowingly create a supersaturated solution that is thermodynamically unstable.
-
Cryo-Concentration (The "Thaw" Crash): When a stock solution freezes, pure water crystallizes first, forcing the salt into an increasingly concentrated liquid pocket (the freeze-concentrate). This can exceed the saturation limit, causing micro-crystals to nucleate. Upon thawing, these crystals may not re-dissolve without energy input (sonication/heat).
Part 2: Optimized Stock Preparation Protocol
This protocol uses a Self-Validating System to ensure stability.
Data & Solubility Limits
| Solvent | Max Solubility (approx.)[2][3] | Stability (at -20°C) | Application Note |
| Water (Milli-Q) | ~100 mM (37 mg/mL) | 1 Month | Best for immediate use; prone to freeze-thaw crashing. |
| DMSO | ~100 mM (37 mg/mL) | 3-6 Months | Recommended. Prevents ice crystal formation; better long-term stability. |
| Ethanol | ~25-30 mg/mL | 1 Month | High evaporation risk; check volume before use. |
The "Sandwich" Solubilization Method
Objective: Create a 50 mM Stock Solution in DMSO (Preferred).
-
Verify the MW: Check the Certificate of Analysis (CoA) for the specific batch MW. Do not use the generic website MW.
-
The Solvent Bed: Pipette 50% of your calculated DMSO volume into the vial before adding the solid (if weighing out) or add directly to the manufacturer's vial.
-
Why? This prevents the powder from clumping at the bottom (hydrophobic shielding).
-
-
Vortex Dynamics: Vortex at >2000 RPM for 30 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be essentially clear.
-
-
Aliquot Immediately: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Why? Eticlopride is light-sensitive. Repeated freeze-thaw cycles are the #1 cause of precipitation.
-
-
Flash Freeze: Place aliquots in -80°C or -20°C immediately.
Part 3: Troubleshooting & FAQs
Q1: My stock solution was clear, but after thawing, I see white flakes. Is it ruined?
A: Likely not. This is cryo-precipitation .
-
The Fix:
-
Warm the sealed tube to 37°C in a water bath for 5 minutes.
-
Sonicate for 60 seconds.
-
Vortex vigorously.
-
-
The Test: If the solution clears, the compound is chemically stable. If a precipitate remains after 37°C warming, it may be degradation (unlikely if stored properly) or contamination.
Q2: Can I dilute the stock directly into ACSF (Artificial Cerebrospinal Fluid)?
A: Proceed with caution. ACSF contains high concentrations of chloride ions (
-
Risk: The Common Ion Effect . Adding extra
(from the salt) into a high- buffer reduces the solubility of Eticlopride HCl. -
Protocol: Dilute your stock 1:1000 or greater. If you need higher concentrations, dilute into water first, then add 10x concentrated buffer to the water-drug mix.
Q3: I calculated the mass for 100 mM, but it won't dissolve completely in water.
A: You likely reached the Kinetic Solubility Limit .
-
While the thermodynamic limit is ~100 mM, achieving this requires perfect mixing and temperature.
-
Solution: Add 10% volume of DMSO. The "co-solvent effect" will solubilize the stubborn crystals without significantly affecting most biological assays (final DMSO < 0.1%).
Part 4: The "Rescue" Decision Tree
Use this workflow to determine if a precipitated stock can be saved or must be discarded.
Figure 1: Decision matrix for troubleshooting precipitation events in Eticlopride HCl stock solutions.
References
-
PubChem. Eticlopride Hydrochloride - Compound Summary. [Link]
Sources
Technical Support Center: S-(-)-Eticlopride Hydrochloride in Behavioral Assays
[1]
Topic: Optimization of S-(-)-Eticlopride hydrochloride dose-response curves for behavioral pharmacology. Audience: Researchers, Application Scientists, and Drug Discovery Leads. Status: Active Guide.
Introduction: The "Gold Standard" D2 Antagonist
S-(-)-Eticlopride is a substituted benzamide with extremely high affinity (
However, its high potency creates a common pitfall: The "Catalepsy Wall." Users frequently overdose animals, masking specific behavioral inhibition (e.g., in operant conditioning or PPI) with gross motor impairment.
This guide addresses the precise titration required to separate specific antagonism from motor toxicity.
Module 1: Dose Optimization & Experimental Design
Q1: What is the starting dose range for locomotor vs. specific cognitive tasks?
Answer: You must treat S-(-)-Eticlopride as a biphasic modulator. The effect depends entirely on whether you are engaging presynaptic autoreceptors or blocking postsynaptic receptors.
Dose-Response Stratification (Rats, s.c. or i.p.)
| Dose Range (mg/kg) | Target Mechanism | Behavioral Outcome | Application |
| 0.005 – 0.02 | Presynaptic D2 Autoreceptors | Hyper-locomotion / Potentiation. Blocks the negative feedback loop, increasing synaptic dopamine release. | Depression models, investigating presynaptic regulation.[1] |
| 0.03 – 0.10 | Postsynaptic D2 Blockade | Specific Inhibition. Reduces specific behaviors (e.g., lever pressing, drug-seeking) without freezing the animal. | Operant conditioning, PPI, Extinction learning. |
| > 0.15 | Global D2 Saturation | Sedation / Microcatalepsy. "Pause" in behavior; reduced initiation of movement. | Models of antipsychotic-induced EPS (Extrapyramidal Symptoms).[2][3][4][5] |
| > 0.50 | Full Motor Blockade | Profound Catalepsy. Animal maintains imposed postures. | Avoid unless studying catalepsy specifically. |
Critical Note for Mice: Mice generally require higher doses due to faster metabolism. A standard conversion factor is roughly 2-3x the rat dose. Start specific blockade titration in mice at 0.1 – 0.3 mg/kg .
Q2: How do I design a dose-response workflow to avoid wasting animals?
Answer: Do not jump straight to the "standard" 0.1 mg/kg dose found in older papers. Use a Step-Up/Step-Down decision tree.
Figure 1: Decision logic for selecting the optimal S-(-)-Eticlopride dose. The goal is to find the highest dose that does NOT significantly impair baseline locomotion.
Module 2: Formulation & Stability
Q3: My stock solution precipitated. How do I dissolve it correctly?
Answer: S-(-)-Eticlopride Hydrochloride is a salt and is generally highly soluble in water (>10 mg/mL) and physiological saline. If you see precipitation, check the following:
-
Vehicle: Use 0.9% Saline. Avoid high-phosphate buffers initially if concentration is high.
-
Concentration: For behavioral doses (e.g., 0.03 mg/kg), your injection volume should be 1 mL/kg (rats) or 10 mL/kg (mice). This requires very dilute solutions (e.g., 0.03 mg/mL). Precipitation is rare at these levels.
-
Storage: Stock solutions (e.g., 10 mg/mL in water) are stable at -20°C. Do not freeze-thaw repeatedly. Aliquot into single-use vials.
Q4: What is the optimal injection-to-test interval?
Answer: 30 Minutes (s.c. or i.p.).
-
Pharmacokinetics: Eticlopride crosses the blood-brain barrier rapidly.
-
Peak Effect: Occurs between 30 and 60 minutes.
-
Duration: Effects can last 2–4 hours depending on the dose.
-
Recommendation: Administer 30 minutes prior to the behavioral session. If your session is long (>2 hours), consider a different antagonist with a longer half-life or verify blood levels.
Module 3: Troubleshooting Behavioral Artifacts
Q5: I am seeing "biphasic" results where low doses increase the behavior I want to block. Why?
Answer: You are likely hitting the Presynaptic Autoreceptor Window (see Table in Module 1).
-
Mechanism: Dopamine neurons possess D2 autoreceptors on their terminals. When stimulated (by dopamine), they inhibit further dopamine release (negative feedback).
-
Eticlopride Effect: At very low doses (<0.02 mg/kg), Eticlopride preferentially blocks these autoreceptors before it blocks the postsynaptic receptors.
-
Result: The negative feedback is removed
Dopamine release increases Hyper-locomotion or potentiation of reward. -
Fix: Increase the dose to >0.03 mg/kg to ensure postsynaptic blockade.
Q6: My animals aren't moving, but they aren't fully cataleptic (Bar Test negative).
Answer: You are observing "Microcatalepsy." This is a subtle motor deficit often missed by gross observation or the bar test. It manifests as:
-
Increased latency to initiate movement.
-
"Pausing" during operant tasks (e.g., staring at the lever).
-
Diagnosis: Analyze the pattern of errors. If the animal fails to respond entirely rather than making incorrect choices, it is a motor/motivational deficit, not a cognitive one.
-
Fix: Lower the dose. If you cannot lower the dose without losing the effect, your behavioral phenotype may be inseparable from D2 motor function.
Module 4: Mechanistic Visualization
Understanding the pathway helps explain why Eticlopride is so potent. It acts on the
Figure 2: Mechanism of Action. S-(-)-Eticlopride competes with Dopamine for the D2 receptor.[6] By preventing the Gi-mediated inhibition of Adenylyl Cyclase, it modulates downstream excitability.
References
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics, 14(3), 248–262.[3]
-
Ferrari, F., & Giuliani, D. (1994). The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat.[7] Life Sciences, 55(14), 1155–1162.[7]
-
Koerber, J., et al. (2013). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Behavioural Pharmacology, 24(8).
-
Sigma-Aldrich Technical Data. Product Information: S-(-)-Eticlopride hydrochloride.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The selective D2 dopamine receptor antagonist eticlopride counteracts the ejaculatio praecox induced by the selective D2 dopamine agonist SND 919 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in S-(-)-Eticlopride hydrochloride experimental results
Topic: Addressing Variability in Experimental Results
Introduction: The Hidden Variables in D2/D3 Antagonism
You are likely here because your
This guide moves beyond the datasheet to address the causality of variability . We break down the technical pitfalls across the experimental lifecycle—from the chemistry of your stock solution to the physiology of your animal model.
Phase 1: Reagent Integrity & Solubilization
The Core Issue: Variability often begins before the experiment starts. Users frequently overlook the critical difference between the racemate and the active S-(-) enantiomer, or induce precipitation through improper solvent choices.
Critical Check: Stereochemistry
-
The Trap: "Eticlopride" is sold as both a racemate and the pure S-(-) enantiomer.
-
The Science: The S-(-) form carries virtually all the dopaminergic antagonistic activity. The R-(+) enantiomer is significantly less potent.
-
Impact: Using a racemate (often cheaper) effectively dilutes your active concentration by 50%, shifting your
curves rightward and introducing variability between batches if the enantiomeric excess (ee%) varies. -
Action: Verify your vial explicitly states S-(-)-Eticlopride .
Solubility & Stock Preparation Protocol
S-(-)-Eticlopride HCl is a salt, but the parent molecule is lipophilic. Direct dissolution in high-salt buffers (like PBS) can sometimes lead to "crashing out" at high concentrations or adsorption to plastic tips.
Table 1: Solubility & Storage Matrix
| Solvent System | Max Solubility | Stability | Recommended Use |
| DMSO | ~25 mg/mL | High (Months at -20°C) | Preferred Stock. Best for long-term storage.[1] |
| Water (MilliQ) | >10 mg/mL | Moderate (Weeks at 4°C) | Good for immediate in vitro dilutions. |
| Ethanol | ~30 mg/mL | Moderate | Avoid for in vivo (toxicity issues) unless evaporated. |
| PBS/Saline | <5 mg/mL | Low (Precipitation risk) | Working solution only. Do not use for stock. |
Workflow: Robust Stock Preparation
Figure 1: Decision workflow for generating stable stock solutions. Note the critical check for precipitation upon aqueous dilution.
Phase 2: In Vitro Binding Assays (Radioligand/Competition)
The Core Issue: High Non-Specific Binding (NSB) and filter depletion.
Eticlopride is "sticky." In filtration assays, it binds avidly to glass fiber filters, depleting the free ligand concentration and artificially inflating
Troubleshooting Guide: Binding Anomalies
Q: Why is my Non-Specific Binding (NSB) >40% of Total Binding?
-
Cause: The lipophilic benzamide structure adheres to untreated glass fiber filters (GF/B or GF/C).
-
The Fix (The PEI Rule): You must presoak filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1-2 hours before harvesting. PEI neutralizes the negative charge of the glass fibers, repelling the positively charged Eticlopride cation.
-
Protocol Refinement:
-
Soak GF/B filters in 0.3% PEI.
-
Use a harvester with a rapid wash cycle (<10 seconds) to prevent dissociation (Eticlopride has a fast off-rate compared to spiperone).
-
Use cold wash buffer (
).
-
Q: My
-
Cause: Ligand Depletion. Because the affinity is so high (
nM), the receptor concentration ( ) might exceed the radioligand concentration. This violates the assumptions of the Michaelis-Menten equations used in standard non-linear regression. -
The Fix: Ensure that the amount of bound radioligand is
of the total added radioligand. If you are depleting the free ligand, you must use "Ligand Depletion" models in your analysis software (e.g., Prism) rather than standard one-site binding equations.
Phase 3: In Vivo & Behavioral Studies
The Core Issue: Timing and Dosing Windows. Researchers often assume Eticlopride behaves exactly like Haloperidol. It does not. It has a distinct pharmacokinetic profile and wash-out period.
Mechanism of Action Pathway
Figure 2: Signal Transduction Blockade.[2] Eticlopride prevents the Gi/o-mediated inhibition of Adenylyl Cyclase, effectively disinhibiting the cAMP pathway in D2-expressing neurons.
FAQ: In Vivo Variability
Q: I injected 0.03 mg/kg SC, but saw no effect on operant responding.
-
Analysis:
-
Timing: Eticlopride crosses the Blood-Brain Barrier (BBB) rapidly. Peak occupancy occurs within 15-30 minutes . If you wait 60 minutes to test, occupancy may have dropped below the threshold for behavioral modification.
-
Competition: In high-dopamine states (e.g., cocaine-induced reinstatement), endogenous dopamine competes with Eticlopride. You may need to shift the dose response curve to the right (up to 0.1 mg/kg) to see effects in high-DA environments.
-
Q: The animals show delayed reacquisition of food seeking days after the experiment.
-
The Science: Eticlopride has been shown to accelerate extinction and delay reacquisition, suggesting it may induce transient plasticity or "devaluation" of the reinforcer that outlasts the drug's plasma half-life [1].
-
Recommendation: Do not reuse animals for "baseline" measurements immediately after an Eticlopride curve. Allow a washout period of at least 7 days.
Summary Checklist for Consistency
-
Source: Confirm S-(-) enantiomer, not racemate.
-
Prep: Dissolve in DMSO first, then dilute. Avoid freezing aqueous working solutions.
-
Assay: PEI-coat your filters for radioligand binding.
-
Analysis: Check for ligand depletion if
is in the picomolar range. -
In Vivo: Test within 15-30 mins of injection; account for competitive displacement by high endogenous dopamine.
References
-
National Institutes of Health (NIH). The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats. Available at: [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR and Binding Experiments. (General reference for PEI/NSB mechanisms). Available at: [Link]
Sources
Best practices for handling and storing S-(-)-Eticlopride hydrochloride powder
Ticket ID: #ETI-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Neuropharmacology Division
Overview
You have reached the technical support hub for S-(-)-Eticlopride hydrochloride (CAS: 97612-24-3).[1][2] This guide addresses the critical stability, solubility, and application parameters required to maintain the integrity of this potent, selective dopamine
Compound Profile:
-
Physical State: Off-white crystalline solid
-
Key Characteristic: Highly hygroscopic and light-sensitive
-
Primary Utility: Investigation of dopaminergic signaling (Gi/o-coupled pathways) and antipsychotic mechanisms.
Module 1: Storage & Stability (The "Preservation" Phase)
User Query: "I received the shipment at ambient temperature, but the datasheet says store at -20°C. Is the product degraded?"
Scientist Response: The product is stable at ambient temperature for the duration of shipping (up to 2 weeks). However, upon receipt, long-term storage protocols must be immediately enacted to prevent hydrolytic degradation.
Critical Protocol: The "Warm-to-Open" Rule
Because S-(-)-Eticlopride HCl is a hydrochloride salt, it is inherently hygroscopic . If you open a cold vial in a humid lab, atmospheric moisture will condense on the powder, turning it into a sticky gum and altering the stoichiometry (affecting your molar calculations).
Visual Workflow: Handling Hygroscopic Salts
Figure 1: Correct handling workflow to prevent moisture uptake and hydrolysis.
FAQs: Storage
-
Q: Can I store the powder at 4°C?
-
A: For short periods (<1 month), 4°C is acceptable if desiccated. For long-term stability (>1 year), -20°C is mandatory to prevent slow chemical degradation [1].
-
-
Q: How do I protect it from light?
-
A: Substituted benzamides can degrade under UV/visible light. Wrap the vial in aluminum foil or store inside a secondary opaque box within the freezer.
-
Module 2: Solubilization & Handling (The "Preparation" Phase)
User Query: "I'm trying to make a 100 mM stock in PBS, but it's precipitating. What's wrong?"
Scientist Response: You have exceeded the aqueous solubility limit. While Eticlopride HCl is water-soluble, high-concentration stocks require organic co-solvents or specific pH conditions.
Solubility Data Table
| Solvent | Max Solubility | Suitability | Notes |
| Water | ~50 - 100 mM (approx. 37 mg/mL) | High | May require gentle warming or sonication at limits [2]. |
| DMSO | ~100 mM (approx. 37 mg/mL) | Excellent | Best for freezing stock aliquots. Hygroscopic; use fresh DMSO.[5] |
| Ethanol | ~25 - 30 mM | Moderate | Lower solubility than DMSO/Water. |
| 0.1 M HCl | ~18 mM (7 mg/mL) | Low | Not recommended for biological buffering. |
Protocol: Preparing a 10 mM Stock Solution
-
Calculate: For 10 mg of powder (MW 377.31), you need ~2.65 mL of solvent.
-
Solvent Choice: Use DMSO for the master stock.[1] It prevents bacterial growth and minimizes hydrolysis compared to water.
-
Dissolution: Add solvent to the powder. Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Aliquot: Do not freeze-thaw the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.
-
Dilution: Dilute at least 1:1000 into aqueous buffer (e.g., ACSF or PBS) on the day of the experiment to keep DMSO <0.1%.
Module 3: Experimental Application (The "Action" Phase)
User Query: "How do I verify that Eticlopride is actually blocking the D2 receptor in my assay?"
Scientist Response:
S-(-)-Eticlopride is an inverse agonist/antagonist at
Mechanism of Action:
Visual Pathway: D2 Receptor Antagonism
Figure 2: Eticlopride prevents the Gi/o-mediated inhibition of Adenylyl Cyclase, thereby stabilizing cAMP levels in the presence of agonists.
Troubleshooting Experimental Results
-
Issue: No effect seen in Calcium Flux assay.
-
Root Cause:
receptors primarily couple to cAMP, not . While some subunits modulate calcium channels, a cAMP-based assay (e.g., GloSensor or ELISA) is the gold standard for validation [3].
-
-
Issue: Loss of selectivity.
-
Root Cause: High concentrations (>10 µM) may lose selectivity for
and begin affecting -adrenergic or receptors. Maintain working concentrations near (approx 10-50 nM) for high specificity [4].
-
References
-
Sigma-Aldrich. Product Information: S-(-)-Eticlopride hydrochloride.Link
-
Tocris Bioscience. Eticlopride hydrochloride Solubility Data.Link
-
Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride."[5] CNS Neuroscience & Therapeutics. Link
-
Hello Bio. Eticlopride hydrochloride: Biological Description & Handling.Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Eticlopride - Wikipedia [en.wikipedia.org]
- 3. S-(-)-Eticlopride = 98 HPLC, powder 97612-24-3 [sigmaaldrich.com]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Benchmarking D2 Antagonism: S-(-)-Eticlopride vs. Haloperidol In Vivo Potency Guide
Executive Summary
S-(-)-Eticlopride hydrochloride (a substituted benzamide) and Haloperidol (a butyrophenone) are both high-affinity dopamine D2 receptor antagonists. However, their utility in research differs fundamentally based on selectivity profiles.
-
Haloperidol is the clinical benchmark . It defines "typical" antipsychotic activity but possesses a "dirty" pharmacological profile (binding
-adrenergic and receptors), which confounds pure D2 mechanistic studies. -
S-(-)-Eticlopride is the mechanistic probe . It exhibits superior D2/D3 selectivity and higher in vitro affinity (
nM) compared to haloperidol ( nM).[1] In vivo, Eticlopride is generally 2-5x more potent on a mg/kg basis in inducing D2-specific behaviors (e.g., catalepsy) without the sedative confounds of adrenergic blockade.
Mechanistic Profile: The "Why" Behind the Potency
To understand in vivo performance, we must first quantify the receptor interaction. The potency difference stems from the tightness of binding (
Table 1: In Vitro Binding Affinity & Selectivity Profile
| Feature | S-(-)-Eticlopride HCl | Haloperidol |
| Chemical Class | Substituted Benzamide | Butyrophenone |
| D2 Receptor | 0.1 – 0.2 nM (Very High) | ~1.0 – 1.2 nM (High) |
| D1 Receptor Affinity | Negligible ( | Low ( |
| Selectivity Profile | Highly Selective (D2/D3 >>>> D1/Others) | Moderate (D2 > |
| Blood-Brain Barrier | Good permeability; rapid uptake | Good permeability; high lipophilicity |
| Primary Research Use | Radioligand (PET), Specific D2 Probe | Clinical Standard, General Antipsychotic Model |
Scientist's Note: Because Eticlopride lacks significant affinity for
-adrenergic receptors, it does not cause the sedation/hypotension often seen with Haloperidol. If your behavioral readout (e.g., locomotor suppression) is compromised by general sedation, Eticlopride is the superior tool .
Pharmacodynamic Pathway (Graphviz)
The following diagram illustrates the competitive antagonism at the postsynaptic D2 receptor. Note that while both drugs block the Gi/o pathway, Haloperidol triggers collateral "noise" via other receptors.
Caption: Comparative mechanism of action. Eticlopride provides "clean" D2 blockade, whereas Haloperidol introduces off-target variables.
In Vivo Potency Comparison
In behavioral assays, potency is often measured by the
Key Assay: Catalepsy (The Bar Test)
Catalepsy is the hallmark of striatal D2 blockade (Extrapyramidal Side Effect model).
| Parameter | S-(-)-Eticlopride | Haloperidol | Interpretation |
| Route | s.c. or i.p. | s.c. or i.p.[2] | |
| Onset ( | 20 - 30 min | 30 - 45 min | Eticlopride has slightly faster kinetics. |
| 0.01 – 0.05 mg/kg | 0.10 – 0.20 mg/kg | Eticlopride is ~4-10x more potent. | |
| Receptor Occupancy | High occupancy at low doses | Requires higher dose for same occupancy | Eticlopride saturates D2 receptors faster. |
| Duration | Moderate (2-4 hours) | Long (>6 hours) | Haloperidol has a longer "washout" phase. |
Data Synthesis: Research consistently demonstrates that S-(-)-Eticlopride requires significantly lower systemic doses to achieve the same degree of catalepsy as Haloperidol. For example, in "microcatalepsy" operant tasks, Eticlopride effects are detectable at doses as low as 0.01 mg/kg, whereas Haloperidol often requires >0.05 mg/kg for statistical significance.
Experimental Protocol: Comparative Catalepsy Assay
Self-Validating System: This protocol includes a "latency to move" metric that validates the drug's activity against a vehicle control.
Materials
-
Subjects: Adult Male Sprague-Dawley Rats (250-300g).
-
Compounds:
-
S-(-)-Eticlopride HCl (dissolved in 0.9% saline).
-
Haloperidol (dissolved in minimal acetic acid/saline or commercially available lactate formulation).
-
-
Apparatus: Horizontal bar (0.9 cm diameter) elevated 10 cm above the platform.
Workflow Diagram (Graphviz)
Caption: Standardized workflow for assessing catalepsy potency.
Step-by-Step Procedure
-
Preparation: Calculate doses based on free base weight.
-
Dosing: Administer compounds via subcutaneous (s.c.) injection to ensure stable absorption.
-
The Bar Test (Testing at T+30 min):
-
Gently place the rat's forepaws on the horizontal bar.
-
Start Timer.
-
Stop Timer when the rat removes both paws from the bar or climbs onto the bar.
-
Cut-off: 180 seconds (to prevent fatigue).
-
-
Scoring:
-
< 10s: Normal.
-
> 30s: Moderate Catalepsy.
-
> 60s: Profound Catalepsy.
-
-
Analysis: Plot Dose (Log scale) vs. Latency (Seconds). Calculate
using non-linear regression (sigmoidal dose-response).
Critical Analysis for Drug Development
When selecting between these two for your study, apply this logic:
-
Choose S-(-)-Eticlopride if:
-
You are performing PET imaging (it is the gold standard radioligand).
-
You need to attribute a behavioral phenotype strictly to D2/D3 blockade without adrenergic interference.
-
You require a compound with high water solubility (HCl salt).
-
-
Choose Haloperidol if:
-
You are creating a translational model of antipsychotic-induced EPS (Parkinsonism).
-
You need to compare a novel compound against a clinically approved "Standard of Care."
-
Cost is a primary constraint (Haloperidol is significantly cheaper).
-
References
-
NIMH Psychoactive Drug Screening Program (PDSP). Ki Database: Affinity values for Eticlopride and Haloperidol. [Link]
-
Kapur, S., et al. (2000). Dopamine D2 receptor blockade by haloperidol.[6][7][8] 3H-raclopride reveals much higher occupancy than EEDQ.[7][8] Neuropsychopharmacology.[1][7][8] [Link]
-
Martelle, J.L., & Nader, M.A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[3] CNS Neuroscience & Therapeutics. [Link]
-
Wadenberg, M.L., et al. (2000). Dopamine D2 receptor occupancy predicts catalepsy and the suppression of conditioned avoidance response behavior in rats. Psychopharmacology.[1][2][3][4][6][8][9][10] [Link]
-
Zhang, Y., & Neumeyer, J.L. (2000). Syntheses and affinities of enantiomers of eticlopride and its analogues for dopamine D2 receptor. Journal of Medicinal Chemistry. [Link]
Sources
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Dopamine D(2) receptor blockade by haloperidol. (3)H-raclopride reveals much higher occupancy than EEDQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Cross-Reactivity & Selectivity Profile of S-(-)-Eticlopride Hydrochloride
Executive Summary
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a high-affinity, selective antagonist for dopamine
This guide provides a rigorous comparative analysis of Eticlopride’s binding profile, supported by quantitative
Molecular Mechanism & Signaling Blockade
Eticlopride functions as an orthosteric antagonist . It competes directly with endogenous dopamine for the binding pocket within the transmembrane domain of the G-protein coupled receptor (GPCR).
Mechanism of Action[2][3][4][5]
-
Target:
and receptors (Gi/o-coupled).[2] -
Primary Effect: Prevention of
protein activation. -
Downstream Consequence: By blocking the receptor, Eticlopride prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels that would otherwise be suppressed by dopamine.
Visualization: Receptor Antagonism Pathway
The following diagram illustrates the specific node of intervention for Eticlopride within the dopaminergic signaling cascade.
Figure 1: Eticlopride competitively blocks Gi-mediated inhibition of Adenylyl Cyclase.
Comparative Binding Affinity Analysis
The utility of Eticlopride lies in its high selectivity ratio between
Table 1: Comparative Values (nM) of Common Dopamine Antagonists
Data represents mean inhibition constants (
| Receptor Target | S-(-)-Eticlopride | Raclopride | Haloperidol | Spiperone | Sulpiride |
| 0.09 – 0.5 nM | 1.0 – 3.0 nM | 1.2 nM | 0.06 nM | ~18 nM | |
| 0.13 – 0.46 nM | 3.5 nM | ~2.0 nM | 0.6 nM | ~15 nM | |
| > 100 nM | > 2,000 nM | 2 – 5 nM | 0.08 nM | > 1,000 nM | |
| > 10,000 nM | > 18,000 nM | ~55 nM | > 500 nM | > 10,000 nM | |
| 5- | > 1,000 nM | > 5,000 nM | ~50 nM | 0.5 nM | > 1,000 nM |
| ~110 nM | > 1,000 nM | ~6 nM | ~10 nM | > 1,000 nM |
Analysis of Selectivity Profiles
-
vs.
Selectivity: Eticlopride is non-selective between and receptors. While it binds both with sub-nanomolar affinity, it cannot distinguish between these two subtypes in tissue homogenates. Researchers requiring strict selectivity should consider alternatives like SB-277011-A . -
The "Clean" Profile Advantage:
-
Vs. Spiperone: Spiperone has equal or higher affinity for 5-
receptors ( ~0.5 nM) than for dopamine receptors. Eticlopride avoids this serotonergic interference, making it superior for studies where 5-HT confounding must be eliminated. -
Vs. Haloperidol: Haloperidol shows significant binding to
-adrenergic and Sigma receptors. Eticlopride’s affinity is roughly 100-fold lower than its affinity, providing a wider therapeutic window for specific dopaminergic manipulation.
-
Validated Experimental Protocol: Radioligand Binding Assay
To verify the cross-reactivity or affinity of Eticlopride in your specific cell line or tissue preparation, use the following self-validating competitive binding protocol.
Methodological Principles
-
Radioligand:
-Methylspiperone (0.2–0.5 nM) or -Raclopride (1–2 nM). -
Non-Specific Binding (NSB) Determinant: (+)-Butaclamol (1
M) or Saturated Haloperidol (10 M). -
Validation Check: The Hill slope of the displacement curve should be approximately -1.0 for a single-site competitive interaction.
Workflow Visualization
The following DOT diagram outlines the critical steps for a reproducible binding assay.
Figure 2: Standardized Radioligand Competition Assay Workflow.
Step-by-Step Protocol
-
Membrane Preparation:
-
Homogenize tissue (rat striatum) or cells (CHO-
) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). -
Centrifuge at 40,000 x g for 10 min. Resuspend pellet.[3] Repeat wash to remove endogenous dopamine.
-
-
Incubation Setup:
-
Total Binding: Membrane +
-Ligand + Vehicle. -
Non-Specific Binding (NSB): Membrane +
-Ligand + 1 M (+)-Butaclamol. -
Experimental: Membrane +
-Ligand + Eticlopride (concentration range M to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C (room temperature).
-
Termination:
-
Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.
-
Wash 3x with 4 mL ice-cold buffer.
-
-
Quantification: Add scintillation cocktail and count radioactivity (CPM).
-
Calculation:
-
Calculate Specific Binding = Total Binding - NSB.[3]
-
Fit data to a one-site competition model to determine
. -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
References
-
Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. Neuroscience & Biobehavioral Reviews.
-
Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology.[4] Trends in Pharmacological Sciences.
-
Hall, H., et al. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.
-
Tang, L., et al. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines. Journal of Pharmacology and Experimental Therapeutics.
-
Levant, B., & McCarson, K. E. (2001). D(3) dopamine receptors in rat spinal cord: implications for sensory and motor function. Neuroscience Letters.
Sources
Comparative Guide: S-(-)-Eticlopride vs. Spiperone in D2-Like Receptor Binding
Topic: Comparative Guide: S-(-)-Eticlopride Hydrochloride vs. Spiperone in Receptor Binding Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In dopaminergic research, the choice between S-(-)-Eticlopride hydrochloride (a substituted benzamide) and Spiperone (a butyrophenone) determines the specificity and interpretation of receptor binding data. While both are potent high-affinity antagonists for dopamine D2-like receptors (D2, D3, D4), they diverge fundamentally in selectivity profiles and ion sensitivity .
-
Choose S-(-)-Eticlopride when you require high selectivity for D2/D3 receptors with minimal serotonergic cross-reactivity, or when studying receptor availability in regions rich in 5-HT2A receptors (e.g., cortex).
-
Choose Spiperone for historical continuity, maximum affinity (
nM), or when utilizing specific masking protocols to isolate D2 receptors in striatal tissue.
Mechanistic Profile & Selectivity Analysis
To design a robust assay, one must understand the pharmacophore differences that dictate off-target binding.
1.1 The Selectivity "Liability"
Spiperone is historically termed a "dirty" ligand due to its promiscuous high affinity for 5-HT2A serotonin receptors and
S-(-)-Eticlopride , conversely, retains high affinity for D2/D3 receptors but exhibits negligible affinity for 5-HT2A receptors (
Table 1: Comparative Affinity Profile (
| Receptor Target | S-(-)-Eticlopride (Benzamide) | Spiperone (Butyrophenone) | Implication |
| Dopamine D2 | 0.09 – 0.50 | 0.06 – 0.15 | Both are sub-nanomolar; Spiperone is slightly more potent.[1] |
| Dopamine D3 | ~0.16 | ~0.30 | Both bind D2/D3 with little discrimination. |
| Serotonin 5-HT2A | 830 (Low Affinity) | ~1.0 (High Affinity) | CRITICAL: Spiperone requires masking (e.g., Ketanserin). |
| ~112 | High Affinity | Spiperone binds significantly; Eticlopride binds weakly. | |
| Sodium Sensitivity | Na+ Dependent | Na+ Insensitive | Eticlopride requires Na+ ions for optimal conformation binding. |
1.2 The Sodium Shift (The "Expert" Insight)
A frequently overlooked variable is the Sodium Shift . Substituted benzamides like Eticlopride bind preferentially to D2 receptors in the presence of sodium ions (
-
Protocol Impact: If using Eticlopride, your assay buffer must contain NaCl (typically 120 mM) to maximize specific binding (
). Omitting sodium can artificially lower the observed affinity of Eticlopride.
Decision Logic: Selecting the Right Ligand
The following decision matrix illustrates the logical flow for selecting the appropriate radioligand based on tissue type and experimental goals.
Figure 1: Decision matrix for selecting between Eticlopride and Spiperone based on tissue origin and buffer constraints.
Validated Experimental Protocols
Below are the optimized workflows for saturation binding assays. Note the divergence in Buffer Composition and Masking Agents .
3.1 Buffer Preparation (The Critical Variable)
| Component | Protocol A: Eticlopride (Benzamide Optimized) | Protocol B: Spiperone (General) |
| Base Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 7.4 |
| Ions | 120 mM NaCl , 5 mM KCl, 2 mM CaCl | Ions optional (often MgCl |
| Antioxidants | 0.1% Ascorbic Acid (prevents ligand oxidation) | 0.1% Ascorbic Acid |
| Masking Agents | None usually required for D2/D3 focus. | 40 nM Ketanserin (Required to block 5-HT2A).[3] |
3.2 Step-by-Step Filtration Binding Assay
Step 1: Membrane Preparation [4]
-
Homogenize tissue (e.g., rat striatum) in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000 x g for 15 mins at 4°C.
-
Resuspend pellet and repeat wash to remove endogenous dopamine (critical for accurate
).
Step 2: Incubation Setup
-
Total Binding: Membrane prep + Radioligand (
H-Eticlopride or H-Spiperone at 0.05–2.0 nM). -
Non-Specific Binding (NSB): Membrane prep + Radioligand + Excess Cold Antagonist .
-
For Eticlopride: Use 1
M (+)-Butaclamol or 10 M Haloperidol. -
For Spiperone: Use 1
M (+)-Butaclamol.[4]
-
-
Masking (Spiperone only): Add 40 nM Ketanserin to all tubes to occlude 5-HT2A sites.
Step 3: Equilibrium Binding
-
Incubate at 25°C or 37°C for 60 minutes.
-
Note: Eticlopride kinetics are temperature sensitive; 25°C is often preferred to maintain stability.
Step 4: Termination
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding).
-
Wash 3x with 5 mL ice-cold buffer.
Step 5: Quantification
-
Add liquid scintillation cocktail and count radioactivity (LSC).
Workflow Visualization
Figure 2: Standardized filtration binding assay workflow highlighting critical buffer adjustments.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>40%) | Filter binding or ligand hydrophobicity. | Pre-soak GF/B filters in 0.3% PEI for >2 hours. Spiperone is more lipophilic; ensure thorough washing. |
| Low Specific Binding (Eticlopride) | Missing Sodium ions. | Ensure incubation buffer contains 120 mM NaCl . Benzamide binding is conformationally enhanced by Na+. |
| Biphasic Scatchard Plot | Ligand binding to multiple sites (e.g., 5-HT2A). | If using Spiperone, ensure Ketanserin concentration is sufficient (40-50 nM). Switch to Eticlopride. |
| Ligand Depletion | Receptor concentration too high relative to | Ensure <10% of total radioligand is bound. Dilute membrane protein concentration. |
References
-
Martelle, J. L., et al. (2008). "A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride." Neuroscience & Biobehavioral Reviews.
-
Seeman, P., et al. (1976). "Dopamine receptors in human and calf brains." Nature.
-
Hall, H., et al. (1985). "Spiperone binding in the rat striatum: Evidence for heterogeneity." Acta Pharmacologica et Toxicologica.
-
Levant, B. (1997). "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews.
-
Tocris Bioscience. "Eticlopride hydrochloride Product Information."
Sources
- 1. Comparison of [3H]YM-09151-2 with [3H]spiperone and [3H]raclopride for dopamine d-2 receptor binding to rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
In Vitro and In Vivo Correlation of S-(-)-Eticlopride Hydrochloride Activity: A Comparative Technical Guide
Topic: In vitro and in vivo correlation of S-(-)-Eticlopride hydrochloride activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S-(-)-Eticlopride hydrochloride is a substituted benzamide characterized by picomolar affinity and high selectivity for dopamine D2-like receptors (D2, D3). Unlike typical antipsychotics (e.g., Haloperidol) that exhibit "dirty" binding profiles across adrenergic and serotonergic targets, Eticlopride serves as a precision tool for isolating D2/D3 receptor function. This guide analyzes the correlation between its in vitro binding kinetics and in vivo pharmacodynamics, providing a validated framework for its use in receptor occupancy studies and behavioral pharmacology.
Pharmacological Profile & Mechanism
S-(-)-Eticlopride functions as a potent antagonist at dopamine D2 and D3 receptors. It blocks the G-protein coupled signaling cascade, specifically preventing the G_i/o-mediated inhibition of adenylyl cyclase.
-
Mechanism: Orthosteric blockade of the D2 receptor prevents dopamine binding, thereby normalizing or increasing cAMP levels in D2-expressing neurons (e.g., striatal medium spiny neurons).
-
Selectivity: It exhibits a selectivity ratio of >10,000-fold for D2 over D1 receptors, significantly surpassing older benzamides like Sulpiride.
Dopamine D2 Signaling & Antagonism Pathway
The following diagram illustrates the specific node of intervention for Eticlopride within the dopaminergic signaling cascade.
Caption: S-(-)-Eticlopride competitively antagonizes the D2 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.
Comparative Analysis: Eticlopride vs. Alternatives
To select the appropriate tool compound, researchers must understand how Eticlopride compares to the standard PET tracer (Raclopride) and the standard antipsychotic (Haloperidol).
Table 1: Comparative Pharmacological Parameters
| Parameter | S-(-)-Eticlopride | Raclopride | Haloperidol |
| Primary Target | D2 / D3 | D2 / D3 | D2 (Non-selective) |
| In Vitro Affinity (Ki) | 0.16 – 0.5 nM (High) | 1.2 – 3.5 nM | ~1.2 nM |
| D2/D1 Selectivity | > 10,000 | > 1,000 | ~ 50 |
| Off-Target Binding | Negligible | Low | High (5-HT2A, α1, H1) |
| In Vivo ED50 (Rat) | 0.01 – 0.05 mg/kg | 0.2 – 0.8 mg/kg | 0.2 – 0.3 mg/kg |
| BBB Permeability | High | High | High |
| Primary Application | High-sensitivity PET / Selective blockade | Standard PET / Occupancy Ref. | Antipsychotic Model |
Technical Insights:
-
Affinity vs. Density: Eticlopride’s higher affinity (lower Ki) makes it superior to Raclopride for imaging extrastriatal regions (e.g., cortex, thalamus) where D2 receptor density is low. Raclopride signals often fade into noise in these regions, whereas Eticlopride retains specific binding.
-
Behavioral Potency: The in vivo potency of Eticlopride (ED50 ~0.02 mg/kg) correlates strictly with its in vitro Ki. It is approximately 10x more potent than Haloperidol in blocking dopamine agonist-induced behaviors, validating the IVIVC (In Vitro In Vivo Correlation) model.
-
Selectivity: Haloperidol's affinity for Alpha-1 adrenergic receptors can confound behavioral data (causing sedation unrelated to D2 blockade). Eticlopride avoids this, ensuring observed effects are D2/D3 mediated.
In Vitro In Vivo Correlation (IVIVC) Mechanics
The correlation for S-(-)-Eticlopride is linear and robust, driven by its lipophilicity and specific binding ratio.
-
In Vitro Prediction: The dissociation constant (
) determined in homogenate binding assays predicts the concentration required for 50% receptor occupancy ( ) in vivo. -
In Vivo Translation: Due to rapid Blood-Brain Barrier (BBB) transport, the time-to-peak (
) in the brain is short (<30 min). -
The "Microcatalepsy" Phenomenon: Unlike Haloperidol, which induces profound catalepsy (immobility), Eticlopride induces "microcatalepsy" (transient pauses) at low doses. This subtle behavioral marker is a sensitive readout for D2 occupancy that mirrors the high-affinity binding kinetics seen in the test tube.
IVIVC Workflow Diagram
This workflow demonstrates how in vitro data validates in vivo experimental design.
Caption: Workflow linking in vitro affinity (Ki) to in vivo receptor occupancy outcomes.
Experimental Protocols
These protocols are designed to be self-validating. The in vitro assay establishes the baseline affinity, which is then cross-referenced with in vivo occupancy.
Protocol A: In Vitro Radioligand Competition Binding
Objective: Determine the Ki of S-(-)-Eticlopride using [3H]-Spiperone or [3H]-Raclopride as the competitor.
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]
-
Centrifuge at 48,000
for 20 mins. Wash and resuspend twice to remove endogenous dopamine.
-
-
Incubation System:
-
Total Binding: 100
L membrane + 50 L [3H]-Ligand (~0.2 nM) + 50 L Buffer. -
Non-Specific Binding (NSB): Add 10
M (+)-Butaclamol or Haloperidol. -
Test: Add S-(-)-Eticlopride (Concentration range:
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes. (Eticlopride has fast association kinetics).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: In Vivo Receptor Occupancy (PET/Displacement)
Objective: Correlate dose with D2 receptor occupancy.
-
Tracer Administration: Inject [11C]-Raclopride (or [11C]-Eticlopride for low-density regions) intravenously.
-
Baseline Scan: Acquire dynamic PET scan (0–60 min) to establish baseline Binding Potential (
).-
Reference Region: Cerebellum (devoid of D2 receptors).
-
-
Challenge: Administer S-(-)-Eticlopride (e.g., 0.01, 0.03, 0.1 mg/kg i.v.) 30 minutes prior to the second tracer injection.
-
Occupancy Calculation:
-
Validation: A dose of 0.05 mg/kg Eticlopride should achieve >80% occupancy in the striatum, validating the high affinity seen in vitro.
References
-
Hall, H., et al. (1985). "Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for DA-D2 receptors in the rat brain." European Journal of Pharmacology. Link
-
Martelle, J.L. & Nader, M.A. (2008).[2] "The affinity of D2-like dopamine receptor antagonists determines the time to maximal effect on cocaine self-administration." Journal of Pharmacology and Experimental Therapeutics. Link
-
Seeman, P. (2002). "Atypical antipsychotics: Mechanism of action." Canadian Journal of Psychiatry. Link
-
Nordström, A.L., et al. (1993).[3] "Central D2-dopamine receptor occupancy in relation to antipsychotic drug effects: a double-blind PET study." Biological Psychiatry.[3] Link
-
Kapur, S., et al. (2001). "Drug-induced Receptor Occupancy: Substantial Differences in Measurements Made in Vivo vs Ex Vivo." Psychopharmacology. Link
Sources
Comparative Guide: Reproducibility of S-(-)-Eticlopride Hydrochloride in Behavioral Models
[1]
Executive Summary & Core Directive
S-(-)-Eticlopride hydrochloride is a substituted benzamide and a highly selective dopamine D2/D3 receptor antagonist.[1] Unlike "dirty" antipsychotics (e.g., Haloperidol) or other benzamides with faster kinetics (e.g., Raclopride), Eticlopride is characterized by picomolar affinity and slow receptor dissociation .[1]
The Reproducibility Crisis: Experiments involving Eticlopride often fail not due to drug inactivity, but due to three specific methodological errors:
-
Stereochemical Negligence: Using the racemate or the R-(+) isomer instead of the active S-(-) form.
-
Washout Underestimation: Due to its low
(slow dissociation rate), Eticlopride can occupy receptors long after plasma clearance, confounding within-subject designs.[1] -
Dose Scaling Errors: Its potency is 10–100x higher than standard reference compounds; microgram-level dosing errors significantly alter behavioral phenotypes (e.g., shifting from sedation to profound catalepsy).[1]
Mechanistic Comparison: Why Choose Eticlopride?
To ensure scientific integrity, one must select the correct tool for the specific receptor interrogation.
Table 1: Comparative Pharmacological Profile
| Feature | S-(-)-Eticlopride | Raclopride | Haloperidol | Implication |
| D2 Affinity ( | 0.02 – 0.5 nM | 1.0 – 3.0 nM | 1.2 nM | Eticlopride is significantly more potent; requires lower dosing.[1] |
| Selectivity | High (D2/D3) | High (D2/D3) | Low (D2, D1, | Eticlopride avoids off-target adrenergic/sigma sedation.[1] |
| Dissociation ( | Very Slow | Fast | Moderate | Eticlopride is "sticky."[1] Ideal for long-duration blockade; poor for rapid washout.[1] |
| BBB Penetration | High | High | High | All are suitable for systemic behavioral models.[1] |
| Primary Use | High-affinity probe, PET tracer | PET tracer, reversible antagonism | Clinical antipsychotic model | Use Eticlopride for maximum receptor occupancy with minimal non-specific noise.[1] |
Diagram 1: Mechanism of Action (D2 Blockade)
The following diagram illustrates the signal transduction pathway. Eticlopride functions as an antagonist/inverse agonist, preventing Dopamine-induced
Caption: Eticlopride blocks D2R, preventing Gi-mediated inhibition of Adenylyl Cyclase, altering downstream cAMP signaling.[1]
Critical Variables for Reproducibility
A. Stereochemistry Verification
Commercially available "Eticlopride" is often sold as a racemate or without isomer specification.[1]
-
Requirement: You must use S-(-)-Eticlopride hydrochloride .[1]
-
Verification: Check the Certificate of Analysis (CoA). The optical rotation
should be negative (typically to ).[1] -
Impact: The R-(+) isomer has negligible affinity for D2 receptors.[1] Using the racemate effectively halves your active dose and introduces an inactive contaminant.
B. Solution Preparation & Stability[1][2]
-
Solubility: S-(-)-Eticlopride HCl is highly soluble in water and physiological saline (0.9% NaCl).[1]
-
Vehicle: 0.9% Saline is the gold standard. No DMSO or ethanol is required for behavioral doses.[1]
-
Stability: Solutions are stable at 4°C for ~1 week, but fresh preparation is recommended to prevent hydrolysis or oxidation.[1]
-
pH Control: Ensure the final solution pH is near 6.0–7.0. Highly acidic solutions (common if dissolved in unbuffered water) can cause injection site irritation, confounding behavioral scoring.[1]
Validated Behavioral Protocols
Protocol A: Antagonism of Amphetamine-Induced Locomotion
Objective: Assess antipsychotic-like activity (predictive validity).[1]
1. Animals:
-
Adult male C57BL/6J mice (20-30g) or Sprague-Dawley rats (250-300g).[1]
-
Note on Strain: C57BL/6 mice are more sensitive to dopaminergic manipulation than BALB/c.[1]
2. Dosage Strategy:
-
Eticlopride Dose: 0.01 – 0.05 mg/kg (s.c. or i.p.).[1]
-
Warning: Doses >0.1 mg/kg in mice often induce catalepsy, confounding locomotor data.[1]
-
-
Amphetamine Challenge: 2.0 – 5.0 mg/kg (i.p.).[1]
3. Experimental Workflow:
-
T = -60 min: Acclimatize animal to the open field arena (Habituation).
-
T = -30 min: Administer S-(-)-Eticlopride (or Vehicle).
-
T = 0 min: Administer Amphetamine .
-
T = 0 to 60 min: Record distance traveled (cm) and velocity.
4. Expected Outcome:
-
Vehicle + Amphetamine: Hyperactivity (increase in distance traveled).[1]
-
Eticlopride + Amphetamine: Dose-dependent attenuation of hyperactivity.[1]
-
Validation: If Eticlopride alone reduces locomotion below baseline, the dose is too high (sedation/catalepsy).
Protocol B: The Bar Test (Catalepsy)
Objective: Assess Extrapyramidal Side Effects (EPS) liability.[1][2][3]
1. Apparatus:
-
Horizontal bar (0.5 cm diameter) placed 4 cm (mice) or 9 cm (rats) above the surface.[1]
2. Dosage Strategy:
-
Note: This range is higher than the locomotor antagonism dose.
3. Procedure:
-
Wait 45 minutes (peak effect).
-
Gently place the animal's forepaws on the bar.
-
Stopwatch: Measure latency to remove paws.
-
Cut-off: 60 seconds (mice) or 180 seconds (rats).
4. Scoring:
-
Latency < 10s: Normal.
-
Latency > 30s: Cataleptic.
Diagram 2: Experimental Workflow (Locomotor & Catalepsy)
This workflow ensures proper timing to distinguish between sedation and specific D2 antagonism.[1]
Caption: Standardized timeline. Note the 30-minute pretreatment window for Eticlopride to reach peak receptor occupancy.[1]
Troubleshooting & FAQ
Q: Can I use Eticlopride in a within-subject (crossover) design?
-
A: Proceed with extreme caution. Due to the slow dissociation (
), Eticlopride effects can persist.[1] A washout period of at least 48-72 hours is recommended between doses.[1] Daily dosing will result in cumulative receptor occupancy and behavioral sensitization/tolerance.[1]
Q: My mice are immobile but not cataleptic. Why?
-
A: You likely overdosed.[1] At high doses (>0.5 mg/kg), general sedation masks specific catalepsy.[1] Lower the dose to the 0.01–0.1 mg/kg range to observe specific D2-mediated motor inhibition.
Q: How does Eticlopride compare to Clozapine?
References
-
Hall, H., Köhler, C., & Gawell, L. (1985). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[1] European Journal of Pharmacology.
-
Giuliani, D., & Ferrari, F. (1997). Involvement of dopamine receptors in the antipsychotic profile of (-) eticlopride.[1][7] Physiology & Behavior.
-
Tang, L., Todd, R. D., Heller, A., & O'Malley, K. L. (1994). Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines.[1] Journal of Pharmacology and Experimental Therapeutics.
-
Martelle, J. L., & Nader, M. A. (2008). A comparison of the behavioral effects of the dopamine D3-preferring antagonists, (+)-S 14297 and cariprazine, with the non-selective antagonist, eticlopride.[1] European Journal of Pharmacology.
-
Manallack, D. T., et al. (1988). Receptor site analysis of the interaction of benzamide drugs with the dopamine D-2 receptor. Molecular Pharmacology.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Eticlopride and Other D2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and antipsychotic drug development, dopamine D2 receptor antagonists represent a cornerstone of therapeutic intervention and pharmacological investigation. Their efficacy and side-effect profiles are intricately linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the pharmacokinetic profile of eticlopride, a high-affinity D2 antagonist, with other notable members of this class, including raclopride, sulpiride, and remoxipride. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into the experimental methodologies that underpin these findings.
Introduction: The Significance of Pharmacokinetics for D2 Antagonists
The therapeutic window of D2 antagonists is notoriously narrow. Achieving sufficient receptor occupancy in the central nervous system (CNS) to elicit an antipsychotic effect, while avoiding excessive blockade that can lead to extrapyramidal symptoms, is a primary challenge. The pharmacokinetic profile of a D2 antagonist is a critical determinant of its clinical utility and research applicability. Key parameters such as bioavailability, plasma half-life, protein binding, and brain penetration dictate the dosing regimen, the onset and duration of action, and the potential for drug-drug interactions.
Eticlopride, a substituted benzamide, is a highly selective and potent D2 receptor antagonist widely used in preclinical research to investigate the role of the dopaminergic system in various physiological and pathological processes.[1][2] Despite its extensive use as a research tool, comprehensive pharmacokinetic data for eticlopride in the public domain is limited, with its "poor pharmacokinetic properties" often cited.[3] This guide aims to collate the available information on eticlopride and contrast it with other D2 antagonists to provide a clearer picture for researchers designing preclinical studies and for professionals involved in the early stages of drug development.
Comparative Pharmacokinetic Profiles
This section compares the available pharmacokinetic data for eticlopride and other selected D2 antagonists. It is important to note that much of the data for eticlopride is qualitative or derived from preclinical models, which should be taken into consideration when making direct comparisons with clinical data available for other compounds.
Eticlopride: A High-Affinity Tool with Pharmacokinetic Challenges
Eticlopride is renowned for its high affinity and selectivity for the D2 dopamine receptor.[1] While it readily crosses the blood-brain barrier, its overall pharmacokinetic profile presents challenges for its development as a clinical therapeutic.[1]
-
Bioavailability: Detailed studies on the oral bioavailability of eticlopride are scarce in publicly available literature. Its use in preclinical studies often involves subcutaneous or intraperitoneal administration to bypass first-pass metabolism and ensure more predictable systemic exposure.[4][5]
-
Half-Life: In rats, eticlopride has been reported to have a half-life of approximately 1 hour.[6] This short duration of action necessitates frequent administration in chronic studies to maintain consistent receptor occupancy.
-
Brain Penetration: Eticlopride exhibits good penetration of the blood-brain barrier, a crucial characteristic for a centrally acting drug.[1] This is attributed to its ability to form internal hydrogen bonds, which reduces its polarity and facilitates passage across lipid membranes.
-
Metabolism: Information on the specific metabolic pathways of eticlopride is not extensively detailed in the available literature.
Other D2 Antagonists: A Spectrum of Pharmacokinetic Properties
For a comprehensive comparison, we will examine the pharmacokinetic profiles of other substituted benzamide D2 antagonists: raclopride, sulpiride, and remoxipride.
| Parameter | Eticlopride | Raclopride | Sulpiride | Remoxipride |
| Oral Bioavailability | Data not available (poor) | Low | ~27-35% (human)[7][8]; Very low (rat)[9] | >90% (human)[10] |
| Plasma Half-life (t½) | ~1 hour (rat)[6] | Short | ~7-8 hours (human)[7][8] | 4-7 hours (human)[10] |
| Plasma Protein Binding | Data not available | Data not available | ~40% (human) | ~80% (human)[10] |
| Brain Penetration | Good | Moderate | Poor | Good[11] |
| Primary Route of Elimination | Data not available | Metabolism | Renal (unchanged) | Hepatic metabolism and renal excretion[10] |
Raclopride , like eticlopride, is a selective D2 antagonist commonly used in positron emission tomography (PET) imaging studies due to its favorable binding kinetics.[12] Its pharmacokinetic profile is characterized by a short half-life, which is advantageous for imaging studies but may require more frequent dosing in therapeutic applications.[13]
Sulpiride exhibits low oral bioavailability, which can be highly variable between species.[8][9] It has poor blood-brain barrier penetration, which may limit its central effects at lower doses.[14] A significant portion of the administered dose is excreted unchanged in the urine.[8]
Remoxipride stands out among this group with its high oral bioavailability and good brain penetration.[10][11] It undergoes extensive metabolism, and its pharmacokinetic profile has been well-characterized in humans.[10]
Experimental Methodologies for Pharmacokinetic Profiling
The data presented above are generated through a series of well-established experimental protocols. Understanding these methods is crucial for interpreting pharmacokinetic data and for designing new studies.
In Vivo Pharmacokinetic Study Workflow
A typical preclinical in vivo pharmacokinetic study in rats involves several key steps, from drug administration to sample analysis. The following diagram illustrates a general workflow for determining the pharmacokinetic profile of a D2 antagonist after oral administration.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Step-by-Step Experimental Protocols
Oral gavage is a standard method for administering precise doses of a compound directly into the stomach of a rodent.
-
Animal Preparation: Ensure the rat has been fasted overnight to promote consistent drug absorption, unless contraindicated by the study design.
-
Restraint: Gently but firmly restrain the rat to prevent movement. The head and neck should be held in a straight line with the body.[15]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
-
Passage into Esophagus: As the needle reaches the back of the throat, the rat will reflexively swallow, allowing the needle to pass into the esophagus. Do not force the needle.[15]
-
Administration: Once the needle is in the correct position (pre-measured to reach the stomach), slowly depress the syringe plunger to administer the formulation.[16]
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure and periodically thereafter.[16]
This technique allows for the collection of multiple blood samples from a single animal over time, which is essential for constructing a pharmacokinetic curve.
-
Animal Warming: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more accessible.[10]
-
Restraint: Place the rat in a suitable restrainer that allows access to the tail.
-
Vein Puncture: Using a sterile needle (e.g., 25-gauge), puncture one of the lateral tail veins.[17]
-
Blood Collection: Collect the emerging blood droplets into a capillary tube or a microcentrifuge tube containing an anticoagulant (e.g., EDTA).[10]
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[17]
-
Repeat Sampling: For subsequent samples, move to a more proximal location on the same vein or use the contralateral vein.[10]
To measure the concentration of a drug in the brain, the tissue must be homogenized to create a uniform sample for analysis.
-
Tissue Collection: At the designated time point, humanely euthanize the animal and quickly excise the brain.
-
Washing: Rinse the brain with ice-cold saline to remove any residual blood.
-
Homogenization: Place the brain tissue in a tube with a known volume of homogenization buffer and homogenization beads.[18]
-
Mechanical Disruption: Use a bead-based homogenizer to mechanically disrupt the tissue until a uniform homogenate is achieved.[19]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the drug, for subsequent analysis by LC-MS/MS.
In Vitro Assays for Pharmacokinetic Parameters
This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Caption: Principle of equilibrium dialysis for plasma protein binding.
Conclusion: Navigating the Nuances of D2 Antagonist Pharmacokinetics
The selection of a D2 antagonist for research or clinical development requires a thorough understanding of its pharmacokinetic profile. Eticlopride, with its high affinity and selectivity, remains an invaluable tool for preclinical research, despite its challenging pharmacokinetic properties. Its rapid elimination and good brain penetration make it suitable for acute studies, but its short half-life must be considered in the design of chronic experiments.
In contrast, other substituted benzamides like remoxipride offer more favorable pharmacokinetic profiles for potential therapeutic applications, with high oral bioavailability and longer half-lives. The comparison of these compounds underscores the importance of a comprehensive pharmacokinetic characterization early in the drug discovery process. The experimental methodologies outlined in this guide provide a framework for obtaining the critical data needed to make informed decisions in the development of novel D2 antagonists. As our understanding of the intricate relationship between pharmacokinetics and pharmacodynamics continues to evolve, so too will our ability to design more effective and safer treatments for neuropsychiatric disorders.
References
- Widerlöv E, et al. Clinical pharmacokinetics of remoxipride. PubMed.
- Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PMC.
- UBC Animal Care Services.
- Virginia Tech. SOP: Oral Gavage in the Rat.
- Queen's University.
- Research support.
- Research support.
- Institutional Animal Care and Use Committee.
- CULATR.
- Segura J, Borja L, Bakke OM.
- Humpel C.
- Giorgi M, et al. Pharmacokinetic Evaluations of Sulpiride After Intravenous, Intramuscular, and Oral Single-Dose Administration in Jennies (Equus asinus). ScienceDirect.
- Dada A, et al. Pharmacokinetics of Sulpiride After Intravenous, Intramuscular, and Oral Single-Dose Administration in Nurse Mares. Journal of Equine Veterinary Science.
- Next Advance.
- Scientific Instrument Services, Inc.
- Creative Bioarray. Brain Tissue Binding Assay.
- Stevens J, et al. Exploring Kp,uu,BBB Values Smaller than Unity in Remoxipride: A Physiologically- Based CNS Model. bioRxiv.
- BOC Sciences. Brain Tissue Binding Studies for CNS Drugs.
- Ogren SO, et al. Concentrations of remoxipride and its phenolic metabolites in rat brain and plasma.
- Norman TR, et al. Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans. PubMed.
- Wiesel FA, et al. The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects. PubMed.
- Loryan I, et al. The brain slice method for studying drug distribution in the CNS. PMC.
- van den Brink W, et al. remoxipride in man and rat: a population-approach pharmacokinetic model.
- Lazenka MF, et al.
- Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. PMC.
- Ogren SO, et al.
- Farde L, et al. Distribution of remoxipride to the human brain and central D2-dopamine receptor binding examined in vivo by PET. PubMed.
- Shimadzu. Clinical Research.
- Tan H, et al.
- Schenk S, et al.
- de Greef R, et al. Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer.
- Shindou T, et al. see manuscript DOI for details. bioRxiv.
- Ögren SO, et al.
- Younis IR, et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC.
- Martelle JL, Nader MA. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. PubMed.
- Suresh PS, et al.
- Wang Y, et al.
- Terry P, et al.
- Taylor & Francis. Raclopride – Knowledge and References.
- Tsikas D. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
- Science.gov. oral pharmacokinetic profile: Topics by Science.gov.
- Lazenka MF, et al.
- Taylor & Francis. Drug half life – Knowledge and References.
- Toutain PL, Bousquet-Mélou A. The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. eScholarship.org.
Sources
- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive LC-MS/MS method for the determination of S-raclopride in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The involvement of dopamine and D2 receptor-mediated transmission in effects of cotinine in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated eticlopride administration increases dopamine D2 receptor expression and restores behavioral flexibility disrupted by methamphetamine exposure to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of sulpiride after oral and intravenous administration in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. Distribution of remoxipride to the human brain and central D2-dopamine receptor binding examined in vivo by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Effects of intermittent and continuous subchronic administration of raclopride on motor activity, dopamine turnover and receptor occupancy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. instechlabs.com [instechlabs.com]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 18. sisweb.com [sisweb.com]
- 19. nextadvance.com [nextadvance.com]
Technical Benchmarking Guide: S-(-)-Eticlopride Hydrochloride vs. Atypical Antipsychotics
Executive Summary: The Precision vs. Spectrum Paradox
In the landscape of dopaminergic research, S-(-)-Eticlopride hydrochloride stands as a definitive reference standard for Dopamine D2/D3 receptor selectivity. Unlike atypical antipsychotics (e.g., Clozapine, Risperidone), which rely on a "dirty drug" profile—simultaneously modulating 5-HT2A, H1, and
This guide benchmarks Eticlopride against major atypical antipsychotics, not as a clinical competitor, but as the essential analytical control required to deconstruct the mechanism of action of novel antipsychotic candidates.
Molecular Benchmarking: Binding Affinity & Selectivity Profiles
The defining characteristic of S-(-)-Eticlopride is its picomolar affinity and extreme selectivity for D2-like receptors (D2, D3) over D1-like and Serotonergic receptors. This contrasts sharply with atypical antipsychotics, which often exhibit balanced D2/5-HT2A antagonism.
Comparative Affinity Data ( values in nM)
| Compound | D2 Receptor ( | D3 Receptor ( | 5-HT2A Receptor ( | Selectivity Ratio (5-HT2A / D2) | Primary Research Utility |
| S-(-)-Eticlopride | 0.09 - 0.5 | 0.16 - 0.4 | > 800 | > 1,600 (Highly D2 Selective) | Radioligand / D2 Ref. Std. |
| Risperidone | 3.0 | 3.5 | 0.5 | 0.16 (5-HT2A Dominant) | Atypical Antipsychotic |
| Clozapine | 150 | 450 | 14 | 0.09 (5-HT2A Dominant) | Refractory Schizophrenia |
| Olanzapine | 11 | 31 | 4 | 0.36 (Balanced) | Broad Spectrum Atypical |
| Haloperidol | 1.2 | 7.0 | 55 | 45 (D2 Dominant) | Typical Antipsychotic Control |
Analytic Insight: A high 5-HT2A/D2 ratio (as seen with Eticlopride and Haloperidol) correlates with strong D2 blockade and potential extrapyramidal symptoms (EPS) in vivo. Atypicals maintain a ratio < 1.0. Eticlopride is the tool of choice when you must isolate D2-mediated effects without serotonergic interference.
Mechanistic Visualization: The D2 Blockade Pathway
To understand the functional divergence, we must visualize the signaling cascade. Eticlopride acts as a potent antagonist (and inverse agonist) at the
Figure 1: Mechanism of Action.[1][2][3][4][5] Eticlopride provides exclusive, high-affinity blockade of D2R, whereas atypicals distribute affinity across D2R and 5-HT2A pathways.
Experimental Protocols: Validating Receptor Affinity
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the
Reagents & Buffer System:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-Eticlopride (Specific Activity ~80 Ci/mmol). Concentration: 0.2 nM.
-
Non-Specific Binding (NSB) Control: 10
M (+)Butaclamol or 1 M Haloperidol. -
Tissue Source: Rat striatal membranes or CHO-D2 transfected cells.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize gently (Polytron, setting 5, 10 sec) in Assay Buffer.
-
Dilute to achieve ~10-20
g protein per well.
-
-
Plate Setup (96-well format):
-
Total Binding (TB): 50
L Buffer + 50 L [3H]-Eticlopride + 100 L Membrane. -
Non-Specific Binding (NSB): 50
L (+)Butaclamol + 50 L [3H]-Eticlopride + 100 L Membrane. -
Test Compounds: 50
L Competitor (10^-11 to 10^-5 M) + 50 L [3H]-Eticlopride + 100 L Membrane.
-
-
Incubation:
-
Incubate plates at 25°C for 60 minutes .
-
Expert Note: Eticlopride has a slow dissociation rate (
). Ensure equilibrium is reached. If testing at 4°C, extend incubation to 4 hours.
-
-
Termination:
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour (reduces NSB).
-
Rapid vacuum filtration using a cell harvester.
-
Wash 3x with 300
L ice-cold Wash Buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Dry filters.[6] Add liquid scintillation cocktail.
-
Count radioactivity (CPM) via Liquid Scintillation Counter.
-
Data Analysis (Self-Validating Step):
Calculate Specific Binding (
Protocol B: Workflow Visualization
Figure 2: Radioligand Binding Workflow. Critical control points include PEI pre-soaking and temperature control to maintain equilibrium.
References
-
Martelle, J. L., & Nader, M. A. (2008).[1] A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride.[1][3][7] CNS Neuroscience & Therapeutics.
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action.[2][5][8][9] Canadian Journal of Psychiatry.
-
Kapur, S., & Seeman, P. (2001).[10] Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis. American Journal of Psychiatry.
-
BenchChem. (2025).[11] Eticlopride vs. Risperidone: A Comparative Analysis of Inactive State Dopamine D2 Receptor Binding.[11]
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. wjbphs.com [wjbphs.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling S-(-)-Eticlopride hydrochloride
Executive Safety Summary
Compound: S-(-)-Eticlopride hydrochloride CAS: 97612-24-3 Primary Hazard: High-Potency Neuropharmacological Agent
While some Safety Data Sheets (SDS) classify S-(-)-Eticlopride hydrochloride as "Harmful" (H302) rather than "Fatal," this classification is misleading for research environments. Do not confuse low acute lethality with low risk.
This compound is a dopamine D2/D3 receptor antagonist with sub-nanomolar affinity (
Core Directive: Treat every milligram as a bioactive dose. Engineering controls (containment) take precedence over PPE.
Risk Assessment & Hazard Profile
| Parameter | Data | Operational Implication |
| Receptor Affinity | Extreme Bioactivity. Minute aerosol inhalation can achieve receptor occupancy. | |
| Physical State | Crystalline Solid / Powder | High risk of aerosolization during weighing and transfer. |
| Acute Toxicity | Oral LD50 >2 g/kg (Rat) [3] | Low lethality, but high physiological impact. |
| Effective Dose | TDLo (Subcutaneous) 0.04 mg/kg [3] | Threshold for biological effect is ~50,000x lower than the lethal dose. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for powders with this potency profile. Use the following tiered system:
Tier 1: Respiratory Protection (CRITICAL)
-
Primary Barrier: All powder handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred for volatiles).
-
Secondary Barrier: If working outside a hood (strongly discouraged) or during spill cleanup, a P100 / N99 respirator is mandatory. Simple surgical masks provide zero protection against pharmacological dusts.
Tier 2: Dermal Protection
-
Glove Protocol: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Eticlopride is soluble in DMSO and Ethanol [2].[1] If dissolved in DMSO, the solvent acts as a carrier, permeating standard gloves and delivering the drug transdermally.
-
-
Body: Tyvek® sleeves or a disposable gown over the lab coat prevents powder accumulation on fabric cuffs, which can later contaminate personal workspaces.
Tier 3: Ocular Protection
-
Chemical splash goggles (indirect vented) are required. Safety glasses with side shields are insufficient due to the risk of airborne dust settling in the eye.
Operational Protocol: Safe Weighing & Solubilization
The moment of highest risk is opening the vial and weighing the dry powder. Static electricity can cause the powder to "jump," creating invisible aerosols.
Step-by-Step Weighing Workflow
-
Preparation:
-
Place an anti-static gun or ionizer inside the fume hood.
-
Line the work surface with a plastic-backed absorbent pad (absorbent side up).
-
Pre-weigh the solvent (DMSO/Water) in the destination vial so you can add powder to the solvent, reducing dust transfer steps.
-
-
The Transfer:
-
Do not use a spatula. Spatulas create friction and static.
-
Technique: Use the "tap-transfer" method or disposable anti-static weighing boats.
-
Immediately recap the stock vial. Parafilm is not a seal; use the original screw cap.
-
-
Solubilization:
-
Add solvent (Water, Ethanol, or DMSO) immediately.
-
Note: Eticlopride HCl is soluble to ~25-30 mg/mL in DMSO and Ethanol [2].[1]
-
Once in solution, the inhalation risk drops, but the transdermal risk increases (especially with DMSO).
-
Visualizing the Safety Workflow
Figure 1: Critical Control Points for handling potent antagonist powders.[2] Note the emphasis on static neutralization prior to transfer.
Emergency Response & Spill Cleanup
Scenario: Dry Powder Spill (>5 mg)
-
Evacuate: Clear the immediate area. Allow dust to settle for 10 minutes.
-
Don PPE: P100 respirator, double gloves, goggles.
-
Contain: Cover the spill with a wet paper towel (soaked in water or ethanol) to prevent aerosolization. DO NOT SWEEP.
-
Clean: Wipe up the wet material. Clean the surface 3x with Ethanol/Water.
-
Disposal: Place all cleanup materials into a sealable hazardous waste bag.
Scenario: Skin Exposure (Solution)
-
Remove: Immediately strip contaminated gloves/clothing.
-
Wash: Rinse skin with copious water for 15 minutes.[3] Avoid scrubbing , which can abrade skin and increase absorption.
-
Report: Seek medical evaluation.[2][3][4] Inform the physician of exposure to a high-potency Dopamine D2 antagonist.
Storage & Disposal
-
Storage: Store desiccated at -20°C [4]. Solutions in DMSO are stable for ~1 month at -20°C [2]. Ensure vials are tightly sealed to prevent moisture absorption, which alters weighing accuracy.
-
Disposal:
-
Solids/Powder: Must be disposed of via High-Temperature Incineration . Do not landfill.[3]
-
Liquids: Segregate into "High Hazard" or "Drug Active" liquid waste streams. Do not mix with general organic solvents if your facility separates toxic waste.
-
Rinsate: The first rinse of any glassware used with Eticlopride should be treated as hazardous waste.
-
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
